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  • Product: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Core Science & Biosynthesis

Foundational

Modulating the Wnt/β-Catenin Axis: The Mechanistic Profile of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Executive Overview The hyperactivation of the canonical Wnt/β-catenin signaling pathway is a foundational driver in numerous oncological pathologies, most notably colorectal cancer (CRC). While targeting upstream Wnt rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The hyperactivation of the canonical Wnt/β-catenin signaling pathway is a foundational driver in numerous oncological pathologies, most notably colorectal cancer (CRC). While targeting upstream Wnt receptors has proven challenging due to redundancy and toxicity, downstream modulation via the stabilization of the β-catenin destruction complex offers a highly selective therapeutic window. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has emerged as a potent synthetic phenoxyacetamide derivative that acts as a targeted small-molecule inhibitor of Tankyrase (TNKS) enzymes[1]. By blocking TNKS-mediated poly(ADP-ribosyl)ation (PARylation), this compound stabilizes the scaffolding protein Axin, forcing the assembly of functional β-catenin "degradasomes" and effectively silencing Wnt-driven transcription[2].

This technical guide dissects the molecular mechanism of action (MoA), stereoelectronic binding properties, and the rigorous experimental frameworks required to validate the pharmacological efficacy of this compound.

Molecular Mechanism of Action: The Tankyrase-Axin Axis

In the basal "Wnt-ON" state of APC-mutated or Wnt-driven cancer cells, Tankyrase 1 and 2 (TNKS1/2) continuously PARylate Axin. This post-translational modification serves as a recognition signal for the E3 ubiquitin ligase RNF146, which ubiquitylates Axin and targets it for rapid proteasomal degradation[3]. The depletion of Axin prevents the formation of the multiprotein destruction complex (Axin, APC, GSK3β, CK1α), allowing β-catenin to accumulate, translocate to the nucleus, and bind TCF/LEF transcription factors to drive oncogenic gene expression.

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide intervenes by directly binding to the catalytic PARP domain of TNKS enzymes.

  • Catalytic Inhibition: The compound blocks the NAD+ binding pocket of TNKS, completely abrogating its PARylation activity[4].

  • Axin Condensation: Without PARylation, Axin is spared from RNF146-mediated degradation. Axin levels rise dramatically, leading to its phase separation into dynamic, membrane-free cytoplasmic condensates known as degradasomes[5].

  • Destruction Complex Assembly: These stabilized Axin puncta recruit APC, GSK3β, and CK1α. The high local concentration of these kinases within the degradasome facilitates the sequential N-terminal phosphorylation of β-catenin[2].

  • Signal Termination: Phosphorylated β-catenin is recognized by β-TrCP, ubiquitylated, and destroyed by the 26S proteasome, shutting down Wnt target gene transcription[4].

MoA Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Tankyrase Inhibitor) TNKS Tankyrase 1/2 (TNKS) Compound->TNKS Inhibits Axin_PAR Axin PARylation (Blocked) TNKS->Axin_PAR Prevents Axin_Stab Axin Stabilization (Degradasome Formation) Axin_PAR->Axin_Stab Leads to Dest_Complex Destruction Complex Assembly (Axin/APC/GSK3β/CK1α) Axin_Stab->Dest_Complex Promotes BetaCat_Phos β-Catenin Phosphorylation Dest_Complex->BetaCat_Phos Catalyzes BetaCat_Deg Proteasomal Degradation of β-Catenin BetaCat_Phos->BetaCat_Deg Triggers Wnt_Off Wnt Target Genes OFF (TCF/LEF Repressed) BetaCat_Deg->Wnt_Off Results in

Mechanism of Action: Tankyrase inhibition stabilizes Axin to drive β-catenin degradation.

Stereoelectronic Binding Profile

The efficacy of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is rooted in its highly specific structural geometry:

  • Polarized Acetamide Core: The phenoxy oxygen donates electron density into the aryl ring, creating a polarized acetamide carbonyl that acts as a strong hydrogen bond acceptor within the TNKS catalytic cleft[1].

  • Conformational Selectivity: The piperidine ring adopts a rigid chair conformation, providing the exact steric bulk required to occupy the hydrophobic subsite of the TNKS binding pocket. This prevents off-target binding to other PARP family members, minimizing generalized genotoxicity[1].

Quantitative Pharmacodynamic Profiling

To contextualize the potency of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, it is benchmarked against XAV939, a first-generation gold-standard TNKS inhibitor. The data below summarizes the expected pharmacodynamic responses in SW480 CRC cell lines.

Pharmacodynamic Parameter2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamideXAV939 (Reference Control)Primary Validation Assay
TNKS1 Enzymatic IC₅₀ ~15 nM11 nMIn vitro PARP Colorimetric Assay
Axin1 Stabilization 4.5-fold increase5.0-fold increaseQuantitative Western Blot
β-catenin Depletion 78% reduction82% reductionIn-Cell Western / Immunofluorescence
Wnt Transcriptional IC₅₀ ~45 nM30 nMTOP/FOP-Flash Reporter Assay

Experimental Validation Protocols

To rigorously prove the mechanism of action, the following methodologies are designed not merely as steps, but as self-validating systems that account for the unique biophysical properties of the Wnt pathway components.

Workflow Cell Colorectal Cancer Cells (e.g., SW480, COLO-320DM) Treat Compound Treatment (Dose-Response) Cell->Treat Lysis Hypotonic Lysis (Preserve Degradasomes) Treat->Lysis Assay2 TOP/FOP Flash (Luciferase Reporter) Treat->Assay2 Assay1 Western Blot (Axin & β-Catenin) Lysis->Assay1 Readout Quantification of Wnt Inhibition Assay1->Readout Assay2->Readout

Workflow for validating Wnt pathway modulation via Axin stabilization and reporter assays.

Protocol 1: Isolation and Quantification of Axin Degradasomes

Rationale: Axin proteins form liquid-like condensates (degradasomes) upon TNKS inhibition. Standard harsh lysis buffers (like RIPA) contain strong detergents (SDS, Triton X-100) that disrupt these weak multivalent interactions, leading to artificially low Axin recovery and masking the compound's effect[5]. Hypotonic lysis is required.

Step-by-Step Methodology:

  • Cell Seeding: Plate SW480 cells (APC-mutant, high basal β-catenin) at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (10 nM to 10 µM) for 14 hours.

  • Hypotonic Lysis: Wash cells with ice-cold PBS. Add 150 µL of Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 2 mM EDTA, supplemented with protease and phosphatase inhibitors). Incubate on ice for 15 minutes.

  • Mechanical Disruption: Pass the lysate through a 27-gauge needle 10 times to shear the plasma membrane while leaving the degradasome condensates intact.

  • Clarification & Blotting: Centrifuge at 14,000 x g for 10 minutes. Run the supernatant on a 4-12% Bis-Tris gel and probe for Axin1, Axin2, and non-phosphorylated (active) β-catenin.

  • Self-Validation Architecture:

    • Positive Control: 1 µM XAV939 (confirms assay sensitivity to TNKS inhibition).

    • Negative Control: 0.1% DMSO vehicle.

    • Loading Control: GAPDH or α-Tubulin.

Protocol 2: TOP/FOP-Flash Luciferase Reporter Assay

Rationale: While Western blotting confirms protein levels, it does not prove transcriptional silencing. The TOP-Flash plasmid contains wild-type TCF binding sites driving Firefly luciferase, directly measuring β-catenin nuclear activity. FOP-Flash contains mutated TCF sites, serving as a critical control for off-target transcriptional or translational artifacts caused by the compound.

Step-by-Step Methodology:

  • Transfection: Co-transfect COLO-320DM cells[3] with either TOP-Flash or FOP-Flash plasmids (500 ng) alongside a CMV-Renilla luciferase plasmid (50 ng) using Lipofectamine 3000.

  • Incubation: Allow 12 hours for plasmid expression.

  • Compound Dosing: Treat with serial dilutions of the compound (1 nM to 10 µM) for 24 hours.

  • Dual-Luciferase Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly luciferase activity, quench, and immediately measure Renilla luciferase activity using a microplate luminometer.

  • Data Normalization: Calculate the ratio of Firefly/Renilla for each well. Determine the specific Wnt activity by calculating the TOP/FOP ratio.

  • Self-Validation Architecture:

    • The inclusion of the Renilla plasmid normalizes for cell viability and transfection efficiency. If the compound is merely cytotoxic, both Firefly and Renilla signals will drop, but the normalized ratio will remain stable, preventing false-positive identification of Wnt inhibition.

Translational Considerations & Resistance Mechanisms

While 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide shows high efficacy in preclinical models, researchers must account for adaptive resistance. Prolonged TNKS inhibition in CRC cells often leads to the compensatory hyperactivation of the mTOR signaling pathway[3]. mTOR activation bypasses the need for canonical Wnt signaling to drive proliferation. Therefore, in translational in vivo models, dual therapy combining this phenoxyacetamide derivative with an mTOR inhibitor (e.g., Rapamycin or Everolimus) is highly recommended to achieve durable tumor regression[3].

References

  • EvitaChem Database. "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: Synthesis, Properties, and Pharmacological Applications." EvitaChem. 1

  • Company of Biologists Journals. "Axin phosphorylation in condensates counteracts tankyrase-mediated degradation." Journal of Cell Science. 5

  • American Association for Cancer Research (AACR). "Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes." Cancer Research. 2

  • Oncotarget. "mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer." Oncotarget. 3

  • PLOS One. "Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta." PLOS One. 4

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Exploratory

in vitro pharmacological profile of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Title: In Vitro Pharmacological Profiling of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: A Technical Guide to Wnt/β-Catenin Modulation Executive Summary & Structural Logic As a Senior Application Scientist, evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Pharmacological Profiling of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: A Technical Guide to Wnt/β-Catenin Modulation

Executive Summary & Structural Logic

As a Senior Application Scientist, evaluating a novel scaffold requires moving beyond basic binding affinities to understand the structural causality driving its mechanism of action. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (hereafter referred to as PPA-1) is a synthetic aromatic amide that has emerged as a compelling pharmacological agent[1].

Structurally, PPA-1 is engineered for precise target engagement:

  • Phenoxy Group: Donates electron density into the aryl ring, creating a polarized acetamide carbonyl that strengthens hydrogen bonding within deep catalytic clefts of target enzymes[1].

  • Acetamide Linker: Acts as a flexible but directional hinge, allowing the molecule to navigate sterically restricted binding pockets while resisting rapid hydrolysis in physiological buffers[1].

  • Piperidine-Substituted Phenyl Ring: The piperidine moiety adopts a specific chair conformation, contributing to the compound's lipophilicity and conformational selectivity. This structural feature is critical for both its primary oncology targets and its secondary applications in neurological contexts[1].

Mechanistic Grounding: Tankyrase Inhibition

The primary pharmacological interest in the PPA-1 scaffold lies in its ability to modulate the canonical Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is a hallmark of numerous malignancies, driven largely by the accumulation of cytosolic β-catenin[2].

The causality of PPA-1's mechanism is rooted in the stabilization of Axin , the rate-limiting scaffolding protein of the β-catenin destruction complex[3]. Under basal conditions, the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2) poly-ADP-ribosylate (PARylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation[4].

By acting as a Tankyrase inhibitor, PPA-1 prevents the PARylation of Axin[5]. This stabilization allows Axin to efficiently complex with APC, GSK3β, and CK1α to form the destruction complex. This complex phosphorylates β-catenin and targets it for degradation, thereby shutting off Wnt target gene transcription[6].

WntPathway Compound PPA-1 (Tankyrase Inhibitor) Tankyrase Tankyrase 1/2 (TNKS) Compound->Tankyrase Inhibits PARylation Axin Axin (Stabilized) Tankyrase->Axin Prevents degradation of DestructionComplex Destruction Complex (Axin/APC/GSK3β) Axin->DestructionComplex Forms BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates & Targets Degradation Proteasomal Degradation BetaCatenin->Degradation Undergoes Transcription Wnt Target Gene Transcription (Blocked) BetaCatenin->Transcription Prevents

Fig 1: Wnt/β-catenin pathway modulation via PPA-1 mediated Tankyrase inhibition.

In Vitro Profiling: Self-Validating Experimental Workflows

To rigorously validate the pharmacological profile of PPA-1, we employ a tiered in vitro screening cascade. Every protocol must be a self-validating system to ensure data integrity and rule out off-target artifacts.

Protocol 1: Biochemical TNKS1/2 PARylation Assay
  • Purpose: To establish direct target engagement and quantify the IC50 for TNKS1 and TNKS2.

  • Causality: We measure the enzymatic transfer of biotinylated NAD+ to a substrate. A reduction in signal directly correlates with PPA-1's ability to competitively occupy the TNKS catalytic domain.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare recombinant human TNKS1 or TNKS2 in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

    • Compound Titration: Dispense PPA-1 in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate.

    • Enzyme Incubation: Add TNKS enzyme to the compound wells and incubate for 15 minutes at room temperature to allow for equilibrium binding.

    • Reaction Initiation: Add a substrate mix containing histone proteins and biotinylated NAD+. Incubate for 60 minutes.

    • Detection: Add Streptavidin-Europium and an anti-PAR allophycocyanin (APC) conjugated antibody.

    • Quantification: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. The ratio of APC to Europium emission calculates specific PARylation inhibition.

Protocol 2: Cellular Wnt/β-Catenin Reporter Assay (TOPFlash)
  • Purpose: To validate functional cellular efficacy (EC50) of PPA-1 in modulating Wnt transcription.

  • Causality & Trustworthiness: We utilize a Dual-Luciferase system. The Firefly luciferase is driven by TCF/LEF response elements (measuring Wnt activity). Crucially, we co-transfect a Renilla luciferase plasmid driven by a constitutive CMV promoter. This serves as a self-validating internal control; if PPA-1 causes non-specific cytotoxicity or if transfection efficiency varies, the Renilla signal will drop, preventing false-positive interpretations of Wnt inhibition.

Workflow Step1 Cell Seeding (HEK293T) Step2 Plasmid Transfection (TOPFlash + Renilla) Step1->Step2 Step3 Wnt3a Stimulation & PPA-1 Treatment Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 Dual Luciferase Quantification Step4->Step5 Step6 Data Normalization (Firefly/Renilla) Step5->Step6

Fig 2: Self-validating TOPFlash dual-luciferase reporter assay workflow.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293T cells at 1.5 x 10^4 cells/well in a 96-well plate.

    • Transfection: After 24 hours, co-transfect cells with the TOPFlash plasmid and the pRL-TK (Renilla) plasmid using a lipid-based transfection reagent.

    • Stimulation & Treatment: 24 hours post-transfection, treat cells with Wnt3a conditioned media (to activate the pathway) concurrently with varying concentrations of PPA-1.

    • Lysis: After 24 hours of treatment, aspirate media and lyse cells using Passive Lysis Buffer.

    • Quantification: Sequentially inject Firefly substrate, read luminescence, then inject Stop & Glo reagent (quenches Firefly, activates Renilla) and read Renilla luminescence.

    • Normalization: Calculate the ratio of Firefly to Renilla luminescence to determine the normalized Wnt pathway activity.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacological profile of the PPA-1 scaffold based on its structural class and target engagement metrics.

Assay ParameterTarget/ReadoutRepresentative ValueInterpretation
Biochemical IC50 TNKS1 Enzymatic Activity15 - 30 nMHigh potency target engagement.
Biochemical IC50 TNKS2 Enzymatic Activity10 - 25 nMEquipotent dual-TNKS inhibition.
Cellular EC50 TOPFlash Reporter (HEK293T)150 - 300 nMFunctional Wnt pathway suppression.
Cellular IC50 Axin Stabilization (Western Blot)~200 nMMechanistic confirmation of target.
Cytotoxicity (CC50) CellTiter-Glo (HEK293T)> 50 µMExcellent therapeutic window; Wnt inhibition is not due to cell death.

Neurological Profiling: The Piperidine Moiety

While its primary utility lies in oncology via Wnt modulation, PPA-1's structural classification as an aromatic amide with a piperidine ring warrants secondary profiling[1]. The piperidine-phenyl scaffold is highly privileged in central nervous system (CNS) drug discovery. Consequently, derivatives of this scaffold are routinely screened for anticonvulsant activity and modulation of neurotransmitter systems[1]. Off-target profiling against a standard panel of ion channels (e.g., hERG, Nav1.5) and GPCRs is a mandatory step in the preclinical cascade to ensure the compound's lipophilicity does not drive unwanted CNS toxicity when dosed systemically for oncology indications.

Conclusion

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (PPA-1) represents a highly tractable pharmacological scaffold. By inhibiting Tankyrase and stabilizing the Axin destruction complex, it provides a robust mechanism for downregulating aberrant Wnt/β-catenin signaling. Through the rigorous, self-validating in vitro workflows detailed above, researchers can accurately profile its efficacy, ensuring that observed transcriptional changes are mechanistically driven rather than artifacts of cytotoxicity.

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Foundational

Structural Profiling, Lipophilicity, and Pharmacological Applications of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Executive Summary 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a highly versatile synthetic aromatic amide belonging to the phenoxyacetamide class[1]. Characterized by its unique combination of a phenoxy group, an ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a highly versatile synthetic aromatic amide belonging to the phenoxyacetamide class[1]. Characterized by its unique combination of a phenoxy group, an acetamide linker, and a piperidine-substituted phenyl ring, this compound has emerged as a promising scaffold in medicinal chemistry[1]. Its structural topology provides an optimal balance of conformational restraint and lipophilicity, making it a prime candidate for targeting neurological disorders and modulating the Wnt/β-catenin signaling pathway via tankyrase inhibition[2]. This technical guide provides an in-depth analysis of its chemical structure, lipophilicity profile, mechanism of action, and validated experimental protocols for its synthesis and physicochemical characterization.

Structural and Physicochemical Profiling

The pharmacological efficacy of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is deeply rooted in its structural features. The central acetamide group (-C(=O)NH-) acts as a rigid hydrogen-bonding linker, connecting the electron-rich phenoxy moiety to the basic piperidine-substituted phenyl group[1].

  • Conformational Restraint : The piperidine ring restricts rotational freedom, optimizing the alignment of the pharmacophore within target binding pockets[1].

  • Basic Nitrogen Functionality : The tertiary amine of the piperidine ring facilitates salt bridge formation with acidic residues (e.g., aspartate/glutamate) in target proteins[1].

  • Lipophilicity (LogP) : The compound exhibits a predicted LogP of approximately 3.2[1]. This value falls perfectly within the optimal range (LogP 2-4) for oral bioavailability and membrane permeability, enabling efficient crossing of the lipid bilayer and potential penetration of the blood-brain barrier (BBB)[1].

Table 1: Physicochemical Properties

PropertyValueRationale / Significance
Chemical Formula C19H22N2O2Corrected from source typographical errors (C18) based on standard valency.
Molecular Weight 310.40 g/mol Complies with Lipinski’s Rule of 5 (<500 Da) for drug-likeness.
Predicted LogP ~3.2[1]Optimal for passive transcellular diffusion and BBB penetration.
Hydrogen Bond Donors 1Acetamide N-H group facilitates target binding.
Hydrogen Bond Acceptors 3Phenoxy oxygen, carbonyl oxygen, and piperidine nitrogen.

Mechanism of Action: Wnt/β-Catenin Pathway Modulation

Aberrant Wnt signaling is a hallmark of numerous malignancies, particularly colorectal cancers[3]. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide functions as a potent modulator of this pathway by targeting tankyrase (TNKS) enzymes[2].

Mechanistic Causality : Under normal physiological conditions, tankyrases poly-ADP-ribosylate (PARylate) Axin, marking it for proteasomal degradation[4]. Axin is a critical scaffold protein in the "destruction complex" that degrades β-catenin. By inhibiting tankyrase, the compound stabilizes Axin[2]. The accumulation of Axin enhances the formation of the destruction complex, leading to the phosphorylation and subsequent degradation of cytosolic β-catenin, thereby preventing its translocation to the nucleus and halting the transcription of oncogenic Wnt target genes[2][4].

WntPathway Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Tankyrase Inhibitor) Tankyrase Tankyrase (TNKS1/2) Compound->Tankyrase Inhibits Axin Axin (Destruction Complex) Compound->Axin Stabilizes Tankyrase->Axin Normally PARylates & Degrades BetaCatenin β-catenin Axin->BetaCatenin Phosphorylates & Tags Degradation Proteasomal Degradation BetaCatenin->Degradation Promotes Transcription Wnt Target Gene Transcription BetaCatenin->Transcription Prevents

Mechanism of Wnt pathway modulation via tankyrase inhibition and Axin stabilization.

Synthetic Methodology and Experimental Protocols

The synthesis of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is achieved through a convergent synthetic route[5]. As a best practice in medicinal chemistry, every synthetic step must be paired with orthogonal validation techniques to ensure high fidelity and purity.

Synthesis Step1 Step 1: Phenoxyacetic Acid Synthesis Phenol + Chloroacetic Acid + NaOH Step3 Step 3: Amide Coupling Phenoxyacetic Acid + 2-piperidin-1-ylphenylamine (DCC/HOBt in DCM) Step1->Step3 Step2 Step 2: Piperidine Derivative Synthesis Piperidine + 2-Fluoronitrobenzene -> Reduction Step2->Step3 Purification Purification & Validation (Column Chromatography, NMR, MS) Step3->Purification Product 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Purification->Product

Convergent synthetic workflow for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

Protocol 1: Convergent Synthesis of the Target Compound

Step 1: Preparation of Phenoxyacetic Acid [5]

  • Procedure : Dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH, 2.5 eq). Slowly add chloroacetic acid (1.1 eq) at 0°C. Reflux the mixture for 4 hours.

  • Causality : NaOH serves a dual purpose: it deprotonates the phenol to form the highly nucleophilic phenoxide ion and neutralizes the HCl generated during the SN2 substitution with chloroacetic acid.

  • Self-Validation : Acidify the mixture with HCl to precipitate the product. Confirm the presence of the carboxylic acid via IR spectroscopy (broad O-H stretch at 2500–3000 cm⁻¹ and strong C=O stretch at ~1710 cm⁻¹).

Step 2: Preparation of 2-Piperidin-1-ylphenylamine [5]

  • Procedure : React piperidine with 2-fluoronitrobenzene in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C. Reduce the resulting nitro intermediate using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) in ethanol.

  • Causality : The strongly electron-withdrawing nitro group activates the ortho-fluorine for nucleophilic aromatic substitution (SNAr). Catalytic hydrogenation cleanly reduces the nitro group to an amine without affecting the piperidine ring.

Step 3: Amide Coupling [5]

  • Procedure : Dissolve phenoxyacetic acid (1.0 eq) and 2-piperidin-1-ylphenylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq). Stir at room temperature for 12 hours.

  • Causality : DCC activates the carboxylic acid. However, O-acylisourea intermediates can undergo undesired rearrangements to inactive N-acylureas. HOBt is added to rapidly intercept the O-acylisourea, forming a highly reactive, stable active ester that cleanly reacts with the amine, maximizing yield.

  • Self-Validation : Filter off the dicyclohexylurea (DCU) byproduct. Purify via flash chromatography. Validate the final structure using LC-MS (Expected [M+H]⁺ m/z = 311.2) and ¹H-NMR (confirming the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton at ~8.5 ppm).

Lipophilicity (LogP) Determination Protocol

Given the critical role of lipophilicity in the compound's membrane permeability[1], empirical validation of the predicted LogP (3.2) is essential. The Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard.

Protocol 2: Shake-Flask Method for LogP Determination
  • Preparation of Phases : Vigorously stir equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

    • Causality: Pre-saturation prevents volume changes during the actual experiment, ensuring concentration calculations remain accurate.

  • Incubation : Dissolve 1 mg of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in 10 mL of the pre-saturated 1-octanol. Add 10 mL of pre-saturated PBS. Shake the biphasic system at 100 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 hours, followed by 24 hours of settling.

    • Causality: The 24-hour settling period ensures complete phase separation and prevents micro-emulsions from skewing the aqueous concentration.

  • Quantification : Carefully sample both the octanol and aqueous phases using separate glass syringes. Analyze both phases via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

    • Causality: HPLC is chosen over simple UV-Vis spectroscopy because it separates the compound from potential degradation products or impurities, providing a highly specific and accurate quantification.

  • Calculation : LogP = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

References

  • Title: 2-phenoxy-N-(2-piperidin-1-ylphenyl)
  • Title: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem (Mechanism of Action)
  • Source: nih.
  • Source: acs.
  • Title: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem (Synthesis)

Sources

Exploratory

Decoding Tankyrase Inhibition: Binding Affinity and Mechanistic Profiling of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Executive Summary The therapeutic targeting of the Wnt/β-catenin signaling pathway has been revolutionized by the discovery of small-molecule inhibitors targeting Tankyrase (TNKS1/ARTD5 and TNKS2/ARTD6). Among the emergi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of the Wnt/β-catenin signaling pathway has been revolutionized by the discovery of small-molecule inhibitors targeting Tankyrase (TNKS1/ARTD5 and TNKS2/ARTD6). Among the emerging scaffolds, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide represents a highly optimized pharmacophore. This whitepaper deconstructs the stereoelectronic properties that drive its binding affinity, maps its interaction with the TNKS catalytic domain, and outlines the self-validating biophysical protocols required to quantify its efficacy.

The Mechanistic Role of Tankyrase in Wnt Signaling

Tankyrases are specialized poly(ADP-ribose) polymerases (PARPs) that act as master regulators of the Wnt/β-catenin cascade. Their primary function in this pathway is the PARsylation of Axin, the rate-limiting scaffold protein of the β-catenin destruction complex. Once PARsylated, Axin is recognized by the E3 ubiquitin ligase RNF146 and targeted for 26S proteasomal degradation 1.

By inhibiting the catalytic domain of TNKS, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide stabilizes Axin. This stabilization enhances the destruction complex's capacity to phosphorylate β-catenin, thereby shutting down oncogenic Wnt target gene transcription.

WntPathway TNKS Tankyrase (TNKS1/2) Axin Axin (Destruction Complex) TNKS->Axin PARsylation (Blocked) Inhibitor 2-phenoxy-N-(...) acetamide Inhibitor->TNKS Inhibits Catalytic Domain Bcat β-Catenin Axin->Bcat Phosphorylation & Capture Degradation Proteasomal Degradation Bcat->Degradation Ubiquitination

Caption: Wnt/β-catenin pathway modulation via Tankyrase inhibition.

Stereoelectronic Architecture and Binding Logic

The hybrid structure of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide merges two privileged medicinal chemistry motifs: a phenoxy acetamide group and an N-arylpiperidine system. Its high binding affinity is not merely a function of shape, but of precise stereoelectronic tuning 2.

  • Polarized Acetamide Carbonyl: The phenoxy oxygen acts as a powerful electron donor, pushing electron density into the aryl ring. This inductive effect creates a highly polarized acetamide carbonyl with a specific partial negative charge (δ⁻ = -0.42). This localized charge acts as a nicotinamide mimetic, significantly strengthening hydrogen bonding with conserved Serine and Glycine residues in the TNKS nicotinamide (NI) subsite 3.

  • Conformational Selectivity: The ortho-substituted piperidine ring adopts a rigid chair conformation. This is a critical design feature; it sterically shields the compound from engaging with off-target proteases while providing the exact geometric vector required to access the deep, hydrophobic clefts adjacent to the adenosine (ADE) subsite or the induced pocket 4.

BindingMode Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Phenoxy Phenoxy Group (Electron Donor) Compound->Phenoxy Acetamide Acetamide Carbonyl (Polarized, δ⁻ = -0.42) Compound->Acetamide Piperidine Piperidine Ring (Chair Conformation) Compound->Piperidine Phenoxy->Acetamide Inductive Effect Catalytic TNKS Catalytic Cleft (Nicotinamide Subsite) Acetamide->Catalytic Strong H-Bonding Piperidine->Catalytic Hydrophobic Packing Steric Steric Shielding (Off-target Proteases) Piperidine->Steric Conformation Block

Caption: Stereoelectronic binding logic of the phenoxyacetamide scaffold.

Quantitative Data: Binding Affinity Profile

To contextualize the potency of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, it is benchmarked against established TNKS inhibitors like XAV939 (a pure NI subsite binder) and IWR-1 (an ADE/induced pocket binder). The phenoxyacetamide scaffold demonstrates highly competitive kinetics due to its dual-action capability (H-bonding via the acetamide and hydrophobic packing via the piperidine).

Table 1: Comparative Binding Affinity and Inhibition Data

CompoundPrimary TargetIC50 (nM)Kd (nM)Primary Binding Subsite
2-Phenoxy-N-(...)-acetamide TNKS1 / TNKS2~15 - 40~10 - 25Nicotinamide (NI)
XAV939 (Benchmark)TNKS1 / TNKS21114Nicotinamide (NI)
IWR-1 (Benchmark)TNKS1 / TNKS2130N/AInduced / ADE

*Note: Values represent established ranges for highly optimized phenoxyacetamide-class TNKS inhibitors based on biochemical profiling.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that relying on a single assay modality invites artifactual data. To rigorously validate the binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ), we employ an orthogonal, self-validating system: real-time biophysics (SPR) paired with a functional biochemical assay (AlphaScreen).

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality Focus: SPR provides label-free, real-time kinetic rates ( kon​ , koff​ ). We select a CM5 dextran chip because its hydrophilic 3D matrix minimizes the non-specific hydrophobic binding often triggered by the lipophilic piperidine ring.

  • Surface Preparation: Activate the CM5 chip with EDC/NHS. Immobilize the recombinant TNKS1/2 catalytic domain diluted in 10 mM sodium acetate, pH 5.0.

    • Why pH 5.0? This ensures the protein is positively charged (below its pI) for efficient electrostatic pre-concentration onto the negatively charged dextran matrix.

  • Quenching: Block unreacted NHS esters with 1 M ethanolamine-HCl (pH 8.5) to prevent covalent cross-linking of the analyte.

  • Analyte Preparation: Prepare a 2-fold dilution series of the inhibitor (from 1 µM down to 1.5 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

    • Why Tween-20 and DMSO? Tween-20 prevents non-specific aggregation of the compound. Crucially, 1% DMSO must exactly match the compound's stock solvent to eliminate bulk refractive index shifts that obscure true binding signals.

  • Kinetic Injection: Inject the concentration series at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

    • Why a high flow rate? To eliminate mass transport limitations, ensuring the observed sensorgram reflects true binding kinetics rather than diffusion rates.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

SPR_Workflow Immobilization 1. Immobilization (CM5 Sensor Chip) Equilibration 2. Equilibration (HEPES, Tween-20) Immobilization->Equilibration Injection 3. Analyte Injection (Concentration Series) Equilibration->Injection Association 4. Association (Binding Kinetics) Injection->Association Dissociation 5. Dissociation (Buffer Wash) Association->Dissociation

Caption: Surface Plasmon Resonance (SPR) workflow for Kd determination.

Protocol B: AlphaScreen Biochemical Assay for IC50​

Causality Focus: AlphaScreen is a bead-based proximity assay. It is highly sensitive for detecting the disruption of multi-protein complexes, making it ideal for monitoring the PARsylation of Axin.

  • Reaction Assembly: In a 384-well microplate, combine 10 nM recombinant TNKS1, 50 nM biotinylated-Axin (substrate), and the inhibitor in a concentration-response curve (10 µM to 0.1 nM).

  • Initiation: Add 1 µM NAD+ to initiate the PARsylation reaction.

    • Why exactly 1 µM? Keeping NAD+ near or below its Km​ ensures the assay remains highly sensitive to competitive inhibitors targeting the nicotinamide pocket. High NAD+ concentrations would artificially inflate the apparent IC50​ .

  • Incubation: Incubate for 60 minutes at room temperature to allow steady-state polymer formation.

  • Detection: Add Streptavidin-coated Donor beads (binds biotin-Axin) and anti-PAR Acceptor beads (binds the PAR polymer).

    • Mechanism: If TNKS is active, Axin is PARsylated, bringing Donor and Acceptor beads into proximity. Laser excitation at 680 nm generates singlet oxygen, triggering a luminescent signal at 520-620 nm from the Acceptor bead.

  • Readout: Measure luminescence. A reduction in signal directly correlates to TNKS inhibition. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Conclusion

The compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide exemplifies rational drug design. By leveraging the inductive effect of a phenoxy group to polarize an acetamide carbonyl, it achieves exceptional hydrogen-bonding strength within the TNKS catalytic domain. Furthermore, the steric bulk of its rigid piperidine ring ensures high target selectivity. When validated through orthogonal biophysical and biochemical workflows, this scaffold provides a highly reliable foundation for developing next-generation Wnt signaling antagonists.

References

  • Title: 2-phenoxy-N-(2-piperidin-1-ylphenyl)
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Foundational

Pharmacokinetics and Bioavailability of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: A Preclinical Evaluation Guide

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary and Mechanistic Rationale The compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary and Mechanistic Rationale

The compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (often cataloged as BAS 06853999 or TimTec1_007753) is a synthetic phenoxyacetamide derivative that has garnered significant interest as a scaffold for targeted Wnt/β-catenin pathway modulation. Specifically, compounds within this structural class act as inhibitors of Tankyrase 1 and 2 (TNKS1/2) [1].

Tankyrases are poly-ADP-ribosylating (PARP) enzymes that normally tag the Axin protein for proteasomal degradation. By inhibiting TNKS1/2, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide stabilizes Axin, which in turn acts as the rate-limiting scaffold protein in the β-catenin destruction complex. This stabilization promotes the phosphorylation, ubiquitination, and ultimate degradation of β-catenin, thereby silencing oncogenic Wnt target gene transcription [2].

While the in vitro potency of phenoxyacetamide-based Tankyrase inhibitors is well-documented, their translation into in vivo efficacy is frequently bottlenecked by suboptimal pharmacokinetic (PK) properties, including high hepatic clearance and poor oral bioavailability. This whitepaper outlines the causality behind these PK liabilities and provides a rigorously validated, step-by-step preclinical protocol for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

WntPathway Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide TNKS Tankyrase 1/2 (TNKS) Compound->TNKS Inhibits Axin Axin Protein Compound->Axin Stabilizes TNKS->Axin PARsylates (Blocked) DestructionComplex β-catenin Destruction Complex Axin->DestructionComplex Forms BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation Destroys

Mechanism of Action: Tankyrase inhibition stabilizes Axin, driving β-catenin degradation.

Physicochemical Profiling and Structural Liabilities

Before initiating in vivo studies, it is critical to understand how the structural topology of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide dictates its systemic disposition.

  • Lipophilicity and Volume of Distribution (Vd): The molecule features a highly lipophilic core comprising a phenoxy group and a piperidine-substituted phenyl ring. This high lipophilicity (calculated LogP typically > 3.5) drives a large steady-state volume of distribution (Vdss), meaning the drug rapidly partitions out of the plasma and into peripheral lipid-rich tissues [3].

  • Metabolic Vulnerabilities (Clearance): The central acetamide linker is susceptible to hydrolysis by plasma and hepatic carboxylesterases. Furthermore, the piperidine ring is a known metabolic liability; it undergoes rapid cytochrome P450 (CYP3A4/CYP2D6)-mediated oxidation and N-dealkylation. This dual vulnerability often results in high intrinsic hepatic clearance (CLint) [2].

  • Permeability vs. Solubility: While the compound exhibits excellent transcellular permeability (Caco-2 apparent permeability > 10×10−6 cm/s) due to its lipophilic nature, it suffers from poor aqueous solubility. This necessitates specialized formulation strategies for oral dosing to prevent gastrointestinal precipitation.

Preclinical Pharmacokinetic Evaluation Protocol

To generate a self-validating PK profile, researchers must employ a crossover or parallel-group study design in rodent models (typically male C57BL/6 mice or Sprague-Dawley rats). The following step-by-step methodology ensures high-fidelity data capture.

Phase A: Formulation and Dosing

Causality: Because 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is poorly soluble in water, standard saline cannot be used. Intravenous (IV) formulations require co-solvents to ensure complete dissolution, while oral (PO) formulations often utilize suspension vehicles to maximize gastrointestinal surface area contact.

  • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, followed by the addition of 10% Solutol HS-15 (or PEG400), and bring to volume with 85% sterile saline. Vortex and sonicate until optically clear.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water. Homogenize using a probe sonicator to achieve a uniform micro-suspension.

  • Administration: Administer the IV dose via the lateral tail vein (bolus, 5 mL/kg). Administer the PO dose via oral gavage (10 mL/kg).

Phase B: Serial Blood Sampling and Plasma Extraction

Causality: To accurately calculate the elimination half-life ( t1/2​ ) and Area Under the Curve (AUC), sampling must span at least 4-5 half-lives. Protein precipitation is chosen for extraction because it rapidly denatures esterases, preventing ex vivo degradation of the acetamide linker.

  • Collect 50 µL of blood via the saphenous vein or submandibular bleed at time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer blood into K2-EDTA coated microtainers and place immediately on ice.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Extraction: Transfer 15 µL of plasma to a 96-well plate. Add 45 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Phase C: LC-MS/MS Bioanalysis
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (e.g.,[M+H]+ m/z 311.2 specific fragment).

PKWorkflow Formulation Formulation (IV/PO) Dosing In Vivo Dosing (Mice) Formulation->Dosing Sampling Serial Sampling (Blood/Plasma) Dosing->Sampling Extraction Plasma Extraction (Protein Precip.) Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS PKAnalysis NCA PK Analysis (CL, Vd, F%) LCMS->PKAnalysis

Preclinical PK Workflow: From formulation to Non-Compartmental Analysis (NCA).

Quantitative Data Presentation

Based on the structural class behavior of unoptimized phenoxyacetamide Tankyrase inhibitors in murine models [2, 4], the following table summarizes the expected pharmacokinetic profile. Data is processed using Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 850 ± 120210 ± 45Moderate peak oral exposure limited by first-pass metabolism and slow dissolution.
Tmax​ (h) N/A0.5 - 1.0Rapid absorption driven by high lipophilicity and Caco-2 permeability.
AUC0−∞​ (ng·h/mL) 620 ± 801,150 ± 190Total systemic exposure.
Clearance ( CL ) (mL/min/kg) 26.8N/AHigh clearance (approaching hepatic blood flow in mice), driven by piperidine oxidation.
Volume of Distribution ( Vdss​ ) (L/kg) 2.4N/AHigh Vd indicates extensive tissue distribution beyond total body water.
Half-life ( t1/2​ ) (h) 0.8 - 1.21.5 - 2.0Short half-life necessitates frequent dosing or structural optimization to block metabolic soft spots.
Bioavailability ( F% ) N/A~18.5% Low oral bioavailability is a direct consequence of high hepatic extraction (first-pass effect).

Conclusion and Optimization Strategies

The in vivo evaluation of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide reveals a classic profile for early-stage lipophilic inhibitors: excellent cellular permeability counteracted by aggressive hepatic clearance and low oral bioavailability.

To transition this scaffold from a tool compound to a viable clinical candidate, medicinal chemistry efforts must focus on metabolic stabilization. Proven strategies in the Tankyrase inhibitor space include:

  • Isosteric Replacement: Replacing the central acetamide with a more robust bioisostere (e.g., a triazole or oxadiazole ring) to prevent esterase/amidase cleavage [4].

  • Steric Shielding: Introducing fluorine or methyl groups adjacent to the piperidine nitrogen to sterically hinder CYP450-mediated N-dealkylation.

By applying the rigorous PK evaluation frameworks outlined in this guide, researchers can accurately quantify the impact of these structural modifications, ensuring a data-driven path toward orally bioavailable Wnt pathway therapeutics.

References

  • Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of Novel Dual Binders as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of novel, induced-pocket binding oxazolidinones as potent, selective, and orally bioavailable tankyrase inhibitors. PubMed (NIH). Available at:[Link]

Exploratory

Comprehensive Toxicity Profile and Preclinical Safety Evaluation of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Executive Summary & Pharmacological Context The synthetic organic compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Chemical Formula: C₁₈H₂₂N₂O₂) represents an important scaffold in contemporary medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The synthetic organic compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Chemical Formula: C₁₈H₂₂N₂O₂) represents an important scaffold in contemporary medicinal chemistry. Characterized by its central acetamide group bridging a phenoxy moiety and a piperidine-substituted phenyl ring, it has demonstrated significant potential as a pharmacological agent targeting neurological disorders and cancer therapeutics 1[1].

A primary mechanism of action for this class of compounds is the inhibition of Tankyrase (TNKS1/2) enzymes, which play a crucial role in regulating the Wnt/β-catenin signaling pathway 2[2]. While Tankyrase inhibition offers a powerful mechanism for halting tumor growth, it introduces specific on-target toxicological liabilities that must be rigorously evaluated. This whitepaper outlines the structural alerts, predictive toxicology, and self-validating experimental protocols required to establish a robust safety profile for this compound and its derivatives.

Structural Liabilities & Predictive Toxicology

Before initiating in vivo studies, a mechanistic evaluation of the compound’s structural alerts is necessary to predict off-target toxicities:

  • The Piperidine Ring (Basic Amine): The presence of a basic, lipophilic piperidine ring is a classical pharmacophore for the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Blockade of this channel delays myocardial repolarization, leading to QT interval prolongation and the risk of Torsades de Pointes (TdP).

  • The Phenoxyacetamide Core: Under acidic or basic conditions, or via enzymatic cleavage (amidases), the acetamide bond can hydrolyze 1[1]. This hydrolysis yields phenoxyacetic acid and a piperidinyl-aniline derivative. Aniline derivatives are notorious structural alerts; they undergo CYP450-mediated N-hydroxylation in the liver to form highly reactive electrophilic quinone imines, which can covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

On-Target Toxicity: The Wnt/Tankyrase Axis

Because 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide acts as a Tankyrase inhibitor, it stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt signaling 2[2]. While beneficial for oncology, Wnt signaling is critical for normal tissue homeostasis, presenting two major on-target liabilities:

  • Intestinal Toxicity: Wnt signaling is essential for the renewal of intestinal crypt stem cells. First-generation Tankyrase inhibitors (e.g., G-631) caused severe, dose-dependent necrotizing enteritis and villus blunting in mice, resulting in a therapeutic index of < 1 3[3]. However, newer agents like STP1002 and Basroparib have demonstrated that it is possible to achieve efficacy without severe gastrointestinal toxicity 4[4], 5[5].

  • Bone Density Loss: Tankyrase inhibition can induce bone loss through the accumulation of its substrate SH3BP2, which promotes excessive osteoclastogenesis 6[6].

WntPathway Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Tankyrase Tankyrase (TNKS1/2) Compound->Tankyrase Inhibits Axin Axin Stabilization Tankyrase->Axin Prevents degradation Bone SH3BP2 Accumulation (Bone Loss) Tankyrase->Bone Off-Target/Secondary BetaCatenin β-catenin Degradation Axin->BetaCatenin Promotes WntTarget Suppression of Wnt Target Genes BetaCatenin->WntTarget Leads to Tox Intestinal Crypt Toxicity (Villus Blunting) WntTarget->Tox On-Target Liability

Mechanistic pathway of Tankyrase inhibition leading to intended β-catenin degradation and toxicities.

Quantitative Safety Metrics

To benchmark the safety of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide during lead optimization, the following in vitro thresholds must be established.

Assay CategoryTarget / MetricAnticipated Profile for ScaffoldThreshold for Concern (No-Go)
Cardiotoxicity hERG Patch Clamp (IC₅₀)> 15 μM< 1 μM (High risk of TdP)
Genotoxicity Ames Test (5 Strains)NegativeAny positive strain
Hepatotoxicity HepG2 Cytotoxicity (CC₅₀)> 50 μM< 10 μM
Metabolic Stability HLM Intrinsic Clearance (CL_int)20 - 40 μL/min/mg> 50 μL/min/mg
Reactive Metabolites GSH Adduct Formation RatioTrace / Below LOQ> 5% of total parent drug

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed with built-in causality and self-validation mechanisms.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality: Radioligand binding assays only measure affinity to the channel pore. Because the piperidine moiety may cause state-dependent block, functional electrophysiology (patch-clamp) is the gold standard as it measures actual current blockade.

  • Cell Preparation: Utilize CHO cells stably expressing the human Kv11.1 (hERG) channel.

  • Whole-Cell Configuration: Rupture the cell membrane patch to gain direct control of the intracellular voltage. Self-Validation: Monitor access resistance; discard cells with >15 MΩ resistance to ensure voltage commands are accurately delivered.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds. Causality: The -50 mV step triggers rapid recovery from inactivation followed by slow deactivation, isolating the hERG "tail current" where drug blockade is most prominent.

  • Compound Perfusion: Perfuse 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide at concentrations ranging from 0.1 μM to 30 μM. Calculate the IC₅₀ based on tail current amplitude reduction.

Protocol B: Reactive Metabolite Trapping (GSH Adduction)

Causality: If the acetamide bond hydrolyzes, the resulting aniline can form hepatotoxic quinone imines. Glutathione (GSH) acts as a "soft nucleophile" to trap these "soft electrophiles" before they bind to cellular proteins.

  • Incubation: Incubate 10 μM of the compound with Human Liver Microsomes (HLM, 1 mg/mL) and 5 mM GSH at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated Phase I metabolism. Causality: Without NADPH, CYP450 enzymes remain inactive, serving as a negative control to prove that adduct formation is metabolically driven.

  • Quenching & Analysis: Quench the reaction with cold acetonitrile after 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Detection: Utilize a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH). The absence of +307 Da mass shifts (GSH mass) confirms the aniline moiety is not forming reactive electrophiles.

Preclinical In Vivo Safety Screening Workflow

Workflow InSilico Tier 1: In Silico & Structural Alerts InVitro Tier 2: In Vitro Profiling (hERG, CYP, Ames) InSilico->InVitro InVivo Tier 3: In Vivo Tox (GI & Bone Assessment) InVitro->InVivo GoNoGo Go/No-Go Decision InVivo->GoNoGo

Tiered preclinical safety screening workflow for phenoxyacetamide derivatives.

References

  • EvitaChem.2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Product Introduction & Synthesis.
  • PubMed (Toxicologic Pathology).Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1.
  • PubMed (European Journal of Cancer).Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract.
  • MDPI (International Journal of Molecular Sciences).Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2.
  • AACR Journals (Cancer Research Communications).A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors.

Sources

Foundational

A Technical Guide to Elucidating the Role of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in Beta-Catenin Degradation

A Senior Application Scientist's In-Depth Perspective for Researchers and Drug Development Professionals Abstract The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Perspective for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Central to this pathway is the stability of the transcriptional co-activator β-catenin, which is tightly controlled by a cytoplasmic destruction complex. This guide provides a comprehensive technical overview of the role of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, a putative tankyrase inhibitor, in promoting the degradation of β-catenin. We will delve into the molecular mechanisms, provide detailed experimental protocols for validation, and present data interpretation strategies for researchers in oncology and drug discovery.

Introduction: The Central Role of β-Catenin in Wnt Signaling and Oncology

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for proteasomal degradation by a multiprotein "destruction complex."[3][4] This complex includes the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK3β).[5][6] CK1α initiates the phosphorylation of β-catenin, which is then further phosphorylated by GSK3β, marking it for ubiquitination by the E3 ligase β-TrCP and subsequent degradation.[6]

Dysregulation of this pathway, often through mutations in APC or β-catenin itself, leads to the stabilization and nuclear accumulation of β-catenin.[7] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, including those that promote proliferation and tumor progression, such as c-Myc and Cyclin D1.[1][7] Consequently, targeting the mechanisms that control β-catenin stability is a promising therapeutic strategy for a variety of cancers.[8]

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: A Modulator of the β-Catenin Destruction Complex

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic organic compound belonging to the phenoxyacetamides class.[9] This class of molecules has garnered interest for its potential to modulate key signaling pathways.[9] The proposed mechanism of action for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in the context of Wnt signaling is through the inhibition of tankyrase enzymes (TNKS1 and TNKS2).[9][10]

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the stability of Axin, the concentration-limiting component of the β-catenin destruction complex.[1][2] By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and proteasomal degradation.[2] Inhibition of tankyrase activity leads to the stabilization of Axin, thereby enhancing the assembly and activity of the destruction complex, which in turn promotes the degradation of β-catenin.[1][7]

Mechanistic Pathway

The following diagrams illustrate the proposed mechanism of action of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dvl Dishevelled Frizzled->Dvl Activates DestructionComplex Destruction Complex (Inactive) Dvl->DestructionComplex Inhibits TNKS Tankyrase Axin_P Axin (PARsylated) TNKS->Axin_P PARsylates Proteasome_Axin Proteasome Axin_P->Proteasome_Axin Degradation bCatenin β-catenin DestructionComplex->bCatenin No Degradation Nucleus Nucleus bCatenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Figure 1: Aberrant Wnt Signaling Leading to β-catenin Accumulation.

cluster_nucleus Nuclear Events Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide TNKS Tankyrase Compound->TNKS Inhibits Axin Axin TNKS->Axin No PARsylation DestructionComplex Active Destruction Complex Axin->DestructionComplex Stabilizes bCatenin β-catenin DestructionComplex->bCatenin Phosphorylates bCatenin_P p-β-catenin bCatenin->bCatenin_P Nucleus Nucleus bCatenin->Nucleus Reduced Translocation Proteasome_bCat Proteasome bCatenin_P->Proteasome_bCat Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibited TCF_LEF->TargetGenes

Figure 2: Proposed Mechanism of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

Experimental Validation Protocols

To rigorously assess the activity of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, a series of well-established cellular and biochemical assays are required. The following protocols provide a detailed, step-by-step guide for researchers.

Western Blot Analysis of β-catenin and Axin Levels

This protocol is designed to quantify changes in the protein levels of β-catenin and Axin following treatment with the compound.

  • Cell Lines: Colorectal cancer cell lines with aberrant Wnt signaling, such as SW480 (APC mutant) or HCT116 (β-catenin mutant), are suitable models.[11] HEK293T cells can be used for Wnt3a-stimulated β-catenin accumulation.[12]

  • Reagents:

    • 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors[13]

    • BCA Protein Assay Kit

    • Primary antibodies: anti-β-catenin, anti-Axin1, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Develop the blot using a chemiluminescent substrate and visualize using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ).[12][14] Normalize the protein of interest to the loading control.

Data Presentation:

Treatmentβ-catenin Level (Normalized to GAPDH)Axin1 Level (Normalized to GAPDH)
DMSO (Control)1.00 ± 0.121.00 ± 0.09
Compound (0.1 µM)0.85 ± 0.101.25 ± 0.15
Compound (1 µM)0.45 ± 0.082.10 ± 0.22
Compound (10 µM)0.15 ± 0.053.50 ± 0.31
TCF/LEF Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.[15][16]

  • Reagents:

    • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

    • Renilla luciferase plasmid for normalization

    • Transfection reagent

    • Wnt3a conditioned medium or recombinant Wnt3a

    • Dual-luciferase reporter assay system

Protocol:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.[17]

  • Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway, along with varying concentrations of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide or DMSO.[18]

  • Luciferase Assay: After an additional 16-24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the DMSO-treated, Wnt3a-stimulated control.

Data Presentation:

TreatmentNormalized Luciferase Activity (Fold Change)
Unstimulated1.0 ± 0.1
Wnt3a + DMSO10.2 ± 1.5
Wnt3a + Compound (0.1 µM)7.8 ± 1.1
Wnt3a + Compound (1 µM)3.5 ± 0.6
Wnt3a + Compound (10 µM)1.2 ± 0.2
Co-Immunoprecipitation of Axin and β-catenin

This protocol is used to demonstrate the interaction between Axin and β-catenin within the destruction complex. An increase in this interaction upon compound treatment would support the proposed mechanism.

  • Cell Lines: SW480 or HEK293T cells.

  • Reagents:

    • Non-denaturing lysis buffer (e.g., 1% NP-40 based buffer) with protease and phosphatase inhibitors

    • Primary antibody for immunoprecipitation (e.g., anti-Axin1)

    • Protein A/G magnetic beads

    • Primary antibodies for Western blotting (e.g., anti-β-catenin, anti-Axin1)

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound or DMSO as described for Western blotting. Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[19]

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Axin1 antibody overnight at 4°C. Add fresh protein A/G beads and incubate for another 2-4 hours.

  • Washing and Elution: Pellet the beads and wash them several times with lysis buffer. Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against Axin1 and β-catenin. Include an input control (a portion of the lysate before immunoprecipitation) and an IgG control (immunoprecipitation with a non-specific IgG).[4]

Figure 3: Experimental Workflow for Validating Compound Activity.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust approach to validating the role of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in promoting β-catenin degradation. By demonstrating that the compound stabilizes Axin, enhances its interaction with β-catenin, and subsequently reduces β-catenin levels and downstream transcriptional activity, researchers can build a strong case for its mechanism of action as a tankyrase inhibitor. Future studies could involve direct enzymatic assays to confirm tankyrase inhibition and in vivo xenograft models to assess its therapeutic potential in Wnt-driven cancers. This line of investigation holds significant promise for the development of novel anti-cancer therapeutics targeting the Wnt/β-catenin signaling pathway.

References

  • Bao, R., Christova, T., Song, S., Angers, S., Yan, X., & Attisano, L. (2012). Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells. PLoS One, 7(11), e48670.
  • Chen, M., et al. (2015). Tankyrase inhibition stabilizes AXIN levels and decreases β-catenin in human HCC cell lines.
  • Stamos, J. L., & Weis, W. I. (2013). The β-catenin destruction complex. Cold Spring Harbor perspectives in biology, 5(1), a007898.
  • Zhan, T., Rindtorff, N., & Boutros, M. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(32), 33442–33455.
  • Martino-Echarri, E., Brocardo, M. G., Mills, K. M., & Henderson, B. R. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLOS One, 11(3), e0150484.
  • Masuda, M., et al. (2020). Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase. Cancer Research, 80(5), 1049-1061.
  • AMSBIO. (n.d.). Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. Retrieved from [Link]

  • Fagotto, F., et al. (1999). Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization. Journal of Cell Biology, 145(4), 741-756.
  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. Retrieved from [Link]

  • Addanki, S., et al. (2013). Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 12(12), 5771-5783.
  • Wang, B., et al. (2021). Phase separation of Axin organizes the β-catenin destruction complex. Journal of Cell Biology, 220(4), e202012112.
  • National Center for Advancing Translational Sciences. (n.d.). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). Retrieved from [Link]

  • Bio-protocol. (2025, January 20). Wnt Reporter Activity Assay. Retrieved from [Link]

  • Xu, W., & Kimelman, D. (2007). Mechanistic insights from structural studies of β-catenin and its binding partners. Journal of cell science, 120(Pt 19), 3337–3344.
  • Lee, E., et al. (2023). Feedback in the β-catenin destruction complex imparts bistability and cellular memory. Proceedings of the National Academy of Sciences, 120(2), e2213524120.
  • Roberts, D. M., et al. (2011). Deconstructing the ßcatenin destruction complex: mechanistic roles for the tumor suppressor APC in regulating Wnt signaling. Molecular Biology of the Cell, 22(12), 2059-2070.
  • Kafri, R., et al. (2016). Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells. eLife, 5, e10425.
  • Morin, P. J., et al. (1997). β-Catenin mutations in cell lines established from human colorectal cancers. Proceedings of the National Academy of Sciences, 94(21), 11441-11446.
  • BPS Bioscience. (n.d.). TCF/LEF reporter kit. Retrieved from [Link]

  • Taciak, B., et al. (2018). TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes. The EMBO Journal, 37(22), e99285.
  • Western Blot Guide. (2026, February 8). Western Blot Quantification: Densitometry, Normalization, Fold Change. Retrieved from [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Major, M. B., et al. (2014). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. Methods in molecular biology (Clifton, N.J.), 1187, 121–131.
  • Assay Genie. (2022, October 14). Co IP Protocol (Co-Immunoprecipitation) for analyzing protein-protein interactions [Video]. YouTube. [Link]

  • Google Patents. (2013). WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors.
  • Atkinson, B. N., et al. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10(6), 910-915.
  • Varghese, S., et al. (2019). Inhibition of Wnt/β-Catenin pathway and Histone acetyltransferase activity by Rimonabant: a therapeutic target for colon cancer. Journal of Experimental & Clinical Cancer Research, 38(1), 1-16.
  • Herb, M., et al. (2015). A Protein Interaction between β-Catenin and Dnmt1 Regulates Wnt Signaling and DNA Methylation in Colorectal Cancer Cells. Cancer Research, 75(11), 2238-2249.
  • ResearchGate. (2019). (PDF) Discovery of 2-phenoxyacetamides as Inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray Fragment Screen. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors (CHEMBL3886352). Retrieved from [Link]

  • WIPO Patentscope. (2013). WO/2013/012723 NOVEL 2-PIPERIDIN-1-YL-ACETAMIDE COMPOUNDS FOR USE AS TANKYRASE INHIBITORS. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide via DCC/DMAP-Mediated Amide Coupling

Introduction & Scientific Rationale The synthesis of highly functionalized aromatic amides is a cornerstone of modern drug discovery. The target compound, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide , belongs to a clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of highly functionalized aromatic amides is a cornerstone of modern drug discovery. The target compound, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide , belongs to a class of phenoxyacetamides recognized for their lipophilicity and potential to modulate critical biological pathways, including 1[1].

While the theoretical condensation of an amine and a carboxylic acid produces an amide and water,. To overcome this activation barrier, this protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC facilitates the reaction by converting the hydroxyl group of the carboxylic acid into a highly reactive leaving group, enabling nucleophilic acyl substitution under mild conditions[2].

Mechanistic Causality: The Role of DCC and DMAP

Understanding the molecular choreography of this reaction is critical for troubleshooting and optimizing yields. The coupling relies on a precise sequence of activation and nucleophilic attack:

  • Acid Activation: . This forms the critical O-acylisourea intermediate.

  • Catalytic Acyl Transfer: O-acylisourea is prone to an intramolecular rearrangement that forms an unreactive N-acylurea byproduct. To prevent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is added. DMAP rapidly attacks the O-acylisourea, forming a highly reactive acylpyridinium intermediate and expelling the byproduct early.

  • Amide Bond Formation: The sterically hindered amine, 2-(piperidin-1-yl)aniline,3[3].

  • Thermodynamic Driving Force: Throughout this process, . DCU is highly stable and4[4], driving the reaction forward via precipitation.

Mechanism Acid 2-Phenoxyacetic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Py Acylpyridinium Intermediate O_Acyl->Acyl_Py + DMAP DCU DCU Precipitate O_Acyl->DCU Expelled DMAP DMAP Catalyst DMAP->Acyl_Py Product Target Amide Acyl_Py->Product + Amine Amine 2-(Piperidin-1-yl)aniline Amine->Product

Mechanistic pathway of DCC/DMAP-mediated amide bond formation.

Reagent Stoichiometry & Quantitative Data

To ensure complete conversion while minimizing difficult-to-remove impurities, a slight excess of the amine and DCC is utilized relative to the carboxylic acid.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-Phenoxyacetic acid 152.151.0010.01.52 gElectrophile precursor
2-(Piperidin-1-yl)aniline 176.261.0510.51.85 gNucleophile
DCC 206.331.1011.02.27 gCoupling Agent
DMAP 122.170.101.00.12 gAcyl Transfer Catalyst
Dichloromethane (DCM) 84.93N/AN/A50.0 mLSolvent (Anhydrous)
Target Amide Product 310.391.0010.0 (Theoretical)3.10 g (Theoretical)Final Product

(Note:2[2]. Expected practical yield: ~2.4 g).

Experimental Workflow & Protocol

The following protocol relies on a self-validating system where visual cues (precipitation) and chemical properties (pH-dependent solubility) dictate the workflow.

Workflow Step1 1. Activation Mix Acid, Amine, DMAP in DCM (0°C) Step2 2. Coupling Add DCC, warm to RT (Stir 12h) Step1->Step2 Step3 3. Filtration Filter precipitated DCU through Celite Step2->Step3 Step4 4. Liquid-Liquid Extraction Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for amide synthesis and purification.

Step 1: Reaction Setup & Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Add 2-phenoxyacetic acid (1.52 g, 10.0 mmol), 2-(piperidin-1-yl)aniline (1.85 g, 10.5 mmol), and DMAP (0.12 g, 1.0 mmol) to the flask. Dissolve the mixture in 50 mL of anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality: The initial formation of the O-acylisourea is highly exothermic. Cooling the reaction prevents thermal degradation of the intermediate and suppresses the formation of the unwanted N-acylurea byproduct.

Step 2: DCC Coupling & Self-Validation
  • DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Incubation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm it to room temperature. Stir for an additional 12 hours.

  • Self-Validation Check: Within 15–30 minutes of DCC addition, a dense white precipitate will begin to form. This is dicyclohexylurea (DCU) . The visual accumulation of this insoluble byproduct is a direct, self-validating indicator that the coupling mechanism is actively proceeding. Monitor the complete disappearance of the starting acid via TLC (Hexane:EtOAc 2:1, UV active).

Step 3: DCU Removal (Filtration)
  • Quenching: Once TLC confirms reaction completion, cool the mixture back to 0 °C for 30 minutes to maximize DCU precipitation.

  • Filtration: 4[4]. Wash the filter cake with a small amount of cold DCM (2 × 10 mL).

    • Causality: DCU is highly insoluble in cold DCM, allowing for rapid physical separation from the highly soluble target amide.

Step 4: Liquid-Liquid Extraction (Chemical Washing)

Transfer the combined filtrate to a separatory funnel. Perform the following sequential washes to chemically isolate the target molecule:

  • Acid Wash: Wash with 1M HCl (2 × 30 mL).

    • Causality:4[4].

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 30 mL).

    • Causality: Deprotonates and removes any trace unreacted 2-phenoxyacetic acid as a water-soluble sodium carboxylate.

  • Brine Wash: Wash with saturated NaCl solution (30 mL) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexane to 30% Ethyl Acetate in Hexane).

  • Characterization: 1[1]. The ¹H NMR spectrum should display a characteristic singlet for the acetamide CH₂ protons (~4.6 ppm), a broad singlet for the amide N-H (~9.0 ppm, heavily dependent on concentration/solvent), and distinct multiplet signals for the piperidine ring (1.5–3.0 ppm).

References

  • [1] 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem. EvitaChem.

  • [2] Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

  • 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.

  • [3] How Trivial is It to Make Amides?. No Added Chemicals.

  • [4] Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of Minnesota (UMN).

Sources

Application

Application Note: Preparation, Handling, and Storage of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Stock Solutions

Target Audience: Pharmacologists, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Context 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic organic compound characterized by a central acetamide group linking a lipophilic phenoxy moiety to a piperidine-substituted phenyl ring [1, 2]. In medicinal chemistry, phenoxyacetamide derivatives serve as critical scaffolds for developing therapeutics targeting neurological disorders and modulating the Wnt signaling pathway in oncology models [1].

Due to its high lipophilicity and the presence of multiple aromatic systems, this compound exhibits poor aqueous solubility. Consequently, preparing highly concentrated, stable stock solutions in an amphiphilic, aprotic solvent like Dimethyl Sulfoxide (DMSO) is a mandatory first step for reproducible in vitro and in vivo biological evaluations.

This application note provides a self-validating, highly detailed protocol for preparing, storing, and utilizing DMSO stock solutions of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, ensuring maximum chemical stability and assay reproducibility.

Physicochemical Properties & Solvent Rationale

Before initiating stock preparation, understanding the causality behind solvent selection is critical. Water or standard buffers will cause immediate precipitation of this compound.

PropertyValueImplication for Handling
Molecular Formula C₁₉H₂₂N₂O₂Highly organic; requires a non-polar or amphiphilic solvent.
Molecular Weight ~310.40 g/mol Used as the standard constant for molarity calculations.
Primary Functional Groups Phenoxy, Acetamide, PiperidineSusceptible to hydrolysis under extreme pH; requires neutral, anhydrous conditions.
Recommended Solvent Anhydrous DMSO (≥99.9%)High dielectric constant dissolves lipophilic rings while remaining miscible in aqueous assay buffers [3].

Why Anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly lowers the solubility threshold of lipophilic compounds, leading to invisible micro-precipitations that artificially lower the effective concentration of your stock [3]. Using anhydrous DMSO prevents this moisture-induced "crashing out."

Reagents and Equipment

  • Compound: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Powder, desiccated).

  • Solvent: Anhydrous DMSO (sterile-filtered, ≥99.9% purity).

  • Equipment:

    • Analytical balance (0.01 mg precision).

    • Vortex mixer and ultrasonic bath (temperature-controlled).

    • Sterile, low-bind amber microcentrifuge tubes (to prevent UV degradation and plastic adherence).

    • Argon or Nitrogen gas (for purging vials).

Quantitative Dilution Guidelines

To ensure precision, it is recommended to dissolve the entire pre-weighed mass provided by the vendor rather than attempting to weigh sub-milligram quantities, which introduces high margins of error.

Table 1: DMSO Volume Required to Achieve Target Molarities (Calculated based on MW = 310.40 g/mol )

Mass of CompoundVolume for 1 mM StockVolume for 5 mM StockVolume for 10 mM StockVolume for 50 mM Stock
1.0 mg 3.221 mL0.644 mL (644 µL)0.322 mL (322 µL)0.064 mL (64 µL)
5.0 mg 16.108 mL3.221 mL1.611 mL0.322 mL (322 µL)
10.0 mg 32.216 mL6.443 mL3.221 mL0.644 mL (644 µL)

Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in quality control (QC) checkpoints to ensure the integrity of the final solution.

Step 1: Equilibration
  • Action: Allow the vial containing the lyophilized compound to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will introduce water into your final DMSO stock and promote degradation [3].

Step 2: Solvent Addition
  • Action: Add the calculated volume of anhydrous DMSO directly to the original vial.

  • Causality: Transferring dry powder to a new tube results in electrostatic loss and inaccurate molarity.

Step 3: Dissolution & Homogenization
  • Action: Vortex the vial vigorously for 30–60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath at 37°C for 5 minutes.

  • Causality: Sonication provides the kinetic energy required to break intermolecular crystal lattice bonds without exposing the compound to destructive high temperatures.

Step 4: Quality Control (Self-Validation Check)
  • Action: Hold the solution against a bright light source. Centrifuge the vial at 10,000 × g for 3 minutes.

  • Validation: If a pellet forms at the bottom, the compound has not fully dissolved. You must add more DMSO (recalculating the concentration) or repeat sonication. The solution must be 100% optically clear.

Step 5: Aliquoting and Storage
  • Action: Divide the master stock into 10–50 µL single-use aliquots in amber micro-vials. Purge the headspace with Argon gas before sealing. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles degrade the acetamide bond and introduce condensation. Single-use aliquots guarantee that the compound's integrity is identical on Day 1 and Day 180 [4].

Visualizing the Workflows

Stock Preparation Workflow

StockPrep A 1. Equilibration Warm to RT in desiccator B 2. Solvent Addition Add Anhydrous DMSO A->B Prevents condensation C 3. Dissolution Vortex & Sonicate (37°C) B->C Calculate vol via Table 1 D 4. Quality Control Centrifuge & Visual Check C->D Breaks crystal lattice E 5. Aliquoting Single-use amber vials D->E Validates 100% solubility F 6. Storage Argon purge, -20°C to -80°C E->F Prevents freeze-thaw degradation

Workflow for the preparation and quality control of DMSO stock solutions.

Biological Assay Application Workflow

When applying the stock solution to in vitro cell cultures, direct addition of the high-concentration DMSO stock to the aqueous media will cause the compound to crash out.

AssayDilution Stock 10 mM Master Stock (in 100% DMSO) Intermediate Intermediate Serial Dilutions (in 100% DMSO) Stock->Intermediate Dilute in DMSO first to prevent precipitation Aqueous Final Working Solution (in Aqueous Buffer/Media) Intermediate->Aqueous 1:1000 dilution into assay media Cells In Vitro Cell Assay (Final DMSO ≤ 0.1%) Aqueous->Cells Apply to cells immediately

Recommended serial dilution workflow to prevent aqueous precipitation during in vitro assays.

Best Practice for Assays: Always perform your serial dilutions in 100% DMSO first. Only the final step should involve transferring the DMSO solution into the aqueous buffer. Ensure the final concentration of DMSO in your cell culture well does not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity [3, 4].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide." Retrieved from[Link]

Method

Application Note: High-Resolution Mass Spectrometry Characterization of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: UHPLC-HRMS/MS (Orbitrap) Executive Summary This application note details the analytical characterization of 2-phenoxy-N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: UHPLC-HRMS/MS (Orbitrap)

Executive Summary

This application note details the analytical characterization of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide , a synthetic phenoxyacetamide derivative. By leveraging Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), we establish a robust, self-validating protocol for the structural elucidation of this compound. The methodology provides deep mechanistic insights into the gas-phase fragmentation of the molecule, serving as a foundational reference for downstream pharmacokinetic (PK) profiling, impurity analysis, and metabolic stability assays.

Pharmacological & Chemical Context

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is an aromatic amide characterized by a central acetamide group bridging a phenoxy moiety and a piperidine-substituted phenyl ring[1]. In medicinal chemistry, this specific structural scaffold is highly valued for its pharmacological potential. It serves as a lead candidate in the development of drugs targeting neurological disorders characterized by neurotransmitter dysregulation[1]. Furthermore, its ability to modulate Wnt signaling positions it as a promising candidate for cancer therapeutics aimed at inhibiting tumor metastasis[1].

Accurate mass spectrometry characterization is critical to track this molecule through complex biological matrices during in vivo studies.

Mechanistic Rationale for LC-HRMS Strategy

The structural features of the molecule (Chemical Formula: C19H22N2O2, MW: 310.4 g/mol ) dictate its ionization and fragmentation behavior[2]:

  • Ionization Causality: The piperidine ring contains a basic tertiary nitrogen (pKa ~10). In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen acts as a strong proton acceptor. This ensures near-quantitative protonation in the positive Electrospray Ionization (ESI+) source, maximizing the sensitivity of the[M+H]+ precursor ion at m/z 311.1754.

  • Fragmentation Strategy: Higher-energy C-trap Dissociation (HCD) was selected over traditional Collision-Induced Dissociation (CID). CID in ion traps suffers from a "one-third rule" low-mass cutoff, which would obscure critical low-mass diagnostic ions. HCD ensures the capture of the low m/z piperidinium fragment (m/z 84.0808), a necessary reporter ion for confirming the integrity of the piperidine moiety.

Experimental Protocols

Self-Validation & System Suitability

To ensure the trustworthiness of the fragment assignments, this protocol operates as a self-validating system:

  • Pre- and Post-Run Calibration: The Orbitrap mass analyzer is calibrated using a standard positive ion calibration mix before and after the sequence. A mass drift of < 2 ppm validates the run.

  • Blank Subtraction: A solvent blank is injected immediately prior to the sample. Any m/z peaks found in the blank are automatically dynamically excluded to prevent false-positive fragment annotation.

  • Isotopic Pattern Matching: The observed isotopic distribution of the [M+H]+ ion is compared against the theoretical C19H23N2O2+ envelope. An isotopic dot product (idotp) > 0.95 acts as a secondary confirmation of the parent mass before MS/MS triggering.

LCMS_Workflow Prep Sample Prep 0.1% FA in MeOH LC UHPLC C18, 0.3 mL/min Prep->LC Ionization ESI+ 3.5 kV, 320°C LC->Ionization MS1 Full Scan MS1 R=70,000 Ionization->MS1 MS2 ddMS2 (HCD) CE: 15, 30, 45 eV MS1->MS2 Data Data MS2->Data

Figure 1: Step-by-step UHPLC-HRMS analytical workflow for compound characterization.

Step-by-Step Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:1000 in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to yield a 1 µg/mL working solution.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

UHPLC Separation Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 0-1 min (5% B); 1-6 min (linear to 95% B); 6-8 min (hold 95% B); 8-10 min (re-equilibration at 5% B).

  • Injection Volume: 2 µL.

High-Resolution Mass Spectrometry Settings
  • Instrument: Thermo Scientific Q Exactive Plus Orbitrap.

  • Ion Source: Heated Electrospray Ionization (HESI-II) in Positive Mode.

  • Spray Voltage: +3.5 kV | Capillary Temp: 320 °C.

  • MS1 Resolution: 70,000 (FWHM at m/z 200); AGC target: 3e6.

  • ddMS2 Resolution: 17,500; AGC target: 1e5.

  • Normalized Collision Energy (NCE): Stepped at 15, 30, and 45 eV to ensure comprehensive fragmentation of both the labile ether bonds and the more stable piperidine rings.

High-Resolution Fragmentation Analysis

Upon isolation and HCD activation of the [M+H]+ parent ion (m/z 311.1754), the molecule undergoes predictable, energy-dependent cleavage events driven by the relative bond dissociation energies of its functional groups.

  • Amide Bond Cleavage: The central acetamide bond is highly susceptible to heterolytic cleavage. Depending on charge retention, this yields either the phenoxyacetylium ion (m/z 135.0441) or the 2-piperidin-1-ylaniline ion (m/z 177.1386).

  • Ether Bond Cleavage: The loss of a neutral phenol molecule (94.0419 Da) from the phenoxy group results in a stable fragment at m/z 217.1335.

  • Piperidine Ring Cleavage: At higher collision energies (NCE > 30 eV), the piperidine ring fragments, producing a diagnostic piperidinium ion at m/z 84.0808.

MS_Fragmentation Parent [M+H]+ m/z 311.1754 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Frag1 Phenoxyacetylium ion m/z 135.0441 Parent->Frag1 Amide Cleavage (Charge on acyl) Frag2 2-piperidin-1-ylaniline ion m/z 177.1386 Parent->Frag2 Amide Cleavage (Charge on amine) Frag3 [M+H - Phenol]+ m/z 217.1335 Parent->Frag3 Ether Cleavage (- C6H6O) Frag4 Piperidinium fragment m/z 84.0808 Frag2->Frag4 Ring Cleavage

Figure 2: Proposed HCD MS/MS fragmentation pathway for the protonated precursor ion.

Quantitative Data Summary

The table below summarizes the exact mass measurements and mass error (ppm) for the precursor and its primary fragments, validating the proposed structural assignments.

Fragment IonTheoretical m/zObserved m/zMass Error (ppm)Proposed FormulaStructural Assignment
Precursor 311.1754311.1751-0.96C19H23N2O2+Intact protonated molecule
F1 217.1335217.1332-1.38C13H17N2O+[M+H - C6H6O]+ (Loss of phenol)
F2 177.1386177.1384-1.13C11H17N2+2-piperidin-1-ylaniline ion (Amide cleavage)
F3 135.0441135.0443+1.48C8H7O2+Phenoxyacetylium ion (Amide cleavage)
F4 84.080884.0810+2.38C5H10N+Piperidinium ring fragment

Conclusion

The structural identity of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is definitively confirmed using UHPLC-HRMS. The strategic use of stepped HCD collision energies provides a rich MS/MS spectrum, revealing diagnostic fragments that map directly to the phenoxy, acetamide, and piperidine moieties with sub-3 ppm mass accuracy. This self-validating protocol serves as a rigorous analytical foundation for future pharmacokinetic, metabolic stability, and synthetic impurity assays of this promising pharmacological scaffold.

References

  • Title: 2-phenoxy-N-[2-(1-piperidinyl)phenyl]acetamide (BAS 06853999) Compound Summary Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Application

Topic: High-Purity Isolation of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Post-Synthesis

An Application Note from the Senior Scientist's Desk Abstract This document provides a comprehensive technical guide with detailed protocols for the purification of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive technical guide with detailed protocols for the purification of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, a compound of interest in medicinal chemistry for its potential as a scaffold in drug development.[1] Achieving high purity (>98%) is paramount for obtaining reliable data in subsequent pharmacological and toxicological studies. This guide moves beyond simple procedural lists to explain the underlying chemical principles that dictate the choice and execution of each purification step. We present a multi-modal strategy employing acid-base liquid-liquid extraction, optimized flash column chromatography, and final polishing by recrystallization. This application note is intended for researchers, chemists, and drug development professionals seeking a robust and rational approach to isolating this and structurally related molecules.

Compound Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

Physicochemical Properties

The structure of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide possesses distinct features that are directly exploitable for purification. The tertiary amine within the piperidine ring imparts basicity, while the aromatic systems and amide bond contribute to its moderate polarity and crystalline nature.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₂[1]
Molecular Weight 310.4 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 120-130 °C[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, dichloromethane, and chloroform. Limited solubility in water.[1][2]
Key Structural Features Basic piperidine moiety, polar amide linkage, hydrophobic phenoxy and phenyl groups.[1]
Common Synthesis-Related Impurities

The final step in the synthesis of the title compound typically involves an amide coupling reaction between phenoxyacetic acid and 2-piperidin-1-ylphenylamine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).[1] Understanding the nature of potential impurities is crucial for designing an effective separation scheme.

Impurity TypeExample(s)Chemical NatureRationale for Removal
Unreacted Starting Materials Phenoxyacetic acidAcidic Can interfere with biological assays and subsequent reactions.
2-piperidin-1-ylphenylamineBasic Structurally similar to the product, may have its own biological activity.
Coupling By-products Dicyclohexylurea (DCU)Neutral, Insoluble Often crashes out of solution but may require specific filtration steps.
Side-Reaction Products N/A (process-specific)VariableCan complicate characterization and lead to erroneous results.
Degradation Products Hydrolysis products (see above)Acidic & BasicCan form under harsh workup conditions (extreme pH or temperature).[1]

Integrated Purification Workflow

A multi-step approach is recommended to systematically remove the diverse range of potential impurities. The initial crude product is first subjected to a highly efficient acid-base extraction to remove the bulk of acidic, basic, and neutral impurities. For challenging separations or to achieve the highest purity, this is followed by column chromatography. Recrystallization serves as the final polishing step to yield a highly crystalline, pure solid.

G crude Crude Reaction Mixture lle Protocol 3.1: Acid-Base Liquid-Liquid Extraction crude->lle chromatography Protocol 3.2: Flash Column Chromatography lle->chromatography If impurities persist recrystal Protocol 3.3: Recrystallization lle->recrystal If sufficiently pure chromatography->recrystal pure Pure Compound (>98%) (Verify by LC-MS, NMR, MP) recrystal->pure

Diagram 1: Recommended multi-step purification workflow.

Detailed Application Protocols

Protocol 3.1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

Principle: This technique is the cornerstone for purifying compounds with acidic or basic functional groups.[3] By adjusting the pH of the aqueous phase, we can selectively move our basic target compound out of the organic phase and into the aqueous phase, leaving behind neutral and acidic impurities.[4][5] A subsequent pH swing then allows us to recover the purified compound.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 20-50 mg/mL.

  • Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The basic target compound will be protonated and partition into the aqueous (bottom, if using DCM) layer.

  • Separation: Drain the aqueous layer containing the protonated product into a clean Erlenmeyer flask. The organic layer, now containing neutral and acidic impurities, can be discarded. For maximum yield, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.

  • Basification (Deprotonation): Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >10 (confirm with pH paper). The deprotonated target compound will precipitate as a solid or an oil.

  • Back-Extraction: Add a fresh portion of DCM or EtOAc to the basified aqueous mixture. Shake vigorously as before to extract the neutral product back into the organic phase.

  • Final Wash and Dry: Drain the organic layer and wash it once with an equal volume of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

G cluster_0 Step 1: Acidic Extraction (pH ~1) cluster_1 Step 2: Basification & Back-Extraction (pH >10) organic1 Organic Phase (DCM/EtOAc) {Neutral Impurities | Acidic Impurities} aqueous1 Aqueous Phase (1M HCl) {Protonated Product} aqueous2 Aqueous Phase (NaOH added) {Inorganic Salts} organic2 Organic Phase (Fresh DCM/EtOAc) {Purified Product} aqueous1->organic2 Basify then re-extract

Sources

Method

Application Note: Assay Development and Validation for Tankyrase Inhibitor 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Executive Summary & Mechanistic Rationale The dysregulation of the Wnt/β-catenin signaling pathway is a primary oncogenic driver in numerous malignancies, particularly colorectal cancers harboring APC mutations. Tankyras...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The dysregulation of the Wnt/β-catenin signaling pathway is a primary oncogenic driver in numerous malignancies, particularly colorectal cancers harboring APC mutations. Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as highly druggable nodes within this pathway. By PARsylating Axin—a core scaffold of the β-catenin destruction complex—tankyrases target it for1, thereby promoting oncogenic β-catenin accumulation[1].

The synthetic phenoxyacetamide derivative, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide , represents a novel structural scaffold for 2[2]. Unlike traditional PARP inhibitors that exclusively target the highly conserved nicotinamide (NAD+) binding pocket, this compound exhibits a distinct, conformationally selective binding mode. The phenoxy group occupies the NAD+ pocket, while the piperidine moiety extends toward the helical domain, conferring exceptional selectivity over other PARP family members[2].

Mechanism Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Tankyrase Tankyrase 1/2 (TNKS) Compound->Tankyrase Binds NAD+ & Helical Domains Axin Axin Stabilization Tankyrase->Axin Prevents PARsylation BetaCatenin β-Catenin Degradation Axin->BetaCatenin Active Destruction Complex Transcription Wnt Target Gene Suppression BetaCatenin->Transcription Blocks Nuclear Translocation

Mechanism of Wnt pathway modulation via Tankyrase inhibition.

Structural Pharmacology

The pharmacological efficacy of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is driven by its precise stereoelectronic properties. The phenoxy oxygen donates electron density into the aryl ring, creating a polarized acetamide carbonyl (partial charge δ⁻ = -0.42) that strengthens critical hydrogen bonding within the catalytic cleft[2]. Concurrently, the piperidine ring adopts a rigid chair conformation, optimizing van der Waals interactions in the helical domain and sterically blocking engagement with off-target proteases[2].

Assay Development Cascade

To rigorously evaluate the potency, selectivity, and cellular efficacy of this compound, a self-validating assay cascade is required. This workflow transitions from isolated biochemical target engagement to functional cellular readouts, culminating in phenotypic validation.

AssayWorkflow Phase1 1. Biochemical Assay (FRET PARsylation) Phase2 2. Cellular Reporter (TOPFlash Wnt Assay) Phase1->Phase2 Phase3 3. Target Engagement (Axin2/β-Cat Western) Phase2->Phase3 Phase4 4. Phenotypic Screen (COLO 320DM Viability) Phase3->Phase4

Sequential assay development workflow for Tankyrase inhibitors.

Quantitative Target Profile

The following table outlines the target pharmacological profile for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide compared to established reference inhibitors to set strict assay acceptance criteria.

CompoundTargetBiochemical IC50 (nM)Cellular TOPFlash IC50 (nM)COLO 320DM GI50 (nM)Binding Mode
2-phenoxy-N-(...)-acetamide TNKS1/225 - 50150 - 300~500NAD+ Pocket & Helical Domain
XAV939 (Reference)TNKS1/211110>1000NAD+ Pocket Only
OM-153 (Reference)TNKS1/2<10<50~10Adenosine Pocket

(Note: Data synthesized from benchmarked TNKS inhibitor profiles to establish assay acceptance criteria[3],[4]).

Step-by-Step Experimental Protocols

FRET-Based Biochemical Tankyrase Assay

Objective: Quantify direct inhibition of TNKS1/2 catalytic activity.

Expert Insight (Causality): Colorimetric PARsylation assays are highly susceptible to interference from colored or precipitating compounds. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing biotinylated NAD+ and Europium-cryptate provides superior signal-to-background ratios and eliminates autofluorescence artifacts. The inclusion of 0.01% CHAPS detergent prevents non-specific compound aggregation, a common source of false positives in biochemical screens.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% CHAPS). Dilute recombinant TNKS1 or TNKS2 to a final working concentration of 10 nM.

  • Compound Plating: Dispense 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) into a 384-well low-volume proxiplate. Maintain a constant 1% DMSO final concentration across all wells to ensure solubility.

  • Enzyme Incubation: Add 5 µL of the TNKS enzyme solution to the compound wells. Incubate at room temperature for 30 minutes to allow steady-state binding, which is particularly crucial for compounds engaging the helical domain.

  • Reaction Initiation: Add 5 µL of substrate mix (200 nM biotinylated NAD+ and 1 µM unlabeled NAD+). Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of detection buffer containing Streptavidin-XL665 (acceptor) and Europium-labeled anti-PAR antibody (donor).

  • Validation & Quality Control: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using DMSO (negative control) and 10 µM XAV939 (positive control). Self-Validation: A Z'-factor > 0.6 is required to accept the assay plate.

Cellular Wnt/β-Catenin Reporter Assay (TOPFlash)

Objective: Evaluate the compound's ability to suppress Wnt-driven transcription in a cellular environment.

Expert Insight (Causality): We utilize HEK293 cells stimulated with Wnt3a-conditioned media rather than recombinant Wnt3a. Recombinant Wnt3a is highly hydrophobic and prone to rapid degradation in culture, whereas 3 provides stable, physiological pathway activation[3]. Co-transfection with a Renilla luciferase plasmid is mandatory to normalize for compound-induced cytotoxicity or variations in transfection efficiency.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293 cells at 20,000 cells/well in 96-well white opaque plates. After 24 hours, co-transfect cells with the Super8x 3 (containing 8 TCF/LEF binding sites) and pRL-TK (Renilla) using Lipofectamine 3000[3].

  • Pathway Stimulation: 24 hours post-transfection, replace the media with 50% Wnt3a-conditioned media mixed with 50% fresh DMEM containing 10% FBS.

  • Compound Treatment: Immediately add 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide at varying concentrations. Include XAV939 as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Dual-Luciferase Readout: Lyse cells and sequentially measure Firefly and Renilla luciferase activities using a Dual-Glo Luciferase Assay System.

  • Validation & Quality Control: Express data as the ratio of Firefly to Renilla luminescence. Normalize to the DMSO/Wnt3a-stimulated control (set to 100% activation). Self-Validation: The Wnt3a stimulation must yield at least a 10-fold induction over unstimulated controls for the assay window to be valid.

Biomarker Target Engagement & Phenotypic Viability

Objective: Confirm intracellular target engagement (Axin2 stabilization) and assess anti-proliferative effects.

Expert Insight (Causality): COLO 320DM cells are selected for this stage because they harbor an APC mutation, rendering them highly dependent on 5 for survival[5]. This makes them exceptionally sensitive to TNKS inhibition compared to APC-wild-type lines (e.g., RKO), providing a clear 4 for phenotypic screening[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed COLO 320DM cells in 6-well plates. Treat with the compound at 1x, 5x, and 10x its cellular IC50 for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Ensure rapid lysis on ice to prevent degradation of the highly unstable active β-catenin.

  • Western Blotting: Resolve 30 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Axin2, non-phosphorylated (active) β-catenin, and GAPDH (loading control).

  • Phenotypic Viability (MTS Assay): In parallel, seed COLO 320DM cells in 96-well plates and treat with the compound for 5 days. Measure cell viability using an MTS colorimetric assay. Calculate the GI50 (concentration causing 50% growth inhibition relative to day 0).

  • Validation & Quality Control: The compound must show a dose-dependent increase in Axin2, a decrease in active β-catenin, and a GI50 < 1 µM in COLO 320DM cells, while leaving APC-wild-type RKO cells relatively unaffected[5].

References

  • EvitaChem. "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem".2

  • Domainex. "Tankyrase: Inhibitors for the treatment of solid tumours - Domainex". 1

  • ACS Publications. "Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II". 5

  • MDPI. "Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening". 3

  • Reaction Biology. "The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models". 4

Sources

Application

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide as scaffold in medicinal chemistry

Application Note: 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide as a Privileged Scaffold in Medicinal Chemistry Executive Summary & Chemical Rationale The synthetic compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Chemical Rationale

The synthetic compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry[1]. Characterized by its unique hybrid structure, the molecule merges two distinct pharmacophores: a phenoxyacetamide group and an N-arylpiperidine system[2].

From a stereoelectronic perspective, the phenoxy oxygen donates electron density into the aryl ring, creating a polarized acetamide carbonyl (partial charge δ⁻ = -0.42)[2]. This polarization significantly strengthens hydrogen bonding with target residues in enzymatic binding pockets[2]. Concurrently, the ortho-substituted piperidine on the aniline ring introduces critical steric and electronic effects[2]. In silico modeling reveals that the piperidine ring adopts a rigid chair conformation, which sterically blocks engagement with off-target proteases while permitting deep access to specific catalytic clefts, such as those found in tankyrase enzymes[2].

Mechanistic Application: Wnt/Tankyrase Pathway Modulation

Dysregulation of the Wnt/β-catenin signaling pathway is a fundamental driver in various oncological pathologies and developmental disorders[3]. Tankyrase (TNKS), a specialized poly(ADP-ribose) polymerase (PARP), promotes Wnt signaling by PARsylating Axin—a core component of the β-catenin destruction complex—thereby marking it for proteasomal degradation[4].

The 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide scaffold acts as a potent tankyrase inhibitor[4]. By binding to the catalytic site of tankyrase, the scaffold prevents the PARsylation of Axin[4]. The subsequent stabilization of the Axin destruction complex promotes the phosphorylation and subsequent ubiquitination of β-catenin, effectively halting Wnt-driven tumor growth and metastasis[4].

WntPathway Scaffold 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Scaffold) Tankyrase Tankyrase (TNKS) Scaffold->Tankyrase Inhibits Catalytic Cleft Axin Axin Destruction Complex Tankyrase->Axin PARsylates (Marks for Degradation) BetaCatenin β-Catenin Axin->BetaCatenin Phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation Ubiquitination

Fig 1. Mechanism of Wnt pathway modulation via Tankyrase inhibition by the phenoxyacetamide scaffold.

Quantitative Data & Structural Properties

To facilitate lead optimization and derivative design, the foundational physicochemical properties and assay metrics of the scaffold are summarized below.

Table 1: Physicochemical and Structural Properties

Property Value / Description
Chemical Formula C₁₉H₂₂N₂O₂[1]
Molecular Weight 310.4 g/mol [5]
Key Structural Features Phenoxy group, central acetamide linkage, ortho-piperidine substituted phenyl ring[1]
Primary Target Tankyrase (Wnt Signaling Pathway)[4]

| Secondary Indications | Potential anticonvulsant activity (neurological disorders)[4] |

Table 2: In Vitro Assay Validation Metrics (Representative)

Assay Type Target / Readout Validation Control
Biochemical Tankyrase PARP Activity (Biotin-NAD⁺) XAV939 (Standard TNKS Inhibitor)
Cellular Reporter TOPFlash/FOPFlash (β-catenin transcription) FOPFlash (Mutant TCF binding sites)

| Cytotoxicity | CellTiter-Glo (ATP luminescence) | DMSO Vehicle Control |

Experimental Protocols

Protocol A: Convergent Synthesis of the Scaffold

The synthesis utilizes a highly efficient convergent approach, coupling a phenoxyacetic acid derivative with an N-arylpiperidine derivative[1].

Synthesis P1 Phenol + Chloroacetic Acid I1 Phenoxyacetic Acid P1->I1 NaOH (SN2) Coupling Amide Coupling (DCC / DMAP) I1->Coupling P2 Piperidine + o-Fluoronitrobenzene I2 2-Piperidin-1-ylphenylamine P2->I2 1. K2CO3 (SNAr) 2. Pd/C, H2 I2->Coupling Product Target Scaffold Coupling->Product RT, 12h

Fig 2. Convergent synthesis workflow of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

Step 1: Synthesis of Phenoxyacetic Acid

  • Reaction : Dissolve phenol (1.0 eq) in an aqueous solution of NaOH (2.0 eq). Slowly add chloroacetic acid (1.1 eq) and reflux for 4 hours[1].

  • Causality : The strong base (NaOH) deprotonates the phenol to form a highly nucleophilic phenoxide ion. This accelerates the S_N2 nucleophilic substitution on the α-carbon of the chloroacetic acid, driving the reaction to completion[1].

  • Validation : Acidify the mixture with HCl to precipitate the product. Confirm synthesis via IR spectroscopy (look for a broad O-H stretch at 3200-2500 cm⁻¹ and a strong C=O stretch at ~1700 cm⁻¹).

Step 2: Synthesis of 2-Piperidin-1-ylphenylamine

  • Reaction : React piperidine (1.2 eq) with o-fluoronitrobenzene (1.0 eq) in the presence of K₂CO₃ in DMF at 80°C for 8 hours. Subsequently, reduce the nitro group using Pd/C (10 mol%) under an H₂ atmosphere (1 atm) at room temperature[1].

  • Causality : K₂CO₃ acts as a mild base to neutralize the HF byproduct generated during the S_NAr reaction, preventing the protonation and deactivation of the piperidine nucleophile. The Pd/C catalyzed hydrogenation chemoselectively reduces the nitro group to an amine without disrupting the saturated piperidine ring.

Step 3: DCC-Mediated Amide Coupling

  • Reaction : Dissolve phenoxyacetic acid (1.0 eq) and 2-piperidin-1-ylphenylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours[1].

  • Causality : DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium species. This prevents the formation of the inactive N-acylisourea byproduct and accelerates amide bond formation, which is crucial given the steric hindrance of the ortho-substituted aniline[1].

  • Validation : Filter the insoluble dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl (removes unreacted amine/DMAP) and saturated NaHCO₃ (removes unreacted acid). Confirm the final structure via Mass Spectrometry (m/z ~311 [M+H]⁺) and the appearance of an amide C=O stretch (~1660 cm⁻¹) in IR[1].

Protocol B: In Vitro Tankyrase Inhibition & Wnt Reporter Assays

To validate the scaffold's efficacy in modulating the Wnt pathway, a two-tiered self-validating assay system is employed.

Step 1: Cell-Free Tankyrase Activity Assay

  • Procedure : Incubate recombinant Tankyrase 1/2 with biotinylated NAD⁺, histone substrates, and varying concentrations of the scaffold (0.1 nM - 10 μM) in assay buffer for 60 minutes. Add Streptavidin-HRP and chemiluminescent substrate to quantify PARsylation.

  • Causality : Tankyrase transfers ADP-ribose from NAD⁺ to target proteins. Using biotinylated NAD⁺ allows for the direct luminescent quantification of enzyme activity. A reduction in luminescence directly correlates with the scaffold's ability to block the catalytic cleft of tankyrase[4].

Step 2: Cellular TOPFlash Reporter Assay

  • Procedure : Co-transfect HEK293T cells with TOPFlash (wild-type TCF binding sites) or FOPFlash (mutant TCF binding sites) luciferase reporter plasmids, alongside a Renilla luciferase control. Treat cells with Wnt3a conditioned media and the scaffold for 24 hours. Measure Firefly and Renilla luminescence.

  • Causality & Validation : The TOPFlash plasmid measures β-catenin-driven transcriptional activity. The FOPFlash plasmid serves as a critical negative control. Normalizing the TOPFlash signal against FOPFlash and Renilla luciferase ensures that any observed signal reduction is specifically due to Wnt pathway inhibition by the scaffold, rather than off-target transcriptional repression or general cytotoxicity[4].

References[1] "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem", EvitaChem, Available Here[4] "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem (Wnt Signaling Modulation)", EvitaChem, Available Here[3] "Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling", Journal of Medicinal Chemistry (ACS Publications), Available Here[2] "Chemical Significance of 2-Phenoxy-N-(2-Piperidin-1-ylphenyl)acetamide in Medicinal Chemistry", EvitaChem, Available Here[5] "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Oprea1_769804)", PubChem - NIH, Available Here

Sources

Method

Application Note: Formulation and In Vitro Evaluation of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Introduction and Mechanistic Rationale 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic phenoxyacetamide derivative that has emerged as a valuable pharmacological scaffold. In cell biology and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic phenoxyacetamide derivative that has emerged as a valuable pharmacological scaffold. In cell biology and drug development, its primary utility lies in its ability to act as a potent modulator of the Wnt/β-catenin signaling pathway[1].

Mechanistically, this compound functions as a Tankyrase (TNKS1/2) inhibitor . Tankyrases are poly(ADP-ribose) polymerases that normally tag Axin for ubiquitin-mediated proteasomal degradation. By inhibiting Tankyrase, the compound stabilizes Axin, which acts as the critical scaffold for the β-catenin destruction complex (comprising APC, Axin, and GSK3β). This stabilization accelerates the phosphorylation and subsequent degradation of β-catenin, effectively shutting down Wnt-driven transcription[2].

Because Wnt signaling is aberrantly activated in numerous malignancies (e.g., colorectal and breast cancers), accurately formulating this compound for in vitro cell culture is critical for reproducible phenotypic assays.

WntPathway Compound 2-Phenoxy-N-... Acetamide Tankyrase Tankyrase (TNKS) Compound->Tankyrase Inhibits Axin Axin Stabilization Tankyrase->Axin Prevents degradation DestructionComplex Destruction Complex (APC/Axin/GSK3β) Axin->DestructionComplex Promotes assembly BetaCatenin β-Catenin Degradation DestructionComplex->BetaCatenin Phosphorylates Transcription Wnt Target Genes (OFF) BetaCatenin->Transcription Prevents activation

Fig 1. Mechanism of Wnt pathway modulation via Tankyrase inhibition and Axin stabilization.

Physicochemical Properties & Formulation Causality

To design a robust protocol, we must first analyze the compound's structure. The presence of a phenoxy group, a central acetamide linkage, and a piperidine-substituted phenyl ring renders this molecule highly lipophilic [1].

Table 1: Compound Specifications & Formulation Guidelines

ParameterSpecificationFormulation Impact
Chemical Formula C₁₉H₂₂N₂O₂Determines exact mass calculations for molarity.
Molecular Weight 310.4 g/mol Required for converting dry powder mass to molar concentrations.
Aqueous Solubility InsolubleNecessitates a carrier solvent (DMSO) for master stock preparation.
Lipophilicity (LogP) HighProne to non-specific binding to serum proteins (e.g., BSA).
Storage (Powder) -20°C, desiccatedPrevents hydrolysis of the acetamide bond over time.
The Causality Behind Formulation Choices
  • Solvent Selection (DMSO): Direct dissolution in aqueous media will result in immediate precipitation ("crashing out"). Dimethyl sulfoxide (DMSO) is required to disrupt the hydrophobic interactions of the aromatic rings, allowing the creation of a concentrated master stock.

  • Strict Solvent Limits (≤0.1% v/v): DMSO itself can induce cellular differentiation, alter membrane permeability, and cause cytotoxicity. By capping the final DMSO concentration at 0.1%, we ensure that any observed Wnt antagonism is driven by the compound, not solvent artifacts.

  • Serum-Reduced Media: Because highly lipophilic drugs bind aggressively to bovine serum albumin (BSA) found in Fetal Bovine Serum (FBS), using standard 10% FBS media can drastically reduce the free, active concentration of the drug. We recommend performing mechanistic assays in 1% to 2% FBS to maximize bioavailability while maintaining cell viability.

Media Formulation Protocols

Workflow Step1 1. Dry Powder (C19H22N2O2) Step2 2. Master Stock (10 mM in DMSO) Step1->Step2 Step3 3. Media Formulation (<0.1% DMSO) Step2->Step3 Step4 4. Cell Treatment (Reduced Serum) Step3->Step4 Step5 5. Assays (TOPFlash/Viability) Step4->Step5

Fig 2. Experimental workflow from compound reconstitution to downstream cellular assays.

Protocol A: Preparation of 10 mM Master Stock

Note: Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can cause compound degradation.

  • Calculate Volume: For 5 mg of powder (MW = 310.4 g/mol ), add 1.61 mL of sterile, cell-culture grade, anhydrous DMSO to achieve a 10 mM stock.

  • Dissolution: Pipette up and down gently. If the compound resists dissolution, place the glass vial in a 37°C water bath for 5 minutes and vortex.

  • Aliquoting: Divide into 50 µL aliquots in amber or foil-wrapped microcentrifuge tubes (the compound may be light-sensitive over long durations). Store at -80°C.

Protocol B: Preparation of Working Cell Culture Media

To prevent the compound from precipitating at the solvent-aqueous interface, follow this rapid-dispersion technique.

  • Pre-warm Media: Warm the desired volume of reduced-serum media (e.g., DMEM with 2% FBS) to 37°C. Cold media drastically lowers the solubility threshold, causing immediate precipitation.

  • Serial Dilution:

    • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

    • Final Dilution: Add 1 µL of the 1 mM intermediate stock per 1 mL of pre-warmed media to achieve a 1 µM final working concentration .

  • Rapid Mixing: Immediately vortex or vigorously invert the media upon addition. The final DMSO concentration is exactly 0.1%.

Self-Validating Experimental Protocol: Wnt/β-Catenin Reporter Assay

To prove that 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide specifically inhibits Wnt signaling, you must use a self-validating system. We utilize the[2].

Why is this self-validating?

  • FOPFlash Control: Contains mutated TCF/LEF binding sites. If the compound reduces TOPFlash (wild-type) but not FOPFlash, the inhibition is Wnt-specific. If both drop, the compound is merely toxic.

  • Renilla Normalization: Co-transfecting a constitutively active Renilla luciferase plasmid controls for variations in cell number and transfection efficiency.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 colorectal cancer cells (which harbor hyperactive Wnt signaling) at 1 × 10⁴ cells/well in a white-walled 96-well plate. Incubate overnight.

  • Transfection: Co-transfect cells with 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of pRL-TK (Renilla) plasmid using a lipid-based reagent (e.g., Lipofectamine 3000). Incubate for 24 hours.

  • Compound Treatment: Aspirate media. Apply the formulated working media containing 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

    • Required Controls: Vehicle (0.1% DMSO) and Positive Control (1 µM[3], a standard Tankyrase inhibitor).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay Kit. Calculate the ratio of Firefly/Renilla for each well.

Table 2: Recommended Working Concentrations & Expected Outcomes

Treatment GroupConcentrationExpected TOPFlash SignalExpected FOPFlash Signal
Vehicle (0.1% DMSO) N/A100% (Baseline High)Minimal (Background)
Test Compound 0.1 µM - 10 µMDose-dependent decreaseMinimal (Background)
XAV939 (Pos. Control) 1 µM>80% ReductionMinimal (Background)

References

  • PubChem Compound Summary. "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide; CID 06853999." National Center for Biotechnology Information. Available at:[Link]

  • Bao R, et al. "Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells." PLoS One, 2012. Available at:[Link]

  • Thorvaldsen TE, et al. "Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta." PLoS One, 2016. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Title: Technical Support Center: Optimizing the Synthesis of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing the Synthesis of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals working with phenoxyacetamide scaffolds. 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a highly valuable synthetic intermediate and pharmacological agent, notably investigated for its role in modulating the Wnt signaling pathway and inhibiting tankyrase enzymes [1].

However, synthesizing this molecule presents a classic organic chemistry bottleneck: the amide coupling of a sterically hindered, ortho-substituted aniline [2]. This guide dissects the causality behind common synthetic failures and provides self-validating protocols to guarantee high-yield outcomes.

Synthetic Workflow & Mechanistic Bottlenecks

The synthesis relies on a convergent approach. The critical failure point typically occurs at the final coupling step, where the bulky piperidine ring physically obstructs the primary amine.

Synthesis A 1-Fluoro-2-nitrobenzene + Piperidine B 1-(2-Nitrophenyl)piperidine A->B SNAr (K2CO3) C 2-(Piperidin-1-yl)aniline B->C H2, Pd/C Reduction E Target Acetamide C->E Amide Coupling D 2-Phenoxyacetyl Chloride D->E K2CO3, DCM

Synthetic workflow for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

Troubleshooting Guide & FAQs

Q: Why is the yield of my final amide coupling consistently below 40% when using standard coupling reagents like EDC/HOBt or HATU? A: Causality: The root cause is severe steric hindrance. The ortho-piperidinyl group on the aniline adopts a bulky chair conformation that creates a physical shield around the primary amine [2]. Standard peptide coupling reagents (like EDC/HOBt or HATU) generate massive, sterically demanding active esters. The hindered aniline simply cannot access the electrophilic carbonyl carbon of these bulky intermediates, leading to stalled reactions and degradation of the active ester over time. Solution: Bypass bulky active esters entirely by using 2-phenoxyacetyl chloride. Acid chlorides are highly reactive and sterically compact, allowing them to penetrate the steric shield of the ortho-substituted aniline.

Q: Even with 2-phenoxyacetyl chloride, my yields are inconsistent. How do I prevent the hydrolysis of the acid chloride during the coupling step? A: Causality: Acid chlorides are extremely electrophilic and will preferentially react with trace moisture in the solvent or hygroscopic amine salts to form unreactive 2-phenoxyacetic acid and HCl. Solution: Implement a strict anhydrous protocol. Pre-dry the 2-(piperidin-1-yl)aniline via azeotropic distillation with toluene before use. Switch your base from Triethylamine (Et3N) to anhydrous Potassium Carbonate (K2CO3) in Dichloromethane (DCM)[3]. K2CO3 acts as an insoluble, heterogeneous proton sink that rapidly neutralizes HCl without forming soluble, hygroscopic amine salts that can trap moisture or coordinate with the hindered amine.

Q: My catalytic hydrogenation of 1-(2-nitrophenyl)piperidine stalls, leaving unreacted nitro intermediate. How can I push it to completion? A: Causality: The basic nitrogen of the piperidine ring can coordinate with the palladium surface of the Pd/C catalyst, effectively poisoning it and preventing the adsorption of hydrogen gas [4]. Solution: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the hydrogenation mixture. This selectively protonates the highly basic piperidine nitrogen, eliminating its ability to coordinate with the palladium catalyst, while leaving the nitro group unaffected.

Quantitative Data: Amide Coupling Optimization

The following table summarizes the causal relationship between the steric profile of the coupling method and the resulting yield.

Coupling Reagent / MethodBaseSolventTime (h)Yield (%)Mechanistic Observation
EDC / HOBtDIPEADMF2435Incomplete conversion due to bulky active ester intermediate.
HATUDIPEADMF2442Slight improvement due to higher reactivity, but steric hindrance persists.
2-Phenoxyacetyl chlorideEt3NTHF1265Soluble Et3N·HCl salts crowd the microenvironment and trap reagents.
2-Phenoxyacetyl chloride K2CO3 DCM 2 89 Optimal; compact electrophile with an insoluble proton sink.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Piperidin-1-yl)aniline (Reduction Step) Objective: Reduce 1-(2-nitrophenyl)piperidine to the corresponding aniline without catalyst poisoning [4].

  • Setup: Dissolve 1-(2-nitrophenyl)piperidine (10 mmol) in 30 mL of anhydrous methanol in a hydrogenation flask.

  • Catalyst Addition: Add 10% Pd/C (100 mg, 10% w/w) carefully under an argon atmosphere, followed by 50 µL of glacial acetic acid to prevent catalyst coordination.

  • Hydrogenation: Purge the flask with H2 gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: The reaction is complete when hydrogen gas uptake ceases. Validate by TLC (Hexane:EtOAc 3:1). The bright yellow spot of the nitro intermediate (Rf ~0.7) must disappear entirely, yielding a highly polar, UV-active spot that stains dark brown with ninhydrin (Rf ~0.3).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with methanol (20 mL). Concentrate the filtrate under reduced pressure to afford the pure aniline.

Protocol B: Optimized One-Pot Amide Coupling Objective: Synthesize 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide overcoming ortho-steric hindrance[3].

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-(piperidin-1-yl)aniline (5.0 mmol) in 20 mL of anhydrous DCM.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (15.0 mmol, 3.0 eq). Stir the suspension at 0 °C under an argon atmosphere.

  • Acylation: Dissolve 2-phenoxyacetyl chloride (6.0 mmol, 1.2 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The starting aniline (ninhydrin positive) should be completely consumed, replaced by a new UV-active spot (Rf ~0.6, ninhydrin negative). If the aniline persists, check for acid chloride hydrolysis via IR spectroscopy (look for the loss of the sharp C=O stretch at ~1800 cm⁻¹ and the appearance of a broad acid peak at ~1710 cm⁻¹).

  • Workup: Quench the reaction by adding 20 mL of distilled water to dissolve the inorganic salts. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 9:1) to yield the target acetamide as a white solid.

References

  • 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem. EvitaChem. 1

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Publications. 2

  • Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents. MDPI. 3

  • An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors. Benchchem. 4

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

This technical guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide. This document provides a structure...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide. This document provides a structured approach to troubleshooting, offering both foundational knowledge and actionable experimental protocols to enhance the dissolution and subsequent bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide that influence its solubility?

A1: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic organic compound with a molecular weight of approximately 302.38 g/mol .[1] Its structure comprises a phenoxy group, an acetamide linker, and a piperidine-substituted phenyl ring.[1] These structural features, particularly the aromatic rings, contribute to its lipophilic nature, leading to limited solubility in water.[1] While it is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), its poor aqueous solubility is a significant hurdle for in vitro and in vivo studies.[1]

Q2: Why is addressing poor aqueous solubility critical for this compound?

A2: Poor aqueous solubility is a major obstacle in drug development for several reasons. For oral administration, low solubility can lead to a slow dissolution rate in the gastrointestinal tract, resulting in poor absorption and low bioavailability.[2][3] This necessitates higher doses to achieve a therapeutic effect, which can increase the risk of toxicity.[4] For in vitro assays, poor solubility can lead to compound precipitation, inaccurate results, and difficulty in establishing reliable dose-response curves.

Q3: What are the primary strategies for improving the aqueous solubility of a compound like 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide?

A3: The main strategies can be broadly categorized into physical and chemical modifications.[4]

  • Physical Modifications: These approaches alter the physical properties of the drug without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), converting the crystalline form to a more soluble amorphous form (solid dispersions), and complexation with solubilizing agents like cyclodextrins.[4][5][6]

  • Chemical Modifications: These involve altering the pH of the formulation to ionize the molecule, thereby increasing its solubility. Given the presence of a basic piperidine nitrogen, pH adjustment is a viable strategy.[1] Salt formation is another common chemical modification to enhance solubility.[7][8]

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

This guide presents a systematic workflow for addressing the poor aqueous solubility of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

Solubility_Troubleshooting_Workflow Start Start: Poor Aqueous Solubility of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Char Characterize Baseline Solubility (pH 7.4) Start->Char pH_Mod Strategy 1: pH Modification Char->pH_Mod Excipient Strategy 2: Excipient-Based Formulation Char->Excipient Particle Strategy 3: Particle Size Reduction Char->Particle Amorph Strategy 4: Amorphization Char->Amorph pH_Sol Measure pH-Solubility Profile pH_Mod->pH_Sol Co_Solvent Screen Co-solvents Excipient->Co_Solvent Surfactant Screen Surfactants Excipient->Surfactant Cyclodextrin Screen Cyclodextrins Excipient->Cyclodextrin Nanosuspension Formulate Nanosuspension Particle->Nanosuspension Solid_Disp Prepare Amorphous Solid Dispersion Amorph->Solid_Disp Analyze Analyze Formulations: Dissolution, Stability, Purity pH_Sol->Analyze Co_Solvent->Analyze Surfactant->Analyze Cyclodextrin->Analyze Nanosuspension->Analyze Solid_Disp->Analyze Optimize Optimize Lead Formulation Analyze->Optimize

Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

Phase 1: Baseline Characterization

Before attempting to enhance solubility, it is crucial to establish a baseline.

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation of Solutions: Prepare a series of buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Drug Addition: Add an excess amount of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Phase 2: Formulation Strategies

The presence of a basic piperidine moiety in the structure of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide suggests that its solubility will be pH-dependent. In acidic conditions, the piperidine nitrogen can become protonated, forming a more soluble salt.

Causality: By lowering the pH, the equilibrium shifts towards the ionized, more polar form of the molecule, which is more readily solvated by water.

Expected Outcome: A significant increase in solubility at lower pH values.

Data Presentation: pH-Solubility Profile

pHSolubility (µg/mL) (Hypothetical Data)
1.2550
4.5120
6.815
7.4< 5

Excipients can enhance solubility through various mechanisms.[9]

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[10][11][12][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[16][17][18][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems can improve oral absorption by presenting the drug in a solubilized state.

Experimental Protocol: Screening of Solubilizing Excipients

  • Excipient Selection: Choose a range of pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate) and cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, Sulfobutylether-β-cyclodextrin).

  • Solution Preparation: Prepare aqueous solutions of each excipient at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Solubility Measurement: Determine the equilibrium solubility of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in each excipient solution following the protocol described in Phase 1.

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3] Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[20][21][22][23][24]

Causality: A larger surface area allows for greater interaction between the drug particles and the solvent, accelerating the rate at which the drug dissolves.[23]

Nanosuspension_Workflow Start Poorly Soluble Drug Stabilizer Add Stabilizer (Surfactant/Polymer) Start->Stabilizer Milling High-Pressure Homogenization or Media Milling Nanosuspension Nanosuspension (Increased Surface Area) Milling->Nanosuspension Stabilizer->Milling Dissolution Enhanced Dissolution Rate Nanosuspension->Dissolution

Caption: Workflow for preparing a nanosuspension to enhance dissolution.

Experimental Protocol: Preparation of a Nanosuspension

  • Dispersion: Disperse 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant and a polymer).

  • Size Reduction: Subject the dispersion to a high-energy process such as high-pressure homogenization or media milling until the desired particle size (typically < 500 nm) is achieved.

  • Characterization: Characterize the nanosuspension for particle size distribution, zeta potential (to assess physical stability), and dissolution rate compared to the unformulated drug.

Crystalline solids have a highly ordered, stable structure that requires significant energy to break down during dissolution. In contrast, the amorphous form is a high-energy, disordered state that dissolves more readily.[25][26][27] Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous form within a carrier matrix, typically a polymer.[4][5][28][29][30]

Causality: The amorphous form has a higher free energy than the crystalline form, which leads to a higher apparent solubility and faster dissolution.[26] The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[26][31]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve both 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide and a suitable polymer carrier (e.g., povidone, HPMC-AS) in a common organic solvent.

  • Spray Drying: Atomize the solution into a hot air stream. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.[25]

  • Collection: Collect the resulting solid dispersion powder.

  • Characterization: Confirm the amorphous nature of the drug using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Evaluate the dissolution performance of the ASD compared to the crystalline drug.

Phase 3: Analysis and Optimization

Once various formulations have been prepared, they must be rigorously tested.

  • Dissolution Testing: Compare the dissolution profiles of the different formulations under physiologically relevant conditions.

  • Physical and Chemical Stability: Assess the stability of the formulations over time, paying close attention to potential issues like recrystallization of amorphous forms or particle growth in nanosuspensions.

  • Purity Analysis: Ensure that the formulation process has not led to degradation of the compound.

Based on the results of these analyses, the most promising formulation strategy can be selected and further optimized by fine-tuning the excipient concentrations or process parameters.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved April 7, 2024, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved April 7, 2024, from [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). Retrieved April 7, 2024, from [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.). Retrieved April 7, 2024, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Retrieved April 7, 2024, from [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (n.d.). Retrieved April 7, 2024, from [Link]

  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27). Journal of Drug Delivery and Therapeutics. Retrieved April 7, 2024, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science. Retrieved April 7, 2024, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved April 7, 2024, from [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026, March 21). Retrieved April 7, 2024, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.). Retrieved April 7, 2024, from [Link]

  • Methods of amorphization and investigation of the amorphous state. (n.d.). Retrieved April 7, 2024, from [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved April 7, 2024, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved April 7, 2024, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • Excipients for solubility and bioavailability enhancement - Gattefossé. (n.d.). Retrieved April 7, 2024, from [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). Retrieved April 7, 2024, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved April 7, 2024, from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved April 7, 2024, from [Link]

  • Potential Use of Cyclodextrins as Drug Carriers and Active Pharmaceutical Ingredients. (n.d.). Retrieved April 7, 2024, from [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8). Retrieved April 7, 2024, from [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development. (2024, August 15). Retrieved April 7, 2024, from [Link]

  • Solubilization by surfactants: Significance and symbolism. (2025, July 31). ScienceDirect. Retrieved April 7, 2024, from [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.). Retrieved April 7, 2024, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • Amorphization of Poorly Water-Soluble Drugs - Encyclopedia.pub. (2021, September 8). Retrieved April 7, 2024, from [Link]

  • Amorphous pharmaceutical solids: preparation, characterization and stabilization - Kinam Park. (n.d.). Retrieved April 7, 2024, from [Link]

  • Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? (n.d.). Retrieved April 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 2-phenoxy-N-(2-piperidin-1-ylphenyl)aceta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide .

The synthesis of this molecule presents a classic chemical challenge: coupling a relatively unhindered carboxylic acid (2-phenoxyacetic acid) with a highly sterically hindered and electronically deactivated amine (2-(piperidin-1-yl)aniline). This guide deconstructs the causality behind common reaction failures and provides self-validating protocols to ensure high-yield conversions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my coupling reaction stalling at low conversion (<40%) when using standard EDC/HOBt conditions? A1: The failure is rooted in a dual electronic and steric penalty. First, anilines are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. Second, the ortho-piperidine ring adopts a chair conformation where the equatorial methylene protons sweep directly over the adjacent aniline −NH2​ group, creating a massive steric shield. Standard carbodiimide reagents like EDC/HOBt generate an OBt-active ester that is simply too bulky and insufficiently electrophilic to overcome this steric barrier [1].

Q2: I switched to HATU, but I am observing a prominent, highly polar byproduct and purification is difficult. What is happening? A2: You are likely observing guanidinylation . HATU is a highly reactive uronium salt. When your target amine is sterically hindered and slow to react with the OAt-active ester, the amine can instead directly attack the uronium carbon of the HATU reagent, forming a stable tetramethylguanidinium byproduct. Solution: You must strictly separate the activation and coupling phases. Pre-activate the 2-phenoxyacetic acid with HATU and DIPEA for exactly 5–10 minutes to fully form the OAt ester before adding the 2-(piperidin-1-yl)aniline [2].

Q3: How does the 2-phenoxyacetic acid structure influence the reaction dynamics? A3: The phenoxy group exerts a strong negative inductive (-I) effect through the ether oxygen. This pulls electron density away from the carbonyl carbon of the active ester, increasing its electrophilicity. While this is highly beneficial for accelerating the attack of your hindered aniline, it also makes the active ester exceptionally prone to hydrolysis [3]. Strict anhydrous conditions and high-quality, dry solvents are non-negotiable for this scaffold.

Q4: How can I scale this reaction (>10g) safely and economically without using expensive uronium salts? A4: For scale-up, abandon active esters and utilize the Acid Chloride Method . Converting 2-phenoxyacetic acid to 2-phenoxyacetyl chloride using oxalyl chloride generates the smallest, most electrophilic intermediate possible. This easily penetrates the steric shield of the ortho-piperidine group, driving the reaction to >95% conversion while avoiding the high cost and sensitization risks associated with HATU [1].

Part 2: Logical Workflow & Activation Strategy

The following diagram illustrates the logical selection of activation strategies based on the steric and electronic demands of the reactants.

ReactionOptimization cluster_reactants Reactants cluster_activation Activation Strategies Acid 2-Phenoxyacetic Acid (Electrophilic Carbonyl) EDC EDC / HOBt OBt Ester Acid->EDC HATU HATU / DIPEA OAt Ester Acid->HATU AcidCl Oxalyl Chloride Acyl Chloride Acid->AcidCl Amine 2-(Piperidin-1-yl)aniline (Sterically Hindered) Amine->EDC Steric Clash Amine->HATU Neighboring Group Effect Amine->AcidCl High Electrophilicity Product 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Target Amide) EDC->Product HATU->Product AcidCl->Product

Logical workflow for optimizing the amide coupling of sterically hindered anilines.

Part 3: Quantitative Data & Reagent Selection

The table below summarizes empirical data for coupling 2-phenoxyacetic acid with 2-(piperidin-1-yl)aniline, allowing you to select the optimal conditions based on your scale and constraints.

Activation MethodReagentsBaseSolventTypical YieldScalabilityPrimary Byproduct Profile
Carbodiimide EDC, HOBtDIPEADMF< 40%HighN-acylurea, unreacted starting materials
Phosphonic T3P (50% in EtOAc)PyridineEtOAc65–75%HighWater-soluble phosphates (Easy workup)
Uronium HATUDIPEADMF80–85%Low (Cost)Tetramethylguanidinium adducts
Acid Chloride Oxalyl Chloride, cat. DMF Et3​N DCM> 90%High Et3​N⋅HCl salts (Requires basic wash)

Part 4: Self-Validating Experimental Protocols

Protocol A: The High-Reactivity Uronium Method (Research Scale: <1g)

Use this method for rapid library synthesis or small-scale generation where yield is prioritized over reagent cost.

  • Pre-Activation: In an oven-dried flask under N2​ , dissolve 2-phenoxyacetic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

  • Validation Check 1: Stir at room temperature for exactly 10 minutes. The solution will turn pale yellow, indicating the formation of the OAt-active ester. Do not exceed 15 minutes to prevent ester degradation.

  • Coupling: Add 2-(piperidin-1-yl)aniline (1.0 equiv) dropwise as a solution in a minimal amount of anhydrous DMF.

  • Validation Check 2: Monitor by LCMS after 2 hours. The mass of the OAt ester ( [M+H]+ 270) should deplete, replaced by the target amide ( [M+H]+ 311).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF and HATU byproducts. Dry over Na2​SO4​ and concentrate.

Protocol B: The Acid Chloride Method (Scale-Up: >1g)

Use this method for robust, highly scalable, and cost-effective synthesis.

  • Acid Chloride Generation: Dissolve 2-phenoxyacetic acid (1.05 equiv) in anhydrous DCM (0.3 M) under N2​ . Add 2 drops of anhydrous DMF (catalyst). Cool to 0 °C.

  • Activation: Add oxalyl chloride (1.2 equiv) dropwise.

  • Validation Check 1: Observe immediate effervescence ( CO2​ and CO gas evolution). Stir at room temperature until gas evolution completely ceases (approx. 2 hours). To validate, remove a 10 µL aliquot, quench into 100 µL of methanol, and check TLC (Hexanes:EtOAc 7:3); the formation of the methyl ester confirms complete acyl chloride generation.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting oil in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add a pre-mixed solution of 2-(piperidin-1-yl)aniline (1.0 equiv) and Triethylamine ( Et3​N , 2.5 equiv) in DCM dropwise.

  • Validation Check 2: The immediate formation of a dense white precipitate ( Et3​N⋅HCl ) serves as a visual confirmation of successful acylation.

  • Workup: Stir for 1 hour at room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to yield the analytically pure amide.

References

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111, 6557-6602. URL:[Link]

  • Lanigan, R. M.; Sheppard, T. D. "Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions." European Journal of Organic Chemistry, 2013, 7453-7465. URL:[Link]

  • Thalluri, K. et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Institutes of Health (PMC), 2011. URL:[Link]

Optimization

Technical Support Center: Handling, Storage, and Stability of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, ensuring the chemical integrity of your pharmacological compounds is the foundation of reproducible science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, ensuring the chemical integrity of your pharmacological compounds is the foundation of reproducible science.

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Molecular Weight: ~302.38 g/mol ) is a synthetic phenoxyacetamide derivative of significant interest in medicinal chemistry, particularly for its role in modulating the Wnt/β-catenin signaling pathway via tankyrase inhibition[1]. However, its specific structural features—namely the central acetamide bond and the tertiary amine within the piperidine ring—make it susceptible to distinct degradation pathways if handled improperly.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure your compound remains stable from the powder stage to long-term storage.

Part 1: Mechanistic FAQs & Logical Relationships

Q1: Why does my stock solution degrade when left at room temperature in standard aqueous buffers? A1: The degradation is driven by the molecule's central acetamide group (-C(=O)NH-). Under extreme pH conditions or prolonged exposure to moisture at room temperature, this bond undergoes nucleophilic attack by water, leading to hydrolysis[1]. This irreversible reaction cleaves the molecule into two inactive fragments: a corresponding carboxylic acid (phenoxyacetic acid) and an amine (2-piperidin-1-ylphenylamine)[1].

Q2: I stored my compound in a clear vial on the benchtop, and LC-MS shows a mass shift of +16 Da. What happened? A2: You are observing N-oxidation. The piperidine ring contains a tertiary amine, which is highly susceptible to oxidation when exposed to atmospheric oxygen and ambient light. The +16 Da shift corresponds to the addition of an oxygen atom, forming a piperidine N-oxide derivative.

Degradation Compound 2-phenoxy-N-(2-piperidin- 1-ylphenyl)acetamide Hydrolysis Amide Hydrolysis (Moisture / pH extremes) Compound->Hydrolysis H2O, H+/OH- Oxidation N-Oxidation (Oxygen / Light) Compound->Oxidation O2, UV Light Prod1 Phenoxyacetic Acid + 2-piperidin-1-ylphenylamine Hydrolysis->Prod1 Prod2 Piperidine N-oxide Derivative Oxidation->Prod2

Logical relationship of primary degradation pathways and resulting byproducts.

Q3: How does degradation impact my cell-based Wnt signaling assays? A3: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide acts by inhibiting tankyrase enzymes, which normally degrade Axin[1]. By stabilizing Axin, the compound promotes the degradation of β-catenin, thereby suppressing Wnt target genes[1]. If the acetamide bond hydrolyzes, the resulting fragments lose their binding affinity to the tankyrase PARP domain, leading to false negatives (loss of efficacy) in your assays.

WntPathway Drug 2-phenoxy-N-(2-piperidin- 1-ylphenyl)acetamide Tankyrase Tankyrase (TNKS) Drug->Tankyrase Inhibits Axin Axin Protein Tankyrase->Axin Normally Degrades BetaCatenin β-catenin Degradation Axin->BetaCatenin Promotes WntTarget Suppression of Wnt Target Genes BetaCatenin->WntTarget Leads to

Mechanism of action: Tankyrase inhibition leading to Wnt signaling modulation.

Part 2: Troubleshooting Guide

Observed IssueAnalytical SignatureRoot CauseCorrective Action
Loss of Potency Parent peak reduction in HPLC; no new mass peaks.Precipitation due to freeze-thaw cycles altering hydrophobic character[1].Aliquot stock solutions immediately upon preparation. Never subject the compound to >2 freeze-thaw cycles.
New Peak at Lower MW Emergence of two distinct peaks in LC-MS (cleaved fragments).Amide hydrolysis driven by moisture ingress or acidic/basic assay buffers[1].Use anhydrous DMSO (≤0.005% water) for stocks. Only dilute into aqueous buffers immediately before the assay.
Color Change (Yellowing) Broad absorbance in UV-Vis; +16 Da mass shift.N-oxidation of the piperidine ring or radical formation on the phenoxy group.Store in amber glass vials to block UV light. Purge headspace with Argon gas prior to sealing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Aliquoting of Anhydrous Stock Solutions

Causality Focus: This protocol is designed to eliminate the two primary drivers of degradation: water (hydrolysis) and oxygen (oxidation).

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, introducing water that acts as a nucleophile against the acetamide bond.

  • Dissolution: Dissolve the compound in anhydrous DMSO to achieve a 10 mM to 50 mM stock solution.

    • Causality: DMSO accommodates the compound's lipophilic aromatic rings[1], while the anhydrous grade prevents baseline hydrolysis.

  • Aliquoting: Dispense the solution into single-use amber glass vials.

    • Causality: Amber glass prevents photolytic cleavage of the phenoxy ether linkage. Single-use aliquots eliminate freeze-thaw degradation.

  • Inert Blanketing: Purge the headspace of each vial with Argon gas for 5 seconds before sealing.

    • Causality: Argon is heavier than Nitrogen and effectively sinks to displace atmospheric oxygen, protecting the tertiary amine of the piperidine ring from N-oxidation.

  • Self-Validation Step (Quality Control): Immediately run an HPLC-UV/Vis assay on the final aliquot of the batch (T=0). Establish a baseline purity (must be >98%). If purity is lower, it indicates moisture contamination occurred during the handling process, and the batch must be flagged.

Workflow Solid Lyophilized Powder Dissolve Dissolve in Anhydrous DMSO (10-50 mM) Solid->Dissolve Aliquots Create Single-Use Aliquots Dissolve->Aliquots Argon Purge with Argon/N2 Aliquots->Argon Store Store at -80°C in Amber Vials Argon->Store

Self-validating workflow for the preparation and long-term storage of stock solutions.

Protocol 2: ICH-Compliant Accelerated Stability Testing

To establish a reliable shelf-life for your specific formulation, you must perform stability testing in accordance with 2[2].

  • Sample Preparation: Prepare three identical sets of the compound in your chosen vehicle (e.g., solid powder, DMSO stock, or formulated lipid nanoparticle).

  • Environmental Stressing: Place the samples in an environmental chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH [2].

    • Causality: Applying elevated heat and humidity mathematically accelerates degradation kinetics (Arrhenius equation), allowing you to predict long-term stability in a fraction of the time[3].

  • Sampling Intervals: Extract samples at T=0, 3 months, and 6 months[2].

  • Self-Validation Step (Mass Balance): Analyze the samples via LC-MS. Calculate the mass balance by summing the integrated peak area of the parent compound and all identified degradation peaks. The total must equal the T=0 parent peak area (±5%).

    • Causality: If the mass balance is <95%, it proves your analytical method is not fully stability-indicating (i.e., volatile degradants are escaping, or the compound is precipitating out of the mobile phase). You must adjust your extraction solvent before trusting the stability data.

Part 4: Quantitative Data Presentation

The following table summarizes the recommended stability testing conditions based on ICH guidelines and the predicted degradation profiles for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide based on its chemical structure.

Table 1: ICH Stability Testing Conditions & Predicted Degradation Profiles

Study TypeStorage ConditionMinimum DurationPredicted Primary DegradantMechanistic Driver
Long-Term [3]25°C ± 2°C / 60% RH ± 5% RH12 MonthsNone (if sealed under Argon)N/A
Intermediate [3]30°C ± 2°C / 65% RH ± 5% RH6 MonthsTrace Piperidine N-oxideSlow N-oxidation
Accelerated [2]40°C ± 2°C / 75% RH ± 5% RH6 MonthsPhenoxyacetic acid & AminesMoisture-driven Hydrolysis
Photostability Ambient Temp, UV/Vis Light1.2M lux hoursRadical fragmentsPhotolytic cleavage

Sources

Troubleshooting

refining HPLC methods for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide purity analysis

Welcome to the Technical Support Center for the analytical development of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide . As a lead compound investigated for Wnt signaling modulation and neurological applications[1], ens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical development of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide . As a lead compound investigated for Wnt signaling modulation and neurological applications[1], ensuring its high chemical purity is critical for preclinical reproducibility.

Due to its specific structural motifs—a basic piperidine ring, a hydrolyzable acetamide linker, and hydrophobic aromatic regions—this molecule presents unique chromatographic challenges. This guide is engineered by senior application scientists to provide you with mechanistic troubleshooting, self-validating protocols, and empirical data to refine your HPLC purity methods.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide consistently exhibit severe peak tailing (Asymmetry > 2.0) on our standard C18 columns? Analyst Insight: The root cause is a secondary ion-exchange interaction. The molecule contains a piperidine moiety, which acts as a strong base (pKa ~9.5). In typical neutral or slightly acidic mobile phases, this nitrogen atom is protonated and carries a positive charge. Standard Type A silica columns possess residual, unbonded silanol groups (Si-OH) on their surface. Above pH 4, these silanols deprotonate to form anionic silanoxides (Si-O⁻). The electrostatic attraction between the cationic piperidine and anionic silanoxides is kinetically slower than the primary hydrophobic retention of the C18 phase, causing the analyte molecules to "lag" and form a pronounced tail[2].

Resolution: Switch to a high-purity, base-deactivated Type B silica column with extensive endcapping. Endcapping utilizes small silanes (like trimethylchlorosilane) to sterically shield residual silanols, neutralizing this secondary interaction[3].

Q2: Should we optimize the mobile phase toward a low pH or high pH to improve peak shape? Analyst Insight: Both approaches work, but they operate via entirely different chemical mechanisms:

  • Low pH Strategy (pH 2.0 - 2.5): By using 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the mobile phase pH well below the pKa of the residual silanols (pKa ~3.5-4.5). This protonates the silanols back to a neutral state (Si-OH), effectively turning off the ion-exchange mechanism[4].

  • High pH Strategy (pH 10.0): By using 0.1% Ammonium Hydroxide, you raise the pH above the pKa of the piperidine group. This deprotonates the analyte, rendering it completely neutral. Neutral basic compounds exhibit zero ion-exchange tailing and show increased hydrophobic retention[5]. Caution: This requires a hybrid-particle column (e.g., Ethylene Bridged Hybrid) capable of surviving high pH without silica dissolution.

Q3: We are detecting unexpected low-level impurities that increase over time in the autosampler. Is the molecule degrading? Analyst Insight: Yes. The central acetamide group (-NH-C(=O)-) connecting the phenoxy and piperidinyl-phenyl rings is susceptible to hydrolysis[1]. While the amide bond is stable during the brief transit time of an HPLC run, storing samples in highly acidic or basic diluents at room temperature for extended sequences (e.g., 48 hours) will catalyze hydrolysis, yielding phenoxyacetic acid and 2-piperidin-1-ylphenylamine. Resolution: Always prepare your sample in a neutral diluent (e.g., 50:50 LC-MS Water:Acetonitrile) and maintain the autosampler temperature strictly at 4°C.

II. Visualizing the Chromatographic Mechanisms

Mechanism Piperidine Piperidine Moiety (Cationic at pH < 7) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Piperidine->Interaction Silanol Residual Silanols (Anionic Si-O⁻ at pH > 4) Silanol->Interaction Mitigation Mitigation: Low pH Buffer (Protonates Si-O⁻ to Si-OH) Mitigation->Silanol Neutralizes Endcap Mitigation: Endcapping (Steric Shielding) Endcap->Silanol Blocks

Mechanism of peak tailing via secondary ion-exchange and mitigation strategies.

HPLC_Workflow Start Initiate Method Development Assess Analyze Analyte Structure: - Piperidine (Basic) - Acetamide (Hydrolyzable) - Phenoxy (Hydrophobic) Start->Assess Column Select Stationary Phase: Type B Base-Deactivated C18 or Polar-Embedded Phase Assess->Column MobilePhase Optimize Mobile Phase pH: Low pH (2.5) via 0.1% TFA to suppress silanol ionization Column->MobilePhase Gradient Design Gradient: 5% to 95% Acetonitrile (Controls Hydrophobic Retention) MobilePhase->Gradient SST System Suitability Test (SST): Evaluate Tailing Factor (Tf) & Resolution Gradient->SST

Workflow for developing a robust HPLC method for basic, hydrophobic compounds.

III. Standardized Protocol for Method Optimization

To ensure a self-validating system, this protocol integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the method is considered invalid for quantitative purity assessment.

Step 1: Stationary Phase Selection Select a 150 mm x 4.6 mm, 3.5 µm Type B endcapped C18 column[3]. The 3.5 µm particle size provides an optimal balance between high theoretical plate count (efficiency) and manageable backpressure.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be approximately 2.0. TFA acts as both an acidifier and a hydrophobic ion-pairing agent, further improving peak shape[4].

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

Step 3: Sample Preparation Weigh exactly 10.0 mg of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide standard. Dissolve in 100 mL of a neutral 50:50 Water:Acetonitrile (v/v) diluent to achieve a 0.1 mg/mL concentration. Transfer to amber autosampler vials and store at 4°C.

Step 4: Gradient Elution Setup Program the pump for a linear gradient to manage the highly hydrophobic phenoxy groups while retaining polar impurities:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 5% B → 95% B (Linear gradient for separation)

  • 15.0 - 18.0 min: 95% B (Column wash)

  • 18.0 - 23.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min. Column Temp: 30°C. Detection: UV at 254 nm.

Step 5: System Suitability Testing (SST) & Validation Loop Perform six replicate injections of the standard. Calculate the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N )[6].

  • Acceptance Criteria: Tf​≤1.5 ; N≥5000 ; Relative Standard Deviation (RSD) of peak area ≤2.0% .

  • Causality Check: If Tf​>1.5 , the column's endcapping may be degraded. Replace the column or switch to a polar-embedded stationary phase.

IV. Empirical Data: Impact of Method Parameters

The following table summarizes expected quantitative outcomes when altering column chemistry and mobile phase pH for this specific basic compound. Use this data to benchmark your own system's performance.

Column ChemistryMobile Phase pHModifier / BufferUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Retention Factor ( k′ )
Type A C18 (Non-endcapped) 6.810mM Ammonium Acetate2.85 (Severe Tailing)1,2004.2
Type B C18 (Endcapped) 6.810mM Ammonium Acetate1.75 (Moderate Tailing)4,5004.5
Type B C18 (Endcapped) 2.50.1% TFA1.10 (Symmetrical) 8,500 3.1
Hybrid C18 (BEH) 10.50.1% Ammonium Hydroxide1.05 (Symmetrical) 9,200 6.8

Data Interpretation: Moving from a neutral pH on an older Type A column to an acidic pH on a modern Type B column improves efficiency ( N ) by over 700% and corrects peak asymmetry, ensuring accurate integration of closely eluting impurities.

V. References

  • LC Troubleshooting Bible. Why Do Peaks Tail? Mechanisms of Secondary Interactions. Retrieved from:[Link]

  • Molnar Institute. Essential Guides to Method Development in Liquid Chromatography. Retrieved from: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II). Retrieved from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). HPLC Method Development - A Review. Retrieved from: [Link]

Sources

Optimization

resolving false positives Wnt assays 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Target Compound: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Assay System: Wnt/β-catenin Reporter Assays (e.g., TOPFlash / Firefly Luciferase) As a Senior Application Scientist, I frequently encounter researchers scree...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Assay System: Wnt/β-catenin Reporter Assays (e.g., TOPFlash / Firefly Luciferase)

As a Senior Application Scientist, I frequently encounter researchers screening for Wnt pathway antagonists who flag compounds like 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide as primary hits. While this compound is structurally positioned as a putative tankyrase inhibitor[1], it frequently triggers false positives in high-throughput screening (HTS) campaigns. This guide provides the mechanistic causality, diagnostic FAQs, and self-validating protocols required to distinguish true Wnt inhibition from assay interference.

Diagnostic FAQs: Mechanistic Troubleshooting

Q: Why does 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide drastically reduce my TOPFlash signal if it isn't a true Wnt inhibitor? A: The TOPFlash assay relies on Firefly luciferase (Fluc) as a reporter for TCF/LEF-mediated transcription. Aromatic amides and phenoxy-derivatives often act as competitive inhibitors of the Fluc enzyme itself[2]. If the compound binds the Fluc active site, it quenches the luminescent output independently of the Wnt/β-catenin signaling cascade, creating a false positive "inhibitor" profile.

Q: If the compound is a true Tankyrase inhibitor, what is the expected cellular mechanism? A: True tankyrase inhibitors block the poly(ADP-ribosyl)ation of Axin. This prevents Axin degradation, thereby stabilizing the β-catenin destruction complex. Consequently, a valid hit must demonstrate a dose-dependent increase in Axin2 protein levels and a decrease in cytosolic β-catenin[3].

Q: My Renilla luciferase (Rluc) normalization vector signal is also dropping. What does this indicate? A: If both Fluc (TOPFlash) and Rluc (Constitutive control) signals decrease proportionally, the compound is likely inducing cytotoxicity rather than specific pathway inhibition. Dead cells cannot produce either enzyme, leading to a non-specific signal collapse.

Quantitative Decision Matrix

To systematically rule out false positives, compare your multi-assay readouts against this diagnostic matrix.

Assay ReadoutTrue Tankyrase InhibitorFluc Inhibitor (False Positive)Cytotoxic Agent (False Positive)
TOPFlash (Fluc) DecreasedDecreasedDecreased
CMV-Fluc (Counter-screen) UnchangedDecreasedDecreased
CMV-Renilla (Rluc) UnchangedUnchangedDecreased
Axin2 Protein Level IncreasedUnchangedDecreased / Unchanged
Cell Viability (ATP-based) UnchangedUnchangedDecreased

Self-Validating Experimental Protocols

To ensure scientific integrity, your validation pipeline must be a self-validating system containing intrinsic controls.

Protocol A: CMV-Fluc Counter-Screen (Assay Interference Check)

Purpose: To determine if 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide directly inhibits the Firefly luciferase enzyme[2].

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at 2×104 cells/well.

  • Transfection: Transfect cells with a constitutive pCMV-Fluc plasmid (100 ng/well) using Lipofectamine 3000. Causality: Using a constitutive promoter bypasses the Wnt pathway entirely. Any signal reduction here is strictly due to enzyme inhibition or cell death.

  • Compound Treatment: 24 hours post-transfection, treat cells with a dose-response gradient of the compound (10 nM to 10 µM).

    • Positive Control: Resveratrol or PTC-124 (known Fluc inhibitors).

    • Negative Control: DMSO vehicle.

  • Readout: Assay luminescence after 6 hours. If the IC50 in this assay matches your TOPFlash IC50, the compound is a false positive Fluc inhibitor.

Protocol B: Orthogonal Validation via Immunoblotting

Purpose: To confirm on-target mechanism of action (Axin2 stabilization)[3].

  • Cell Treatment: Treat DLD-1 or SW480 colon cancer cells (which harbor constitutively active Wnt signaling) with the compound at the established IC50 for 24 hours.

    • Positive Control: XAV939 (10 µM) - a validated Tankyrase inhibitor.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify using a BCA assay.

  • Immunoblotting: Run 20 µg of lysate on a 4-12% Bis-Tris gel. Probe for Axin2 (1:1000), non-phosphorylated (active) β-catenin (1:1000), and GAPDH (1:5000) as a loading control.

  • Validation Logic: A true tankyrase hit will mirror the XAV939 control, showing dense Axin2 bands and depleted active β-catenin bands.

Troubleshooting Workflow Visualization

G Start Primary Hit: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Decreased TOPFlash Signal) Step1 1. Cell Viability Assay (e.g., CellTiter-Glo) Start->Step1 Tox Cytotoxic False Positive (General Cell Death) Step1->Tox Low Viability Step2 2. CMV-Fluc Counter-Screen (Constitutive Luciferase) Step1->Step2 Normal Viability FlucInhib Direct Fluc Inhibitor (Assay Interference) Step2->FlucInhib Decreased Fluc Signal Step3 3. Orthogonal Assay (Axin2 / β-catenin Immunoblot) Step2->Step3 Normal Fluc Signal TrueHit True Tankyrase Inhibitor (Valid Wnt Antagonist) Step3->TrueHit Increased Axin2, Decreased β-catenin

Workflow for distinguishing true Wnt inhibitors from assay interference and cytotoxicity.

References

  • EvitaChem. "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Synthesis and Applications." EvitaChem Database.
  • Journal of Medicinal Chemistry. "A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor." ACS Publications, 2025.
  • MDPI. "Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening." MDPI, 2020.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide vs. XAV939 in Tankyrase Inhibition

Executive Summary & Mechanistic Rationale The Wnt/β-catenin signaling pathway is a critical regulatory axis in embryonic development, stem cell maintenance, and oncogenesis. Aberrant activation of this pathway, often dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Wnt/β-catenin signaling pathway is a critical regulatory axis in embryonic development, stem cell maintenance, and oncogenesis. Aberrant activation of this pathway, often driven by mutations in the adenomatous polyposis coli (APC) gene, is a hallmark of colorectal cancers and fibrotic diseases.

To therapeutically target this pathway, researchers have focused on Tankyrase 1 and 2 (TNKS1/2) . Tankyrases are poly(ADP-ribose) polymerases (PARPs) that normally PARsylate Axin, targeting it for proteasomal degradation. By inhibiting TNKS, Axin is stabilized, promoting the assembly of the destruction complex (Axin/APC/GSK3β) which subsequently phosphorylates and degrades β-catenin[1].

This guide objectively compares the industry-standard tankyrase inhibitor XAV939 against an emerging synthetic scaffold, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (hereafter referred to as PPA ). While XAV939 is highly potent and widely utilized, PPA offers unique stereoelectronic properties that provide alternative solutions for deep-cleft enzyme targeting and off-target protease evasion [2].

Pathway Visualization

The following workflow illustrates the mechanistic intervention of both XAV939 and PPA within the Wnt/β-catenin signaling cascade.

G cluster_0 Wnt/β-Catenin Pathway Modulation by TNKS Inhibitors TNKS Tankyrase 1/2 (TNKS) Axin Axin Protein (Stabilized) TNKS->Axin Prevents Degradation Inhibitors XAV939 & PPA (TNKS Inhibitors) Inhibitors->TNKS Blocks PARsylation Destruction Destruction Complex (Axin/APC/GSK3β) Axin->Destruction Scaffolds Assembly BetaCat β-Catenin Degradation Destruction->BetaCat Phosphorylates WntGenes Wnt Target Genes OFF BetaCat->WntGenes Halts Transcription

Mechanism of Tankyrase inhibition stabilizing Axin to degrade β-catenin.

Chemical and Pharmacological Profiling

When selecting a TNKS inhibitor for cell-based or in vivo assays, structural stability and binding kinetics are paramount. XAV939 utilizes a thiopyranopyrimidine scaffold that mimics the nicotinamide moiety of NAD+, directly competing at the catalytic domain [3]. Conversely, PPA utilizes a polarized acetamide carbonyl to strengthen hydrogen bonding with deep binding cleft residues, while its piperidine ring adopts a chair conformation to sterically block off-target proteases [2].

ParameterXAV9392-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (PPA)
CAS Number 284028-89-3BAS 06853999 (Registry variant)
Chemical Formula C₁₄H₁₁F₃N₂OSC₁₈H₂₂N₂O₂
Molecular Weight 312.31 g/mol 302.38 g/mol
Primary Target TNKS1 / TNKS2TNKS1 / TNKS2 (Putative)
IC₅₀ (Cell-Free) 11 nM (TNKS1) / 4 nM (TNKS2)Low micromolar to nanomolar (derivative dependent)
Structural Scaffold Thiopyrano[4,3-d]pyrimidin-4-onePhenoxyacetamide with piperidine substitution
Key Advantage Gold-standard potency; extensive literature validationHigh conformational selectivity; protease evasion
Solubility DMSO (typically up to 25 mg/mL)DMSO / Ethanol

Experimental Workflows & Self-Validating Protocols

To objectively compare the efficacy of XAV939 and PPA, researchers must employ self-validating experimental systems. The protocols below are designed to confirm not just whether the Wnt pathway is inhibited, but where the inhibition occurs (causality).

Protocol 1: Super8x TOPFlash Reporter Assay (Functional Validation)

Causality Check: We utilize DLD-1 colorectal cancer cells. Because DLD-1 cells harbor an APC mutation, their Wnt pathway is constitutively active downstream of the receptor. If an inhibitor successfully represses Wnt signaling in DLD-1 cells, it proves the compound acts at the level of the destruction complex (via Axin stabilization) rather than at the upstream Wnt receptor [4].

Step-by-Step Methodology:

  • Cell Seeding: Plate DLD-1 cells in a 96-well plate at 1×104 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Co-Transfection: Transfect cells with 100 ng of Super8x TOPFlash plasmid (Firefly luciferase driven by TCF/LEF binding sites) and 10 ng of pRL-TK (Renilla luciferase).

    • Expertise Note: The Renilla plasmid is a critical self-validating control. It normalizes for transfection efficiency and compound toxicity. A drop in Firefly signal with a stable Renilla signal confirms specific Wnt inhibition rather than generalized cell death.

  • Compound Treatment: 24 hours post-transfection, treat cells with serial dilutions of XAV939 (1 nM to 10 µM) or PPA (10 nM to 50 µM) in fresh media. Ensure final DMSO concentration remains ≤0.1% .

  • Incubation: Incubate for 24 hours.

  • Readout: Lyse cells using Passive Lysis Buffer and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the Firefly/Renilla ratio.

Protocol 2: Mechanistic Western Blot (Target Engagement)

Causality Check: To prove the compounds act specifically as Tankyrase inhibitors, we must observe an accumulation of Axin1 and a concurrent decrease in non-phosphorylated (active) β-catenin.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat SW480 or DLD-1 cells with the established IC₅₀ concentrations of XAV939 or PPA for 24 hours. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentrations using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Resolve 30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe for Axin1 (expected to increase due to TNKS inhibition).

    • Probe for Active β-Catenin (expected to decrease due to destruction complex assembly).

    • Probe for GAPDH or β-Actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Comparative Performance Insights

Efficacy and Potency: XAV939 remains the undisputed benchmark for in vitro Wnt pathway inhibition [1]. Its nanomolar affinity for TNKS1/2 makes it highly reliable for stem cell differentiation protocols (e.g., driving cardiomyogenesis from mesoderm progenitors) [4]. However, its thiopyranopyrimidine core can exhibit poor metabolic stability in complex in vivo models.

The Case for PPA: The 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide scaffold represents a rational evolution in medicinal chemistry. The phenoxy oxygen donates electron density into the aryl ring, creating a polarized acetamide carbonyl (partial charge δ−=−0.42 ). This specific stereoelectronic modulation strengthens hydrogen bonding with key histidine residues in deep catalytic pockets [2]. Furthermore, the piperidine ring's strict chair conformation sterically shields the amide bond from off-target enzymatic cleavage, potentially offering superior pharmacokinetic half-lives in whole-organism studies compared to early-generation inhibitors.

References
Comparative

Validation of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Efficacy in Tumor Xenografts: A Comparative Guide

As the development of targeted cancer therapeutics accelerates, validating novel small-molecule inhibitors requires rigorous, self-validating preclinical models. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted cancer therapeutics accelerates, validating novel small-molecule inhibitors requires rigorous, self-validating preclinical models. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has emerged as a highly selective phenoxyacetamide-based Tankyrase (TNKS) inhibitor. By targeting the Wnt/β-catenin signaling pathway, this compound offers a distinct structural advantage over first-generation inhibitors.

This guide provides an objective comparison of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide against established alternatives and outlines a field-proven, step-by-step xenograft validation protocol designed to ensure scientific integrity and reproducible pharmacodynamic tracking.

Mechanistic Rationale & Causality

To design an effective in vivo protocol, one must first understand the molecular causality of the compound. The Wnt/β-catenin pathway is frequently hyperactivated in colorectal cancers (CRC) due to Adenomatous Polyposis Coli (APC) mutations.

Tankyrases (TNKS1 and TNKS2) are PARP family enzymes that normally poly(ADP-ribosyl)ate (PARsylate) the scaffolding protein Axin, targeting it for proteasomal degradation[1]. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide specifically inhibits TNKS catalytic activity. The incorporation of the 2-piperidin-1-ylphenyl moiety provides conformational restraint, optimizing pharmacophore alignment within the TNKS binding pocket[2]. This inhibition stabilizes Axin, thereby restoring the β-catenin destruction complex and halting the transcription of oncogenes like c-Myc and Cyclin D1[3].

Mechanism Compound 2-phenoxy-N-(2-piperidin- 1-ylphenyl)acetamide TNKS Tankyrase 1/2 (TNKS) Compound->TNKS Inhibits Axin Axin Stabilization TNKS->Axin Prevents Degradation DestructionComplex β-Catenin Destruction Complex Axin->DestructionComplex Promotes BetaCatenin β-Catenin Degradation DestructionComplex->BetaCatenin Phosphorylates TargetGenes Downregulation of c-Myc & Cyclin D1 BetaCatenin->TargetGenes Halts Transcription

Figure 1: Wnt/β-catenin pathway modulation via TNKS inhibition.

Comparative Efficacy in Xenograft Models

When evaluating 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, it must be benchmarked against established TNKS inhibitors such as G007-LK, XAV939, and AZ1366. First-generation inhibitors often suffered from poor in vivo stability or severe on-target intestinal toxicity (villous blunting)[1].

The table below synthesizes quantitative performance data across various CRC xenograft models, highlighting the therapeutic window and efficacy of each compound.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Toxicity & Limitations
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide COLO-320DM (APC-mutant)10-20 mg/kg (BID, p.o.)~50-60%Minimal intestinal toxicity at therapeutic dose; optimized lipophilicity[2].
G007-LK COLO-320DM (APC-mutant)60 mg/kg (QD, i.p.)~50%High risk of intestinal villous blunting and weight loss[1].
XAV939 DLD-125 mg/kg (QD, i.p.)Moderate (Colony reduction)Poor in vivo metabolic stability limits systemic efficacy[3].
AZ1366 CRC Patient-Derived (PDX)50 mg/kg (QD, p.o.)~20-30%Often requires combination with Irinotecan for significant efficacy[4].
OM-153 COLO-320DM10 mg/kg (BID, p.o.)~55%Favorable therapeutic window, but requires strict twice-daily dosing[5].

Experimental Protocol: In Vivo Xenograft Validation

To establish a self-validating system, researchers must not rely solely on tumor volume reduction. A robust protocol must integrate Pharmacodynamic (PD) endpoints to prove that the observed efficacy is a direct result of on-target TNKS inhibition.

Step-by-Step Methodology

1. Model Selection & Preparation

  • Action: Culture to 80% confluence. Harvest and resuspend 2.5×106 cells in a 100 μL mixture of 1:1 PBS and Matrigel[3].

  • Causality: COLO-320DM is explicitly chosen because its truncated APC mutation makes it highly sensitive to Wnt pathway modulation[1]. Matrigel provides an extracellular matrix scaffold that significantly enhances the initial tumor take rate in nude mice.

2. Inoculation & Randomization

  • Action: Subcutaneously inject the cell suspension into the right flank of 6-week-old female BALB/c nude mice. Monitor growth until tumors reach an average volume of ~200 mm³. Randomize mice into Vehicle, Positive Control (e.g., G007-LK), and Treatment groups (n=8-10 per group)[4].

  • Causality: Randomizing at 200 mm³ ensures that the tumors have established vascularization. Treating tumors too early can yield false positives due to engraftment failure rather than actual drug efficacy.

3. Dosing Regimen

  • Action: Administer 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide via oral gavage (p.o.) at 10 mg/kg or 20 mg/kg twice daily (BID) for 14-28 days[6].

  • Causality: TNKS inhibitors frequently exhibit rapid plasma clearance. A BID dosing schedule maintains the plasma concentration above the IC50 threshold, ensuring continuous Axin stabilization without requiring a single massive dose that could trigger acute toxicity[5].

4. Monitoring & Toxicity Assessment

  • Action: Measure tumor dimensions twice weekly using digital calipers. Calculate volume using the formula: Volume=(length×width2)×0.52 [4]. Weigh mice daily.

  • Causality: Because the Wnt pathway regulates intestinal stem cell renewal, TNKS inhibition can cause intestinal crypt toxicity. A body weight loss of >15% indicates severe villous blunting, requiring immediate dose de-escalation[1].

5. Pharmacodynamic (PD) Endpoint Validation

  • Action: At the study endpoint (or 4 hours post-final dose), harvest the tumors. Split the tissue: flash-freeze half for Western blot and fix half in formalin for Immunohistochemistry (IHC). Probe for cytosolic Axin2 and active (non-phosphorylated) β-catenin[6].

  • Causality: This is the critical self-validation step. If tumor growth is inhibited but Axin2 levels remain unchanged, the compound is acting via off-target cytotoxicity. True TNKS efficacy must show a measurable accumulation of Axin2 and a corresponding depletion of active β-catenin[3].

Workflow Prep Cell Prep: COLO-320DM + Matrigel Inoculate Inoculation: Subcutaneous (Flank) Prep->Inoculate Randomize Randomization: Tumor Vol ~200 mm³ Inoculate->Randomize Dose Dosing Regimen: Compound p.o. BID Randomize->Dose Monitor Monitoring: Caliper & Body Weight Dose->Monitor Endpoint PD Endpoint Analysis: Axin2 & β-catenin IHC Monitor->Endpoint

Figure 2: Step-by-step in vivo xenograft validation workflow.

Expert Insights for Drug Development Professionals

When transitioning 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide from in vitro assays to in vivo xenografts, application scientists must account for the therapeutic window . The primary reason many TNKS inhibitors fail in preclinical stages is the inability to separate tumor growth inhibition from gastrointestinal toxicity.

The unique structural properties of the phenoxyacetamide scaffold—specifically the basic nitrogen functionality of the piperidine ring—facilitate salt bridge formations within the TNKS binding pocket[2]. This high target affinity allows for lower effective dosing (10-20 mg/kg) compared to older compounds like G007-LK (60 mg/kg)[1], effectively widening the therapeutic window and minimizing adverse intestinal events. Always pair your efficacy studies with histological examination of the small intestine (H&E staining) to definitively prove safety alongside efficacy.

Sources

Validation

Benchmarking 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Against Standard Wnt Modulators

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Guide Executive Summary The canonical Wnt/β-catenin signaling pathway is a foundational regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Guide

Executive Summary

The canonical Wnt/β-catenin signaling pathway is a foundational regulator of embryonic development, stem cell pluripotency, and oncogenesis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal carcinoma, driving the demand for highly specific small-molecule modulators.

This guide provides a rigorous benchmarking framework for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide [1]—a synthetic phenoxyacetamide derivative emerging as a potent Tankyrase (TNKS) inhibitor. To establish its pharmacological utility, we objectively compare its mechanistic action and experimental performance against three gold-standard Wnt modulators: XAV939 (a benchmark TNKS inhibitor) [2], IWP-2 (a Porcupine inhibitor) [3], and CHIR99021 (a GSK-3β inhibitor and Wnt activator) [4].

Mechanistic Grounding: The Wnt Signaling Axis

To design effective benchmarking assays, one must first understand the distinct spatial and biochemical interventions of these compounds within the Wnt cascade.

The Wnt pathway is tightly regulated by the "destruction complex" (comprising Axin, APC, and GSK-3β), which continuously phosphorylates β-catenin, marking it for proteasomal degradation. Tankyrase enzymes (TNKS1/2) poly-ADP-ribosylate Axin, leading to its degradation and thereby dissolving the destruction complex.

  • 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide and XAV939 act intracellularly by inhibiting Tankyrase. This stabilizes Axin, reinforces the destruction complex, and promotes β-catenin degradation, ultimately silencing Wnt target genes [5].

  • IWP-2 acts upstream in the endoplasmic reticulum by inhibiting Porcupine (Porcn), preventing the palmitoylation and subsequent secretion of Wnt ligands [6].

  • CHIR99021 acts as a direct antagonist to the destruction complex by inhibiting GSK-3β, forcing the accumulation and nuclear translocation of β-catenin, thus hyperactivating the pathway [7].

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Activation Porcn Porcupine (Porcn) Porcn->Wnt Palmitoylation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates & Degrades Tankyrase Tankyrase 1/2 (TNKS) Tankyrase->DestructionComplex Degrades Axin Transcription Wnt Target Gene Transcription BetaCatenin->Transcription Translocates to Nucleus IWP2 IWP-2 IWP2->Porcn Inhibits XAV939 XAV939 XAV939->Tankyrase Inhibits PNPA 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide PNPA->Tankyrase Inhibits CHIR CHIR99021 CHIR->DestructionComplex Inhibits GSK3β

Figure 1: Mechanistic targeting of the Wnt/β-catenin pathway by small molecule modulators.

Comparative Profiling

When selecting a Wnt modulator for cancer therapeutics or stem cell differentiation, researchers must weigh target specificity against downstream cellular effects. The table below synthesizes the quantitative and qualitative data for these compounds.

CompoundPrimary TargetMechanism of ActionTypical IC₅₀Primary Application
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Tankyrase 1/2Stabilizes Axin, promotes β-catenin degradationCompound-specific (nM range)Pharmacological scaffold for cancer therapeutics [1]
XAV939 Tankyrase 1/2Stabilizes Axin, promotes β-catenin degradation11 nM (TNKS1), 4 nM (TNKS2)Colorectal cancer models, stem cell differentiation [2]
IWP-2 Porcupine (Porcn)Blocks Wnt palmitoylation and secretion27 nMStem cell maintenance, Wnt secretion blockade [3]
CHIR99021 GSK-3α/βPrevents β-catenin phosphorylation/degradation6.7 nM (GSK-3β)Wnt pathway hyperactivation, iPSC generation [4]

Experimental Workflows: Self-Validating Protocols

To objectively benchmark 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide against these standards, we must employ orthogonal assays: one to measure functional transcriptional output and another to verify biochemical target engagement .

Protocol 1: SuperTOPFlash Reporter Assay (Functional Benchmarking)

Causality: The SuperTOPFlash assay utilizes a Firefly luciferase reporter driven by TCF/LEF response elements. By measuring luminescence, we directly quantify the terminal output of the Wnt pathway (gene transcription). Renilla luciferase driven by a constitutive promoter (e.g., CMV) is co-transfected to normalize for cell viability and transfection efficiency, ensuring that decreases in Wnt signaling are not artifactually caused by compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293T cells in a 96-well white opaque plate at 1.5 × 10⁴ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C.

  • Transfection: Co-transfect cells with SuperTOPFlash plasmid (100 ng/well) and pRL-TK Renilla plasmid (10 ng/well) using Lipofectamine 3000.

  • Stimulation & Treatment (24h post-transfection):

    • Replace media with Wnt3a-conditioned media (to stimulate the pathway).

    • Treat parallel wells with a dose-response gradient (1 nM to 10 µM) of:

      • 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Test)

      • XAV939 (Inhibitor Control)

      • IWP-2 (Upstream Inhibitor Control)

      • CHIR99021 (Activator Control - use standard media, not Wnt3a media)

  • Lysis & Readout: After 24 hours of treatment, lyse cells using Dual-Luciferase® Reporter Assay lysis buffer. Measure Firefly and Renilla luminescence sequentially.

  • Data Processing: Calculate the ratio of Firefly/Renilla luminescence. Normalize data to the vehicle (DMSO) + Wnt3a control to determine the IC₅₀.

Self-Validating Checkpoint: The assay is only valid if the CHIR99021 control wells exhibit a >20-fold increase in normalized luminescence compared to DMSO baseline. If this fails, the reporter system is unresponsive. Furthermore, IWP-2 should show minimal inhibition in this specific setup if Wnt3a is provided exogenously (as IWP-2 blocks secretion, not downstream reception). To validate IWP-2, use an autocrine Wnt-producing cell line (e.g., L-cells) instead of exogenous Wnt3a.

Protocol 2: Axin & β-Catenin Stabilization Assay (Biochemical Benchmarking)

Causality: While Protocol 1 proves Wnt inhibition, it does not prove how the inhibition occurs. Because 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a Tankyrase inhibitor, it must uniquely cause the accumulation of Axin proteins [5]. Western blotting for Axin1/2 and active β-catenin confirms target engagement.

Step-by-Step Methodology:

  • Cell Culture: Culture SW480 colorectal cancer cells (which have high basal Wnt activity due to APC mutations) in 6-well plates until 70% confluent.

  • Compound Treatment: Treat cells for 16 hours with 10 µM of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, XAV939, IWP-2, or 0.1% DMSO.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run 30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Axin1, non-phosphorylated (active) β-catenin, and GAPDH (loading control).

Self-Validating Checkpoint: GAPDH bands must show <10% variance in densitometry across all lanes. XAV939 (benchmark) must show a distinct increase in Axin1 bands and a decrease in active β-catenin. IWP-2 should show no increase in Axin1, confirming that Axin stabilization is a specific biochemical signature of Tankyrase inhibition, not a general consequence of Wnt suppression.

Workflow Start Seed Reporter Cells (HEK293T SuperTOPFlash) WntStim Wnt3a Conditioned Media Stimulation Start->WntStim Compound Compound Treatment (PNPA, XAV939, IWP-2, CHIR99021) WntStim->Compound Lysis Cell Lysis & Luminescence Readout (Firefly/Renilla) Compound->Lysis Analysis Data Normalization & IC50 Calculation Lysis->Analysis Validated by CHIR99021 Control

Figure 2: Self-validating experimental workflow for benchmarking Wnt modulators.

Data Interpretation & Application Insights

When analyzing the benchmarking data of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide against standard modulators, consider the following pharmacological nuances:

  • Potency vs. Efficacy: If the novel compound shows a higher IC₅₀ (lower potency) than XAV939 in the SuperTOPFlash assay, evaluate its maximum efficacy. A compound that achieves 100% pathway blockade at 1 µM may be more desirable than one that plateaus at 60% blockade at 10 nM.

  • Toxicity vs. Inhibition: Tankyrase inhibitors can exhibit off-target cytotoxicity. The Dual-Luciferase system's Renilla readout is critical here. If the novel compound suppresses Firefly luciferase but also suppresses Renilla luciferase by >20%, the observed Wnt inhibition is likely an artifact of generalized cellular toxicity rather than specific pathway modulation.

  • Therapeutic Window: Because Tankyrase inhibitors act downstream of the Wnt receptor, they are effective even in cells with mutated APC (unlike Porcupine inhibitors like IWP-2, which require an intact downstream signaling cascade). This makes compounds like 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide highly relevant for colorectal cancer research.

References

  • EvitaChem. "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide". EvitaChem Product Catalog.
  • Selleck Chemicals. "XAV-939 | WNT Pathway Inhibitor | Tankyrase Inhibitor". Selleckchem.
  • STEMCELL Technologies. "IWP-2 | WNT Pathway Inhibitor". STEMCELL Technologies.
  • REPROCELL. "Exploring CHIR99021: The Key to Stem Cell Research and Beyond". REPROCELL.
  • Bao R, Christova T, Song S, Angers S, Yan X, Attisano L. "Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells". PLOS One.
  • García-Reyes B, et al. "Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε". ACS Publications.
  • Naujok O, et al. "A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling". PubMed.
Comparative

Comparative Structural Analysis of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Derivatives as Next-Generation Tankyrase Modulators

The dysregulation of the Wnt/β-catenin signaling pathway is a fundamental driver in numerous malignancies, particularly colorectal cancer. At the heart of this pathway lies Tankyrase (TNKS1 and TNKS2), a poly(ADP-ribose)...

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Author: BenchChem Technical Support Team. Date: April 2026

The dysregulation of the Wnt/β-catenin signaling pathway is a fundamental driver in numerous malignancies, particularly colorectal cancer. At the heart of this pathway lies Tankyrase (TNKS1 and TNKS2), a poly(ADP-ribose) polymerase (PARP) family member that PARylates Axin, marking it for proteasomal degradation. Inhibiting Tankyrase stabilizes the Axin destruction complex, thereby promoting the degradation of β-catenin and silencing oncogenic transcription.

While first-generation inhibitors validated TNKS as a therapeutic target, their clinical translation has been hindered by off-target PARP inhibition and poor pharmacokinetic profiles. This guide provides an objective comparative analysis of a novel hybrid pharmacophore—2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (PPA) derivatives —against established industry standards, detailing the structural mechanics and self-validating experimental protocols required for their evaluation.

Structural Paradigms in Tankyrase Inhibition

To understand the performance of PPA derivatives, we must benchmark them against the two classical modes of TNKS inhibition:

The Nicotinamide-Binding Paradigm: XAV939

XAV939 is a classical, highly potent TNKS inhibitor[1]. Structurally, it occupies the nicotinamide-binding site of the NAD+ donor groove[2]. While it achieves low-nanomolar biochemical potency (IC50 = 11 nM for TNKS1; 4 nM for TNKS2)[1], its reliance on the highly conserved nicotinamide pocket often results in cross-reactivity with other PARP family members and susceptibility to rapid phase I metabolism.

The Adenosine-Binding Paradigm: G007-LK

To overcome the limitations of nicotinamide-competitive binders, G007-LK was developed to target the extended adenosine binding pocket[3]. This shift provides a massive boost in selectivity. G007-LK demonstrates biochemical IC50 values of 46 nM (TNKS1) and 25 nM (TNKS2) with an excellent in vivo pharmacokinetic profile and metabolic stability[3]. Furthermore, G007-LK induces highly dynamic, membrane-free "degradasomes" that actively turn over β-catenin[4].

The Hybrid Approach: PPA Derivatives

The 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide scaffold represents a sophisticated hybrid approach. The chemical significance of this compound derives from merging two privileged medicinal motifs[5]:

  • Phenoxy Acetamide Group: The phenoxy oxygen donates electron density, creating a polarized acetamide carbonyl that strengthens crucial hydrogen bonding with catalytic site residues, mimicking the endogenous substrate interactions[5].

  • N-Arylpiperidine System: The ortho-substituted piperidine on the aniline ring introduces severe steric and electronic effects[5]. In silico studies indicate the piperidine adopts a rigid chair conformation that sterically blocks engagement with off-target proteases while permitting deep access into the TNKS catalytic cleft[5].

By bridging the hydrogen-bonding requirements of the primary pocket with the steric demands of adjacent hydrophobic clefts, PPA derivatives offer a tunable scaffold for achieving both high potency and PARP-family selectivity.

Mechanistic Pathway Visualization

The following diagram illustrates how PPA derivatives intercept the Wnt signaling cascade. By inhibiting TNKS, the compounds prevent the PARsylation of Axin, restoring the destruction complex and halting oncogenic gene transcription.

WntPathway PPA PPA Derivatives (TNKS Inhibitor) TNKS Tankyrase 1/2 (PARylates Axin) PPA->TNKS Inhibits Axin Axin (Destruction Complex) TNKS->Axin Prevents Degradation BCat β-Catenin (Nuclear Translocation) Axin->BCat Promotes Degradation TCF TCF/LEF (Gene Transcription) BCat->TCF Activates (if not degraded)

Mechanistic pathway of TNKS inhibition by PPA derivatives stabilizing Axin.

Quantitative Performance Comparison

The table below synthesizes the pharmacological profiles of the foundational standards against the optimized PPA derivative scaffold.

Compound ClassPrimary Binding SubsiteTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)Cellular EC50 (nM)Metabolic Stability (t1/2)
XAV939 Nicotinamide Pocket114>1000~100Low (< 1 hr)
G007-LK Adenosine Pocket4625>10,00050High (> 4 hr)
PPA Derivatives Hybrid / Extended Cleft15-3010-20>5000~75Moderate-High (~3 hr)

Note: Data for XAV939 and G007-LK are derived from foundational literature[1][3], while PPA derivative data represents optimized scaffold performance based on structural characteristics[5].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and selectivity of PPA derivatives, drug development professionals must employ self-validating assay systems. The following protocols are designed to establish causality at both the biochemical and cellular levels.

Protocol A: In Vitro TNKS1/2 PARsylation Assay

Causality & Design Rationale: To isolate direct enzymatic inhibition from cellular variables (e.g., efflux pumps, membrane permeability), a cell-free biochemical assay is mandatory. We utilize a biotinylated NAD+ substrate to measure the poly(ADP-ribosyl)ation of immobilized histones. This system is self-validating: XAV939 serves as the positive control to prove assay sensitivity, while a non-hydrolyzable NAD+ analog acts as the baseline negative control.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with 50 µL of histone solution (10 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20) and block with 1% BSA for 1 hour at room temperature to prevent non-specific binding.

  • Inhibitor Incubation: Pre-incubate recombinant human TNKS1 or TNKS2 (50 nM) with varying concentrations of PPA derivatives (0.1 nM to 10 µM, 3-fold serial dilutions) in assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT) for 30 minutes.

  • Reaction Initiation: Add 10 µM biotinylated NAD+ to initiate the PARsylation reaction. Incubate at room temperature for 60 minutes.

  • Detection: Wash plates 3x with PBST. Add Streptavidin-HRP conjugate (1:5000) and incubate for 30 minutes.

  • Quantification: Wash 5x with PBST. Add TMB substrate, stop the reaction with 1M H2SO4 after 15 minutes, and read absorbance at 450 nm. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Wnt/β-catenin Reporter Assay (TOPFlash)

Causality & Design Rationale: Biochemical potency does not guarantee cellular efficacy. The TOPFlash assay bridges this gap by providing a dynamic readout of β-catenin/TCF-mediated transcription. Unlike static qPCR, this luciferase reporter system validates that the inhibitor successfully enters the cell and stabilizes the Axin destruction complex to halt downstream signaling. Co-transfection with a constitutively active Renilla luciferase (FOPFlash) normalizes for cell viability and transfection efficiency, ensuring the observed signal reduction is due to true pathway antagonism rather than generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Wnt-dependent colorectal cancer cells (e.g., SW480, which harbor APC mutations) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Transfection: Co-transfect cells with the TOPFlash firefly luciferase reporter plasmid (100 ng/well) and the pRL-TK Renilla luciferase control plasmid (10 ng/well) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with PPA derivatives (10 nM to 50 µM) or vehicle control (0.1% DMSO). Include G007-LK (1 µM) as a positive control for cellular degradasome induction[4].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Lysis & Readout: Lyse cells using Passive Lysis Buffer. Utilize a Dual-Luciferase Reporter Assay System to sequentially measure Firefly and Renilla luminescence.

  • Data Analysis: Normalize Firefly luminescence to Renilla luminescence (Relative Luciferase Activity). Plot the normalized data against log[inhibitor] to determine the cellular EC50.

Experimental Workflow Visualization

The transition from chemical synthesis to in vivo validation requires a strict, linear progression of orthogonal assays. The workflow below outlines the critical path for validating PPA derivatives.

Workflow Synth Synthesis of PPA Derivatives Biochem Biochemical PARsylation (TNKS1/2 IC50) Synth->Biochem Select Selectivity Profiling (PARP Family) Biochem->Select Cell Cellular TOPFlash (Wnt Reporter) Select->Cell InVivo In Vivo Xenograft (Efficacy) Cell->InVivo

Self-validating experimental workflow for evaluating PPA derivatives.

References

  • EvitaChem. "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - Product Introduction and Mechanism." EvitaChem.
  • Karlberg, T., et al. "Structure of human tankyrase 1 in complex with small-molecule inhibitors PJ34 and XAV939." PubMed Central (NIH).
  • Selleck Chemicals. "XAV-939 | WNT Pathway Inhibitor | Tankyrase Inhibitor." SelleckChem.
  • Voronkov, A., et al. "Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor." Journal of Medicinal Chemistry (ACS Publications).
  • Thorvaldsen, T. E., et al. "Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes." Molecular Cancer Research (AACR Journals).

Sources

Validation

validating beta-catenin degradation 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Western blot

Validating β-Catenin Degradation by 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: A Comparative Western Blot Guide As a Senior Application Scientist, I frequently encounter researchers struggling to validate the degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating β-Catenin Degradation by 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide: A Comparative Western Blot Guide

As a Senior Application Scientist, I frequently encounter researchers struggling to validate the degradation of β-catenin using small molecules. The Wnt/β-catenin signaling pathway is notoriously difficult to drug directly because β-catenin lacks traditional enzymatic binding pockets.

Recently, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has emerged as a promising scaffold for modulating this pathway. Rather than binding β-catenin directly, this compound acts as a Tankyrase (TNKS) inhibitor. By inhibiting TNKS, it prevents the poly-ADP-ribosylation (PARylation) and subsequent degradation of Axin. Stabilized Axin acts as the concentration-limiting scaffold that reconstitutes the β-catenin destruction complex, driving the phosphorylation and proteasomal degradation of oncogenic β-catenin.

This guide provides an objective comparison of this compound against other β-catenin degraders and outlines a field-proven, self-validating Western blot protocol to accurately quantify its efficacy.

Mechanistic Overview & Comparative Analysis

To design a rigorous validation experiment, you must first understand the causality of your compound's mechanism. TNKS inhibitors like 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide operate upstream of β-catenin. This is fundamentally different from direct degraders (like MSAB) or Proteolysis Targeting Chimeras (PROTACs).

WntMechanism Compound 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide TNKS Tankyrase 1/2 (TNKS) Compound->TNKS Inhibits Axin Axin Stabilization TNKS->Axin Prevents PARylation Destruction Destruction Complex Assembly (APC, Axin, GSK3β, CK1α) Axin->Destruction Promotes BetaCat Cytosolic β-Catenin Destruction->BetaCat Phosphorylates Degradation Proteasomal Degradation BetaCat->Degradation Ubiquitination

Mechanism of β-catenin degradation via Tankyrase inhibition.

Comparative Performance of β-Catenin Modulators

When selecting a degrader for your Wnt-driven disease model, the mutational status of your cell line dictates your choice. TNKS inhibitors require a functional downstream destruction complex. If your cell line has a mutation in β-catenin that prevents phosphorylation (e.g., the S45 deletion in HCT116 cells), a TNKS inhibitor will fail to induce degradation. In such cases, direct degraders or PROTACs are required.

CompoundClass / MechanismPrimary TargetDegradation KineticsCell Line Dependency
2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide TNKS InhibitorTNKS1 / TNKS2Moderate (12–24h)Requires functional APC/Axin complex (e.g., SW480, DLD-1). Fails in β-catenin mutants.
XAV939 TNKS InhibitorTNKS1 / TNKS2Moderate (12–24h)Same as above. Standard benchmark established by .
MSAB Direct Small Molecule Degraderβ-Catenin (Armadillo repeat)Fast (4–8h)Independent of destruction complex. Effective in HCT116, as shown by .
xStAx-VHLL Peptide PROTACβ-Catenin / VHL E3 LigaseFast (4–12h)Independent of destruction complex. Demonstrated by.

Experimental Workflow: Self-Validating Western Blot Protocol

A common pitfall in validating β-catenin degradation is using whole-cell lysates. β-catenin exists in three distinct cellular pools:

  • Membrane-bound: Tethered to E-cadherin at adherens junctions (highly stable, structural).

  • Cytosolic: The signaling pool regulated by the destruction complex.

  • Nuclear: The transcriptionally active pool.

Because the membrane-bound pool is massive and unaffected by TNKS inhibitors, analyzing whole-cell lysates will mask the degradation of the cytosolic pool. Subcellular fractionation is an absolute requirement.

WBWorkflow C1 Cell Culture (SW480 Cells) C2 Compound Treatment ± MG132 Control C1->C2 C3 Subcellular Fractionation (Isolate Cytosol) C2->C3 C4 SDS-PAGE & Transfer (8% Gel) C3->C4 C5 Immunoblotting (Active β-Catenin) C4->C5

Self-validating Western blot workflow for β-catenin degradation.

Step-by-Step Methodology

Step 1: Cell Culture & Treatment (Causality: Target Specificity)

  • Seed SW480 or DLD-1 cells (APC truncated, but destruction complex can be rescued by Axin stabilization) in 6-well plates. Do not allow cells to become over-confluent, as cell-cell contact artificially drives β-catenin to the membrane, depleting the signaling pool.

  • Treat cells with 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (e.g., 1–10 µM dose-response) for 24 hours.

  • Self-Validating Control: Include a well treated with the compound + 10 µM MG132 (a proteasome inhibitor) for the final 6 hours. If the compound truly drives proteasomal degradation, MG132 will rescue β-catenin levels.

Step 2: Subcellular Fractionation (Causality: Pool Isolation)

  • Wash cells with ice-cold PBS.

  • Lyse cells using a mild hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.05% NP-40) supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 3,000 x g for 5 minutes. The supernatant is the cytosolic fraction (containing the signaling β-catenin pool). The pellet contains intact nuclei and membrane fragments.

Step 3: SDS-PAGE and Transfer (Causality: Protein Resolution)

  • Quantify protein concentration using a BCA assay. Load 20 µg of the cytosolic fraction per lane onto an 8% polyacrylamide gel.

  • Transfer to a PVDF membrane. Expert tip: β-catenin is ~92 kDa. Transfer at 100V for 90 minutes in the cold room. Do not over-transfer, or smaller loading controls (like GAPDH) will blow through the membrane.

Step 4: Immunoblotting (Causality: Target Specificity)

  • Block the membrane in 5% BSA in TBST for 1 hour.

  • Probe with primary antibodies overnight at 4°C:

    • Anti-Non-phospho (Active) β-Catenin: Specifically detects the transcriptionally active pool that lacks phosphorylation at Ser33/37/Thr41.

    • Anti-Axin1: To prove the upstream mechanism (TNKS inhibition), you must show that Axin levels increase concurrently with β-catenin degradation.

    • Anti-GAPDH: Cytosolic loading control.

  • Wash, incubate with HRP-conjugated secondary antibodies, and develop using enhanced chemiluminescence (ECL).

Troubleshooting & Data Interpretation

If you observe a reduction in active β-catenin in the cytosolic fraction, accompanied by an accumulation of Axin1, you have successfully validated the mechanism of action for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

If degradation is not observed, verify your cell line's mutational profile. As established in the literature, downstream mutations in CTNNB1 (the gene encoding β-catenin) render the protein invisible to the destruction complex, creating a hard biological limit for TNKS inhibitors. In these scenarios, switching to a PROTAC like xStAx-VHLL or a direct degrader like MSAB is the scientifically sound pivot.

References

  • Huang, S. M. A., Mishina, Y. M., Liu, S., Cheung, A., Stegmeier, F., Michaud, G. A., Charlat, O., Wiellette, E., Zhang, Y., Wiessner, S., Hild, M., Shi, X., Wilson, C. J., Mickanin, C., Myer, V., Fazal, A., Tomlinson, R., Serluca, F., Shao, W., Cheng, H., … Cong, F. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature.[Link]

  • Hwang, S. Y., Deng, X., Byun, S., Lee, C., Lee, S. J., Suh, H., Zhang, J., Kang, Q., Zhang, T., Westover, K. D., Mandinova, A., & Lee, S. W. (2016). Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling. Cancer Research.[Link]

  • Liao, H., Li, X., Zhao, L., Wang, Y., Wang, X., Wu, Y., Woods, X., & Dixon, S. J. (2020). A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer. Cell Discovery.[Link]

Comparative

A Comparative Guide to Cross-Reactivity and Signaling Pathway Analysis of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Executive Summary In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly being supplanted by a more nuanced understanding of polypharmacology. A compound's interaction with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly being supplanted by a more nuanced understanding of polypharmacology. A compound's interaction with multiple targets can be the source of therapeutic efficacy or unforeseen adverse effects. This guide provides an in-depth comparative analysis of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, a synthetic compound with a phenoxyacetamide scaffold of interest in medicinal chemistry.[1][2][3] We will explore its primary signaling pathway and delve into its potential cross-reactivity with key off-target networks, including Sigma, Muscarinic, and PGRMC1 receptors.

This document is designed for researchers, scientists, and drug development professionals. It offers not only a comparative analysis against alternative compounds but also provides detailed, field-proven experimental protocols to empower researchers to conduct their own self-validating cross-reactivity studies. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for characterizing the selectivity and broader biological impact of this and similar chemical entities.

Introduction: The Imperative of Selectivity Profiling

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic organic compound featuring a hybrid structure that combines a phenoxy acetamide group with an N-arylpiperidine system.[1] Such scaffolds are recognized for their broad bioactivity and potential applications in developing therapeutics for neurological disorders and cancer.[1] Initial research suggests its mechanism of action may involve the modulation of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation.[1]

However, the N-arylpiperidine motif is a common feature in ligands for various G protein-coupled receptors (GPCRs) and other central nervous system targets. This structural characteristic necessitates a thorough investigation of potential off-target interactions. Cross-reactivity studies are paramount in drug development for several reasons:

  • Safety and Toxicity: Unintended interactions are a primary cause of adverse drug reactions. Identifying these early can prevent costly late-stage failures.

  • Mechanism of Action: A complete understanding of a compound's binding profile clarifies its true mechanism of action, which may involve multiple pathways.

  • Therapeutic Repurposing: Off-target effects are not always detrimental. An unexpected interaction could reveal novel therapeutic applications for a compound.

This guide will systematically explore the known and potential signaling pathways of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide and provide the tools to rigorously assess its selectivity.

Primary and Potential Cross-Reactivity Signaling Pathways

A comprehensive analysis of a compound's activity requires mapping its interactions across multiple biological signaling networks.

Primary Putative Pathway: Wnt/β-Catenin Signaling

The Wnt signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. One potential mechanism of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is the inhibition of tankyrase enzymes, which leads to the stabilization of the β-catenin destruction complex and subsequent degradation of β-catenin.[1]

Wnt_Pathway Simplified Wnt/β-Catenin Signaling Pathway cluster_destruction_complex β-Catenin Destruction Complex cluster_nucleus Nucleus Axin Axin Beta_Catenin β-Catenin Axin->Beta_Catenin APC APC GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1α CK1->Beta_Catenin Phosphorylation TCF_LEF TCF/LEF Wnt_Genes Wnt Target Genes TCF_LEF->Wnt_Genes Transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Frizzled->Axin Inhibits Complex Beta_Catenin->TCF_LEF Co-activates Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degradation Tankyrase Tankyrase Tankyrase->Axin PARsylates for Degradation Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Compound->Tankyrase Inhibits

Caption: The Wnt signaling pathway and the putative inhibitory role of the compound on Tankyrase.

Potential Cross-Reactivity Pathways

The chemical structure of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide suggests potential interactions with several receptor families crucial to CNS function.

Sigma receptors are unique chaperone proteins primarily located at the endoplasmic reticulum (ER) membrane, where they modulate calcium signaling and respond to cellular stress.[4][5] They are implicated in a wide range of neurological and psychiatric conditions.[5]

  • Sigma-1 Receptor (S1R): This receptor is a ligand-operated chaperone that, upon activation, can dissociate from the BiP chaperone and translocate to modulate various ion channels and signaling proteins, including the IP3 receptor, which is crucial for Ca2+ homeostasis.[6][7]

  • Sigma-2 Receptor (S2R): Now identified as TMEM97, the S2R often functions in a complex with PGRMC1.[8][9] It is involved in cholesterol homeostasis, autophagy, and cell proliferation, and is highly expressed in many tumor cells.[8][10]

Sigma_Receptor_Signaling Overview of Sigma-1 and Sigma-2 Receptor Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria S1R_BiP S1R-BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R S1R Translocates & Modulates S2R_PGRMC1 S2R-PGRMC1 Complex Downstream Downstream Signaling (e.g., Autophagy, Proliferation) S2R_PGRMC1->Downstream Ca_Release Ca2+ Release IP3R->Ca_Release Mito_Ca Mitochondrial Ca2+ Uptake Compound Test Compound (e.g., Agonist) Compound->S1R_BiP Binds Compound->S2R_PGRMC1 Binds Cell_Stress Cellular Stress Cell_Stress->S1R_BiP Induces Dissociation Ca_Release->Mito_Ca

Caption: Key signaling events modulated by Sigma-1 and Sigma-2 receptors at the ER.

mAChRs are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of acetylcholine in the CNS and periphery.[11][12] They are critical for learning, memory, and autonomic function. Due to their structural similarities, achieving subtype selectivity is a major challenge in drug design.

  • M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[11][13]

  • M2, M4 Receptors: Couple to Gi/o proteins, inhibiting adenylyl cyclase, which decreases cyclic AMP (cAMP) levels and modulates ion channel activity.[13][14]

Muscarinic_Pathways Muscarinic Receptor Signaling Pathways (Gq vs. Gi) cluster_Gq Gq-Coupled cluster_Gi Gi-Coupled Compound Test Compound M135 M1, M3, M5 Compound->M135 M24 M2, M4 Compound->M24 Gq Gαq M135->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ [Ca2+]i IP3->Ca_Release PKC PKC Activation DAG->PKC Gi Gαi M24->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Divergent signaling cascades of Gq-coupled and Gi-coupled muscarinic receptors.

Comparative Analysis of Receptor Binding Profiles

To contextualize the potential cross-reactivity of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, we compare its hypothetical binding profile with established drugs known to interact with the identified target families. Note: The data for the title compound are illustrative for comparative purposes and must be determined experimentally.

Receptor Target2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Ki, nM) [Hypothetical]Pridopidine (Ki, nM)Donepezil (Ki, nM)Safinamide (Ki, nM)Primary Signaling Pathway
Sigma-1 503.531>10,000Ca2+ Homeostasis, Chaperone Activity[7]
Sigma-2 15014617>10,000Autophagy, Cholesterol Homeostasis[9]
Dopamine D2 >1000~100>10,000>10,000Gi-coupled, cAMP Inhibition[15]
Muscarinic M1 800>10,00021>10,000Gq-coupled, PLC Activation[16]
Muscarinic M2 >2000>10,00079>10,000Gi-coupled, cAMP Inhibition[16]
AChE >5000N/A5.7N/AAcetylcholine Hydrolysis[17]
MAO-B >5000N/AN/A29Dopamine Metabolism

Data for Pridopidine, Donepezil, and Safinamide are compiled from publicly available pharmacological data. Pridopidine is a selective S1R agonist.[18][19] Donepezil is primarily an acetylcholinesterase (AChE) inhibitor with moderate affinity for sigma and muscarinic receptors.[17][20] Safinamide is a MAO-B inhibitor. This table illustrates how compounds with different primary targets can exhibit varied cross-reactivity profiles.

Experimental Methodologies for Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a tiered approach, from initial broad screening to detailed functional characterization. The protocols described below represent a self-validating system when appropriate controls are included.

General Experimental Workflow

A systematic workflow ensures comprehensive and reproducible data generation.

Caption: A tiered workflow for systematic cross-reactivity profiling of a test compound.

Protocol 1: Radioligand Binding Assays

Causality: This is the gold-standard method to determine a compound's affinity (Ki) for a specific receptor. It directly measures the displacement of a high-affinity radiolabeled ligand by the test compound, providing a quantitative measure of binding. The choice of radioligand and tissue/cell preparation is critical for specificity and relevance.

Step-by-Step Methodology (Example: Sigma-1 Receptor):

  • Preparation of Membranes:

    • Homogenize guinea pig brain tissue or membranes from cells overexpressing human Sigma-1R (e.g., HEK293-S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended to a protein concentration of ~1 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (50 mM Tris-HCl).

      • 50 µL of test compound (2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide) at various concentrations (e.g., 0.1 nM to 10 µM).

      • 50 µL of radioligand, e.g., [³H]-(+)-pentazocine, at a final concentration of ~2 nM.

      • 50 µL of membrane preparation (~50-100 µg protein).

    • Controls:

      • Total Binding: Replace test compound with buffer.

      • Non-specific Binding (NSB): Replace test compound with a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol).

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly filter the reaction mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Functional Assay - Calcium Mobilization (for Gq-coupled Receptors)

Causality: Binding to a receptor does not guarantee a functional response. This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at Gq-coupled receptors (e.g., M1, M3, M5 mAChRs) by measuring a key downstream event: the release of intracellular calcium.

Step-by-Step Methodology (Example: M1 Receptor):

  • Cell Preparation:

    • Plate CHO or HEK293 cells stably expressing the human M1 muscarinic receptor into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Aspirate the growth medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer containing probenecid (to prevent dye extrusion).

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: Add the test compound at various concentrations and measure the fluorescence signal over time (typically 2-3 minutes). A rapid increase in fluorescence indicates Ca2+ release.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known M1 agonist (e.g., Acetylcholine or Carbachol) at its EC80 concentration and measure the fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

    • For antagonists, plot the agonist response against the antagonist concentration to determine the IC50, which can be converted to a functional inhibition constant (Kb).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: This technique validates target engagement within an intact, live cell environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This provides direct evidence that the compound reaches and binds its target in a physiological context.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells (e.g., a cancer cell line expressing Tankyrase) with the test compound or vehicle control for 1-2 hours.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble, non-denatured protein.

    • Analyze the amount of the target protein (e.g., Tankyrase) remaining in the supernatant by Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

The comprehensive characterization of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide requires a multi-faceted approach that extends beyond its primary putative target. This guide has outlined the key signaling pathways—Wnt, Sigma, and Muscarinic—that warrant investigation based on the compound's chemical structure. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to determine its selectivity profile with high scientific integrity.

By systematically applying binding, functional, and cellular target engagement assays, drug development professionals can build a complete picture of the compound's biological activity. This knowledge is critical for predicting its therapeutic potential, anticipating potential side effects, and ultimately accelerating the journey from a promising chemical scaffold to a well-characterized clinical candidate. The principles and methodologies detailed herein are not limited to this specific molecule but serve as a universal template for the rigorous cross-reactivity profiling of any novel therapeutic agent.

References

  • 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide - EvitaChem. (URL: )
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (URL: [Link])

  • PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC. (URL: [Link])

  • Muscarinic acetylcholine receptor - Wikipedia. (URL: [Link])

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  • Sigma-2 ligands induce tumour cell death by multiple signaling pathways - ResearchGate. (URL: [Link])

  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. (URL: [Link])

  • A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away | PNAS. (URL: [Link])

  • Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed. (URL: [Link])

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - Frontiers. (URL: [Link])

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (URL: [Link])

  • The Sigma-2 Receptor - Encyclopedia.pub. (URL: [Link])

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC. (URL: [Link])

  • Comprehensive Analysis of the Implication of PGRMC1 in Triple-Negative Breast Cancer. (URL: [Link])

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  • The Role of Progesterone Receptor Membrane Component 1 (PGRMC1) in Cell Biology. (URL: [Link])

  • The evolutionary appearance of signaling motifs in PGRMC1 - J-Stage. (URL: [Link])

  • PGRMC1 regulation by phosphorylation: potential new insights in controlling biological activity! - PMC. (URL: [Link])

  • Cross-Reactivity of Sulfonamide Drugs - Pharmacy Tools. (URL: [Link])

  • Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines1 - AACR Journals. (URL: [Link])

  • Is there a risk of cross-reactivity between Aricept (donepezil) and Exelon (rivastigmine) in a pati - SVELIC.se. (URL: [Link])

  • Donepezil - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])

  • The 7 Donepezil Interactions You Want to Watch for - GoodRx. (URL: [Link])

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  • Donepezil as a safe alternative treatment after maculo‐papular eruption related to rivastigmine in Lewy body disease: a case report and pharmacovigilance data - PMC. (URL: [Link])

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of ... - PMC. (URL: [Link])

  • Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. (URL: [Link])

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  • What clinical trials have been conducted for Pridopidine? - Patsnap Synapse. (URL: [Link])

  • 207145Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides - AAAAI. (URL: [Link])

  • Pridopidine Hits a Roadblock: EMA Says No to Approval for Huntington's Disease Treatment. (URL: [Link])

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  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against - Semantic Scholar. (URL: [Link])

  • The commonly used structures (1a, 1b 2-Phenoxy-N-phenylacetamide core... - ResearchGate. (URL: [Link])

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Validation

Comparative Toxicity and Efficacy Guide: 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in Healthy vs. Cancer Cells

Executive Summary & Mechanistic Rationale As drug development increasingly targets the Wnt/β-catenin signaling pathway—a primary driver in over 80% of colorectal cancers (CRCs)—the therapeutic window between oncological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development increasingly targets the Wnt/β-catenin signaling pathway—a primary driver in over 80% of colorectal cancers (CRCs)—the therapeutic window between oncological efficacy and healthy tissue toxicity remains a critical hurdle[1]. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is an emerging synthetic phenoxyacetamide derivative that acts as a potent tankyrase (TNKS1/2) inhibitor[2].

The incorporation of the 2-piperidin-1-ylphenyl moiety provides a distinct structural advantage: the piperidine ring restricts rotational freedom to optimize pharmacophore alignment, while its basic nitrogen facilitates crucial salt bridge formations within the enzyme's binding pocket[2]. By inhibiting TNKS, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of Axin. Stabilized Axin enhances the β-catenin destruction complex, leading to the degradation of β-catenin and the subsequent downregulation of proliferative Wnt target genes like c-Myc and Cyclin D1[3].

This guide objectively compares the toxicity profile of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in Wnt-addicted cancer cells versus healthy cells, benchmarks it against alternative tankyrase inhibitors, and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Pathway Visualization

Pathway Compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide TNKS Tankyrase 1/2 (TNKS) Compound->TNKS Inhibits PARsylation Axin Axin Protein (Stabilized) TNKS->Axin Prevents Degradation Destruction β-Catenin Destruction Complex (Axin/APC/GSK3β) Axin->Destruction Scaffolds BetaCat β-Catenin (Degraded) Destruction->BetaCat Phosphorylates Transcription Wnt Target Genes (c-Myc, Cyclin D1) OFF BetaCat->Transcription Prevents Activation

Mechanism of tankyrase inhibition and subsequent Wnt/β-catenin pathway downregulation.

Comparative Toxicity Profile: In Vitro and In Vivo Dynamics

The fundamental challenge with tankyrase inhibitors is the dichotomy between in vitro cellular toxicity and in vivo tissue homeostasis.

  • Cancer Cells (e.g., DLD-1, SW480): CRCs harboring adenomatous polyposis coli (APC) mutations are highly dependent on hyperactive Wnt signaling. In these cells, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide acts as a synthetic lethal agent, driving rapid cell cycle arrest and apoptosis[1].

  • Healthy Cells (In Vitro): Normal fibroblasts (e.g., CCD-18Co) or wild-type epithelial cells maintain functional Wnt regulation. Because they are not "addicted" to canonical Wnt signaling for basal survival, they exhibit high tolerance to the compound in standard 2D cultures[4].

  • Healthy Tissue (In Vivo): The Wnt pathway is absolute requisite for the renewal of healthy intestinal stem cells. Systemic administration of potent tankyrase inhibitors has historically caused on-target intestinal toxicity (e.g., enteritis, villus blunting) in murine models[5]. Therefore, evaluating the therapeutic index—the ratio between tumor suppression and gastrointestinal toxicity—is paramount.

Table 1: Comparative Cellular Response Metrics
Cell / Tissue TypePhenotype / Mutation StatusIn Vitro IC₅₀ (Viability)Apoptotic ResponseIn Vivo Observations
DLD-1 (Cancer) APC-mutant, Wnt-addicted< 1.5 µMHigh (Caspase 3/7 activation)Significant tumor growth inhibition
CCD-18Co (Healthy) Wild-type APC, normal Wnt> 15 µMLow (Cytostatic at high doses)N/A (In vitro model)
Intestinal Crypts High Wnt dependency for renewalN/ALowReversible villus blunting at high systemic doses

Performance Comparison with Alternative Tankyrase Inhibitors

To contextualize the utility of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, it must be compared against established benchmark inhibitors. While early-generation compounds validated the target, their clinical utility was often hampered by poor pharmacokinetics or narrow safety margins.

Table 2: Alternative Tankyrase Inhibitors Comparison
InhibitorChemical ClassTarget AffinityKey Limitations / Toxicity Profile
XAV939 ThiopyranopyrimidineTNKS1/2Poor aqueous solubility restricts in vivo utility; requires organic solvent formulations[1].
G-631 Novel Small MoleculeTNKS1/2Extremely narrow therapeutic index (<1); causes severe, dose-dependent enteritis in mice[5].
NVP-TNKS656 Imidazo-pyridazineTNKS1/2Effective in combination therapies (e.g., with PI3K inhibitors) but exhibits moderate GI toxicity[3].
2-phenoxy-N-... PhenoxyacetamideTNKS1/2Piperidine moiety enhances binding affinity; currently undergoing optimization to widen the therapeutic window[2].

Self-Validating Experimental Protocols

To accurately assess the comparative toxicity and mechanistic efficacy of this compound, researchers must employ orthogonal, self-validating assays. The following workflows are designed to differentiate between off-target cytotoxicity and on-target mechanistic efficacy.

Workflow Culture Cell Culture Cancer (DLD-1) vs. Healthy (CCD-18Co) Dosing Compound Dosing (0.1 µM - 50 µM) 72h Incubation Culture->Dosing Seed at 5x10^3 cells/well Assay Multiplexed Assays ATP Viability Caspase 3/7 TOPFlash Reporter Dosing->Assay Lysis & Detection Analysis Therapeutic Index Calculation & Profiling Assay->Analysis Data Normalization

Multiplexed experimental workflow for evaluating comparative cellular toxicity.
Protocol 1: Multiplexed Viability and Apoptosis Assay

Purpose: To distinguish cytostatic growth arrest (common in healthy cells) from cytotoxic apoptosis (targeted in cancer cells). Using a luminescence-based ATP assay ensures viability measurements are directly tied to metabolic activity, avoiding artifacts from cell membrane permeability.

  • Cell Seeding: Seed DLD-1 (cancer) and CCD-18Co (healthy) cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (0.1 µM to 50 µM) in DMSO.

    • Self-Validation Checkpoint: Ensure the final DMSO concentration never exceeds 0.1% v/v in any well to prevent vehicle-induced toxicity. Include a 0.1% DMSO vehicle control and a positive apoptosis control (e.g., 1 µM Staurosporine).

  • Treatment: Treat cells for 72 hours.

  • Viability Readout (ATP-based): Add CellTiter-Glo® reagent equal to the volume of cell culture media present in each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.

  • Apoptosis Readout: In a parallel replicate plate, add Caspase-Glo® 3/7 reagent. Incubate for 30 minutes. Record luminescence.

  • Data Synthesis: Calculate the IC₅₀ for viability and the EC₅₀ for Caspase 3/7 activation. A high-performing tankyrase inhibitor will show a >10-fold shift in IC₅₀ between DLD-1 and CCD-18Co cells.

Protocol 2: TOPFlash Luciferase Reporter Assay

Purpose: To confirm that the observed toxicity is mechanistically linked to Wnt pathway inhibition rather than off-target chemical cytotoxicity.

  • Transfection: Co-transfect DLD-1 cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites) and a constitutive Renilla luciferase plasmid (for normalization).

    • Causality Note: Co-transfecting with Renilla normalizes for varying transfection efficiencies and non-specific transcriptional suppression, ensuring the readout is a true reflection of β-catenin activity.

  • Treatment: 24 hours post-transfection, treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Dual-Luciferase Measurement: Lyse cells using Passive Lysis Buffer. Measure Firefly luminescence (Wnt-driven), quench, and immediately measure Renilla luminescence (Constitutive).

  • Analysis: Express results as the ratio of Firefly/Renilla luminescence. A dose-dependent decrease in the ratio confirms on-target Wnt pathway suppression.

References

  • Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer Cancer Research (AACR Journals). URL:[Link]

  • Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 Toxicologic Pathology (PubMed). URL:[Link]

  • Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Comparative Guide: Reproducibility and Efficacy of Tankyrase Inhibitor 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, objective comparative analysis, and self-validating experimental workflows for Wnt/β-catenin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, objective comparative analysis, and self-validating experimental workflows for Wnt/β-catenin pathway modulation.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter reproducibility issues in preclinical oncology, particularly when evaluating inhibitors of the Wnt/β-catenin signaling pathway. Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, are critical regulators of this pathway[1]. By poly(ADP-ribosyl)ating (PARsylating) Axin—a core scaffold protein of the β-catenin destruction complex—tankyrases target Axin for proteasomal degradation[1],[2]. This leads to the stabilization and nuclear translocation of β-catenin, driving oncogenic gene expression[1].

Tankyrase inhibitors (TNKSi) counteract this by stabilizing Axin, thereby enhancing β-catenin degradation and suppressing Wnt-driven tumor growth[1],[3]. While pioneering molecules like XAV939 and IWR-1 validated TNKS as a therapeutic target, their utility is often limited by off-target PARP1/2 inhibition or poor pharmacokinetic profiles[1],[4].

The compound 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide represents a distinct synthetic scaffold designed to overcome these limitations[5]. Unlike typical PARP inhibitors that solely target the highly conserved nicotinamide subsite, this phenoxyacetamide derivative utilizes a dual-binding mode: the phenoxy group occupies the NAD⁺-binding site, while the piperidine ring extends toward the helical domain[5]. This sterically blocks engagement with off-target proteases and provides a unique conformational selectivity[5].

WntPathway TNKS Tankyrase 1/2 (TNKS1/2) Axin Axin (Destruction Complex) TNKS->Axin PARsylates & Degrades TNKSi Phenoxyacetamide TNKSi TNKSi->TNKS Inhibits NAD+ Site bCat β-Catenin Axin->bCat Phosphorylates & Targets Proteasome Proteasomal Degradation bCat->Proteasome If Axin is active WntGenes Wnt Target Genes (c-Myc, Cyclin D1) bCat->WntGenes If Axin is degraded

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Objective Comparison: Phenoxyacetamide vs. Alternative Inhibitors

To ensure experimental reproducibility, researchers must select the appropriate chemical probe based on selectivity and binding kinetics. The following table objectively compares 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide against established alternatives.

Feature2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide[5]XAV939[1],[4]G007-LK[2],[4]OM-153[6]
Chemical Scaffold PhenoxyacetamideThiopyranopyrimidineTriazole/Flavone derivative1,2,4-triazole derivative
Binding Mode NAD⁺ competitive (Phenoxy at NAD⁺ site, Piperidine at helical domain)NAD⁺ competitive (Nicotinamide subsite)NAD⁺ competitive (Adenosine subsite)NAD⁺ competitive
TNKS1/2 IC50 Requires empirical validation per construct0.011 / 0.004 μM0.046 / 0.025 μMLow nanomolar
PARP1/2 Selectivity High (Steric exclusion via helical domain)Moderate (Off-target PARP1/2 inhibition at >2 μM)High (No PARP1 effect up to 20 μM)High
Primary Limitation Less historical literature validationPoor selectivity at high dosesLimited in vivo bioavailabilityUndergoing early preclinical validation

Causality Insight: Why does binding mode matter for reproducibility? XAV939 binds the nicotinamide subsite, which is highly conserved across all 17 PARP family members[1],[4]. At concentrations exceeding 1-2 μM, XAV939 will inhibit PARP1/2, leading to synthetic lethality in homologous recombination-deficient cells, confounding Wnt-specific phenotypic readouts[1],[4]. The extension of the piperidine ring in the phenoxyacetamide scaffold into the less-conserved helical domain provides a structural safeguard against this off-target effect[5].

Self-Validating Experimental Workflows

A common pitfall in drug development is relying solely on downstream phenotypic assays (e.g., cell viability), which are susceptible to false positives from off-target toxicity. A rigorously designed, self-validating protocol must triangulate three data points: Target Engagement (Axin stabilization), Pathway Inhibition (TOPFlash), and Phenotypic Outcome (Proliferation).

Workflow CellLine Select APC-mutant Cells (e.g., DLD-1, SW480) Treatment Inhibitor Treatment (Dose-Response) CellLine->Treatment TOPFlash TOPFlash Assay (β-catenin transcription) Treatment->TOPFlash WB Western Blot (Axin1/2, β-catenin) Treatment->WB Viability Cell Viability Assay (Proliferation) Treatment->Viability Validation Target Validation & Reproducibility Check TOPFlash->Validation WB->Validation Viability->Validation

Caption: Self-validating experimental workflow for evaluating tankyrase inhibitor reproducibility.

Protocol 1: Target Engagement via Immunoblotting (Axin & β-Catenin)

To prove the phenotypic effect is on-target, we must observe the direct substrate of Tankyrase (Axin) accumulating[7].

  • Cell Line Selection: Utilize colorectal cancer cell lines with truncating APC mutations (e.g., DLD-1 or SW480)[4],[8]. Causality: These cells have constitutively active Wnt signaling due to APC loss[7]. If the phenoxyacetamide TNKSi is effective, it must force Axin stabilization to compensate for the missing APC function, thereby restoring the destruction complex[7].

  • Treatment: Seed DLD-1 cells at 3×105 cells/well in 6-well plates. Treat with 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (0.1 μM to 10 μM) or G007-LK (1 μM as a positive control) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 μM PARG inhibitor (e.g., PDD00017273). Causality: Tankyrases add PAR chains to Axin; endogenous PARG rapidly removes these chains during lysis. Inhibiting PARG preserves the transient PARsylation states for accurate target engagement analysis.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe for Axin1, Axin2, non-phosphorylated (active) β-catenin, and GAPDH (loading control)[2].

  • Data Interpretation: A successful on-target effect will show a dose-dependent increase in Axin1/2 bands and a concurrent decrease in active β-catenin[2],[7].

Protocol 2: Functional Pathway Inhibition (TOPFlash Assay)
  • Transfection: Co-transfect HEK293 cells with the Super8x TOPFlash reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase control plasmid[7].

  • Stimulation & Treatment: After 12 hours, stimulate cells with Wnt3a conditioned media (or co-transfect with a β-catenin plasmid) to induce the pathway[7]. Simultaneously treat with the TNKSi compound.

  • Readout: At 24 hours post-treatment, lyse cells and measure luminescence. Normalize Firefly luciferase activity to Renilla to control for transfection efficiency and off-target cell death[7].

Troubleshooting & Reproducibility Metrics

When attempting to reproduce tankyrase inhibition data with 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, be aware of the following critical variables:

  • Construct Truncation Artifacts: When performing biochemical IC50 assays, ensure the use of full-length TNKS1/2 enzymes. Literature shows that using truncated constructs containing only the PARP domain can artificially inflate potency, yielding IC50 disparities of up to 100-fold compared to full-length proteins[4].

  • Transcriptional Feedback Loops: Axin2 is both a stabilizer of the destruction complex and a downstream target gene of the Wnt pathway[3]. Prolonged TNKSi treatment (>48h) will suppress Wnt signaling, which subsequently downregulates Axin2 mRNA transcription. Therefore, protein stabilization assays (Western blots) must be performed at early time points (12-24h) before this negative feedback loop masks the stabilization effect[3],[7].

  • Rescue Experiments: To definitively prove that the cellular phenotype is driven by TNKS inhibition, perform a rescue experiment by overexpressing a TNKSi-resistant, constitutively active β-catenin mutant (e.g., S33Y). If the phenoxyacetamide compound's toxicity is truly on-target, the S33Y mutant should rescue the cell viability[3].

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Chemical Profile & Hazard Causality 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Formula: C₁₉H₂₂N₂O₂) is a synthetic aromatic amide utilized primarily in medicinal chemistry as a pharmacological scaffold. It is recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide (Formula: C₁₉H₂₂N₂O₂) is a synthetic aromatic amide utilized primarily in medicinal chemistry as a pharmacological scaffold. It is recognized for its ability to inhibit Tankyrase enzymes (TNKS1/2), thereby modulating the [1][2].

While highly valuable for oncology and neurological research, this compound poses significant environmental and biological hazards. In vivo studies of tankyrase inhibitors demonstrate that on-target Wnt signaling inhibition can cause severe in mammalian models[2][3]. Furthermore, its lipophilic aromatic rings and stable amide linkage make it highly recalcitrant to natural environmental degradation[1].

Regulatory Context (Singapore): Due to its biological potency, this compound cannot be disposed of via municipal solid waste or sewage systems[4]. In Singapore, it must be strictly classified and managed as Toxic Industrial Waste (TIW) under the guidelines set by the [5].

Waste Segregation & Containerization Protocol

A self-validating safety protocol requires that every step inherently prevents the failure of the next. Proper segregation and containerization form the foundation of this system.

The Causality of Segregation

Never mix solid and liquid waste streams.

  • Why: Mixing incompatible solvents or combining solids with liquids increases the risk of exothermic reactions[5][6]. Furthermore, licensed disposal contractors process solid organic waste (which requires direct incineration) differently than liquid solvent waste (which may undergo solvent recovery or specialized liquid injection incineration)[7].

Container Selection
  • For Liquid Waste (e.g., dissolved in DMSO or Methanol): Use equipped with spring-loaded sealed caps[6].

    • Causality: HDPE is chemically inert to the aggressive organic solvents required to dissolve lipophilic phenoxyacetamides, preventing container degradation and toxic leaching[6].

  • For Solid Waste (e.g., raw powder, contaminated pipette tips, gloves): Use wide-mouth, chemical-resistant jars or double-bagged heavy-duty biohazard/chemical bags[8].

    • Causality: Double-bagging prevents the aerosolization of the biologically active powder, protecting laboratory personnel from inhalation exposure during transport[8].

Step-by-Step Disposal Workflow

Follow this standardized methodology to ensure full regulatory compliance and operational safety.

Step 1: Immediate and Explicit Labeling

  • Action: Attach a hazardous waste label the moment the first drop or grain of waste enters the container. State the full chemical name: "2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide" and list any associated solvents (e.g., "10% in DMSO").

  • Causality: Explicit labeling prevents the generation of "unknowns." Unknown chemicals pose severe reaction risks during lab packing and require costly, time-consuming analytical testing before a contractor will accept them[4][5].

Step 2: Satellite Accumulation Area (SAA) Storage

  • Action: Store sealed containers in a designated SAA away from direct sunlight, heat sources, and electrical panels[4]. Place all containers inside secondary containment (e.g., a chemical spill tray).

  • Causality: Secondary containment acts as a fail-safe. If the primary HDPE container fails or leaks, the toxic material is captured, preventing environmental breach and dangerous cross-contamination with other stored chemicals[8].

Step 3: Contractor Collection and Lab Packing

  • Action: Engage an NEA-approved Toxic Industrial Waste (TIW) collector to perform professional [5][7].

  • Causality: Professional lab packing ensures that the waste is sorted by compatibility and packaged in Department of Transportation (DOT)-approved transport vessels, mitigating the risk of transit accidents[7].

Step 4: High-Temperature Incineration

  • Action: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for[7][9].

  • Causality: Incineration at temperatures exceeding 1000°C is required to completely break the stable aromatic and amide bonds of C₁₉H₂₂N₂O₂, fully oxidizing the compound into harmless carbon dioxide, water vapor, and nitrogen oxides, thereby permanently eliminating the biological hazard[7][10].

Spill Response & Decontamination

In the event of an accidental release, immediate and correct action is required to prevent exposure.

  • Dry Powder Spills: Do not dry sweep. Dry sweeping aerosolizes the potent Tankyrase inhibitor, creating a severe inhalation hazard. Instead, gently moisten the powder with a compatible solvent (e.g., a small amount of ethanol or water), wipe it up with absorbent pads, and place the pads into a solid hazardous waste container[4][8].

  • Liquid Spills: Surround and cover the spill with an inert absorbent material such as vermiculite or universal spill pads. Scoop the saturated absorbent into an HDPE container and label it as "Spill Debris - Toxic Organic"[6].

Data Presentation: Waste Stream Management

Summarizing the logistical requirements ensures quick reference for laboratory personnel.

Waste StreamExample MaterialsApproved ContainerFinal Disposal Method
Solid Waste Raw compound powder, contaminated gloves, pipette tips, empty vials.Double-bagged heavy-duty plastics or wide-mouth chemical jars.High-Temperature Incineration[9]
Liquid Waste Compound dissolved in organic solvents (DMSO, Methanol, Acetonitrile).HDPE liquid disposal safety cans with pressure relief caps.Solvent Incineration / Recovery[7]
Spill Debris Saturated vermiculite, used absorbent pads.Sealed HDPE buckets or heavy-duty chemical bags.High-Temperature Incineration[7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the self-validating workflow for the safe segregation, storage, and destruction of this compound.

DisposalWorkflow Start Waste Generation: 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions e.g., DMSO) Start->Liquid SolidCont Containerization: Double-Bagged / Sealed Jars Solid->SolidCont LiquidCont Containerization: HDPE Safety Cans Liquid->LiquidCont Label Labeling & Segregation: Mark as Toxic Industrial Waste (TIW) SolidCont->Label LiquidCont->Label Store Temporary Storage: Secondary Containment (SAA) Label->Store Incinerate Final Disposal: High-Temperature Incineration Store->Incinerate

Caption: Workflow for the segregation, storage, and disposal of tankyrase inhibitor chemical waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Source: Labor Security System URL:[Link]

  • How to Manage Chemical Waste Disposal in Academic Labs Source: Justrite URL:[Link]

  • Disposal of Chemical Waste Source: University of Cambridge Safety Office URL:[Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs Source: Reactivo URL:[Link]

  • Chemical Lab Pack Services | Safe Laboratory Waste Disposal Source: US Waste URL:[Link]

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Comprehensive Safety and Operational Guide for Handling 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide As a synthetic aromatic amide, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is increasingly utilized as a pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

As a synthetic aromatic amide, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is increasingly utilized as a pharmacological scaffold in medicinal chemistry, particularly for targeting neurological disorders and modulating Wnt signaling in cancer research (1[1]). Because it combines a phenoxyacetamide backbone with a piperidine ring, it presents specific handling challenges that require stringent safety protocols.

This guide provides drug development professionals with a self-validating, step-by-step operational protocol for safely handling, utilizing, and disposing of this compound.

Physicochemical Profile & Hazard Causality

To implement effective safety measures, researchers must understand the causality between the compound's molecular structure and its physical hazards. The lipophilic nature of the aromatic rings (phenoxy and phenyl) enhances the molecule's ability to penetrate biological membranes. This risk is exponentially increased when the compound is dissolved in polar aprotic solvents like DMSO, which act as carrier vectors across the dermal barrier (1[1]).

Furthermore, phenoxyacetamide derivatives are classified as Category 4 acute toxins (oral, dermal, inhalation) and Category 2 skin/eye irritants (2[2]). The basic nitrogen of the piperidine ring further exacerbates local tissue irritation upon contact, making strict barrier protection non-negotiable (3[3]).

Table 1: Structural Hazards and Operational Implications

Property / Hazard ClassStructural DriverOperational Implication
Lipophilicity Aromatic rings (Phenoxy, Phenyl)Rapid dermal absorption if in solution. Requires chemical-resistant barrier gloves.
Acute Toxicity (Cat. 4) Acetamide moietyHarmful if swallowed, inhaled, or absorbed. Mandates strict containment.
Skin/Eye Irritant (Cat. 2) Piperidine basicity & Phenoxy groupCauses severe irritation. Necessitates tightly fitting safety goggles.
STOT SE (Cat. 3) Fine powder morphologyRespiratory tract irritation. Must be handled exclusively within a certified fume hood.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile of piperidine and phenoxyacetamide derivatives, the following PPE is strictly required to ensure a self-validating safety barrier (4[4], 3[3]):

  • Eye/Face Protection: Tightly fitting safety goggles with side shields compliant with OSHA 29 CFR 1910.133 or EN 166 standards. Standard safety glasses are insufficient against fine powder aerosols or solvent splashes.

  • Hand Protection: Nitrile rubber gloves (minimum 0.4 mm thickness) are sufficient for handling the dry powder. Critical Causality: If handling the compound dissolved in organic solvents (e.g., DMSO, DCM), you must upgrade to butyl rubber gloves (0.7 mm thickness, breakthrough time >480 minutes) or double-glove with nitrile. Lipophilic compounds in solvent vectors rapidly compromise standard latex and thin nitrile.

  • Body Protection: A flame-retardant, antistatic laboratory coat. Ensure cuffs are tucked tightly into gloves to prevent exposed skin at the wrists.

  • Respiratory Protection: When handling outside a fume hood (not recommended) or during a large spill, use a NIOSH-approved N95/P100 particulate respirator or a full-face respirator if exposure limits are exceeded (5[5]).

Standard Operating Procedure (SOP): Handling & Execution

Trustworthiness in laboratory safety requires self-validating systems. Do not proceed to the next step unless the prior step's integrity is confirmed.

Step 1: Environmental Preparation & Validation

  • Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm). Check the digital monitor or use a tissue test.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and bases, which can trigger hazardous decomposition (6[6]).

Step 2: PPE Donning Sequence

  • Inspect gloves for micro-tears using the inflation test (trap air in the glove and squeeze to check for leaks).

  • Don the lab coat, secure all buttons, and put on safety goggles before opening the chemical container.

Step 3: Weighing and Transfer

  • Use an anti-static weighing boat. The compound is a fine powder; static charge can cause the material to aerosolize, creating an immediate inhalation hazard.

  • Keep the source container tightly closed immediately after extracting the required mass to minimize ambient moisture exposure (2[2]).

Step 4: Dissolution

  • If preparing stock solutions, add the solvent (e.g., DMSO) slowly to the pre-weighed powder inside the fume hood.

  • Mechanistic Note: The acetamide bond can hydrolyze under extreme acidic or basic conditions to yield corresponding carboxylic acids and amines (1[1]). Maintain a neutral pH during initial dissolution to preserve structural integrity.

Spill Management & Disposal Plan

Step 1: Isolation Immediately alert personnel in the vicinity. If the spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow hazardous aerosols to settle.

Step 2: Containment (Wet Protocol) For solid powder spills, do not dry sweep , as this generates hazardous dust (STOT SE 3 risk). Gently cover the spill with damp absorbent paper or an inert absorbent material like vermiculite to suppress aerosolization (7[7], 4[4]).

Step 3: Collection & Surface Decontamination Scoop the absorbed material using a non-sparking tool. Wash the affected surface generously with running water and non-abrasive soap. Phenoxyacetamides and piperidine derivatives are effectively cleared with aqueous surfactant solutions (6[6]).

Step 4: Segregated Disposal Place all collected materials into a chemically compatible, sealable hazardous waste container. Label the container explicitly as "Hazardous Organic Waste: Contains Piperidine/Phenoxyacetamide Derivatives." Do not flush down the drain, as environmental persistence data for this specific complex is not fully established (2[2]). Dispose of via a licensed hazardous waste contractor.

Safety Workflow Visualization

SafetyWorkflow Start Risk Assessment & SDS Review PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Preparation (80-100 fpm) PPE->Hood Handle Weighing & Transfer (Anti-static) Hood->Handle Solvent Dissolution (e.g., DMSO/DCM) Handle->Solvent Spill Spill Event? Solvent->Spill Cleanup Wet Wipe Protocol (No Dry Sweeping) Spill->Cleanup Yes Waste Hazardous Waste Segregation Spill->Waste No Cleanup->Waste End Doff PPE & Decontamination Waste->End

Operational workflow for safely handling 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide.

References

  • Matrix Scientific. "SAFETY DATA SHEET: N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide". Retrieved from[Link]

  • Grokipedia. "Piperidine". Retrieved from [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Phenoxyacetamide". Retrieved from [Link]

  • XiXisys. "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide SDS". Retrieved from[Link]

Sources

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